molecular formula C15H24N4O5 B1648743 D-Pro-Pro-Glu

D-Pro-Pro-Glu

Numéro de catalogue: B1648743
Poids moléculaire: 340.37 g/mol
Clé InChI: WNBHFVWXIXPBLH-AXFHLTTASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-Pro-Pro-Glu is a useful research compound. Its molecular formula is C15H24N4O5 and its molecular weight is 340.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C15H24N4O5

Poids moléculaire

340.37 g/mol

Nom IUPAC

(4S)-5-amino-5-oxo-4-[[(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C15H24N4O5/c16-13(22)9(5-6-12(20)21)18-14(23)11-4-2-8-19(11)15(24)10-3-1-7-17-10/h9-11,17H,1-8H2,(H2,16,22)(H,18,23)(H,20,21)/t9-,10+,11-/m0/s1

Clé InChI

WNBHFVWXIXPBLH-AXFHLTTASA-N

SMILES isomérique

C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N

SMILES canonique

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N

Séquence

PPE

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of D-Pro-Pro-Glu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the tripeptide D-Pro-Pro-Glu. The methodologies detailed herein are grounded in established principles of peptide chemistry, offering a robust framework for the production of this and similar peptide structures. This document outlines both solid-phase and liquid-phase synthesis strategies, details purification protocols, and presents expected quantitative outcomes.

Synthesis Methodologies

The synthesis of this compound can be effectively achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice of method often depends on the desired scale of production, with SPPS being highly suitable for laboratory-scale synthesis and LPPS offering advantages for larger-scale production.[1][2]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, is the most common method for peptide synthesis.[3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3] The Fmoc/tBu strategy is a widely used approach in SPPS due to its mild deprotection conditions.[3][4]

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.[1]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Pro-OH

  • Fmoc-Pro-OH

  • Fmoc-Glu(OtBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[1]

  • First Amino Acid Loading (Fmoc-Glu(OtBu)-OH):

    • Deprotect the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).[1]

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[1]

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-Pro-OH):

    • Repeat the Fmoc deprotection step as described above.

    • Activate and couple Fmoc-Pro-OH using the same procedure as for the first amino acid.

  • Third Amino Acid Coupling (Fmoc-D-Pro-OH):

    • Repeat the Fmoc deprotection step.

    • Activate and couple Fmoc-D-Pro-OH using the same procedure.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal D-Proline.[5]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.[5]

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold diethyl ether.[5]

    • Dry the crude peptide under vacuum.[5]

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the synthesis of peptides in solution.[2] This method is particularly advantageous for large-scale synthesis as it can be more cost-effective and environmentally friendly due to reduced solvent and reagent usage compared to SPPS.[2] The process involves the coupling of amino acid derivatives in a homogenous solution, followed by purification of the intermediate peptide at each step.[2]

  • C-terminal Protection: The C-terminal amino acid (Glu) is protected, typically as a methyl or benzyl (B1604629) ester.

  • First Coupling: The protected Glu is coupled with N-terminally protected Proline (e.g., Boc-Pro-OH or Fmoc-Pro-OH) using a coupling agent like DCC/HOBt or EDC.[7]

  • Deprotection and Purification: The N-terminal protecting group is removed, and the resulting dipeptide is purified, often by extraction or crystallization.[7]

  • Second Coupling: The purified dipeptide is then coupled with the N-terminally protected D-Proline.

  • Final Deprotection and Purification: All protecting groups are removed to yield the final tripeptide, which is then purified.

Purification Methods

The purity of the synthesized peptide is critical for its intended application. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for the purification of synthetic peptides.[4][8]

Experimental Protocol: RP-HPLC Purification of this compound

Materials:

  • Crude this compound peptide

  • Buffer A: 0.1% TFA in water

  • Buffer B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • C18 RP-HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A. If solubility is an issue, a small percentage of Buffer B can be added. Filter the sample through a 0.45 µm filter.[9]

  • Column Equilibration: Equilibrate the C18 column with a low concentration of Buffer B (e.g., 5-10%) in Buffer A.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Buffer B. A typical gradient for a tripeptide might be from 5% to 50% Buffer B over 30-60 minutes at a flow rate appropriate for the column size.[8][10]

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peak.[9]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on typical yields for similar peptide syntheses.

Table 1: Expected Yield and Purity from Solid-Phase Peptide Synthesis

ParameterExpected ValueReference
Crude Peptide Yield70-90%[11]
Purity after Cleavage60-80%General SPPS knowledge
Final Yield after HPLC30-50%General SPPS knowledge
Final Purity (HPLC)>95%[11]

Table 2: Characterization Data for this compound

Analysis MethodExpected Result
Mass Spectrometry (ESI-MS)Calculated [M+H]⁺ = 342.16 Da
Analytical RP-HPLCSingle major peak with a specific retention time
¹H NMRPeaks corresponding to the protons of the three amino acid residues

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the Solid-Phase Peptide Synthesis of this compound.

SPPS_Workflow Resin Rink Amide Resin Glu Couple Fmoc-Glu(OtBu)-OH Resin->Glu Deprot1 Fmoc Deprotection (Piperidine) Glu->Deprot1 Pro Couple Fmoc-Pro-OH Deprot1->Pro Deprot2 Fmoc Deprotection (Piperidine) Pro->Deprot2 DPro Couple Fmoc-D-Pro-OH Deprot2->DPro Deprot3 Final Fmoc Deprotection DPro->Deprot3 Cleave Cleavage from Resin (TFA Cocktail) Deprot3->Cleave Purify RP-HPLC Purification Cleave->Purify Final Pure this compound Purify->Final NMDA_Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel DPPG This compound DPPG->NMDA_R Binds Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDA_R Binds CaM Calmodulin Activation Ca_influx->CaM Signaling Downstream Signaling Cascades Ca_influx->Signaling NOS nNOS Activation CaM->NOS NO Nitric Oxide Production NOS->NO Plasticity Synaptic Plasticity Learning & Memory Signaling->Plasticity Neuroprotection Neuroprotection Signaling->Neuroprotection

References

An In-depth Technical Guide on the Core Mechanism of Action of D-Pro-Pro-Glu Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the biological mechanism of action of the specific tripeptide D-Pro-Pro-Glu is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-studied, closely related endogenous tripeptide, Gly-Pro-Glu (GPE), and discusses the potential implications of D-amino acid substitution. Information on synthetic peptides with a similar this compound backbone used in non-biological contexts is also included for completeness.

Introduction and Overview

The tripeptide this compound is a synthetic peptide whose biological functions are not yet extensively characterized. However, its structure is highly related to the endogenous neuroprotective peptide Gly-Pro-Glu (GPE), which is the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1). GPE itself is known to possess neuroprotective properties, although its precise mechanism of action is still under investigation.[1] The substitution of L-amino acids with their D-isomers, such as D-Proline, is a common strategy in medicinal chemistry to increase peptide stability and proteolytic resistance, which can significantly alter biological activity.

This guide will focus primarily on the known mechanisms of GPE as the principal model for understanding the potential actions of this compound. We will explore its interaction with the N-methyl-D-aspartate (NMDA) receptor and delve into other proposed signaling pathways that contribute to its neuroprotective effects.

Interaction with the Glutamatergic System: The NMDA Receptor

The most characterized interaction of GPE is with the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.

GPE as a Weak NMDA Receptor Agonist

GPE has been identified as a weak agonist at the NMDA receptor.[2] It is believed to interact with the glutamate-binding site on the GluN2 subunit of the receptor.[3] High concentrations of GPE can evoke inward currents in neurons, an effect that is blocked by competitive NMDA receptor antagonists.[2] However, these effects are observed at concentrations likely much higher than physiological levels of endogenous GPE, suggesting that direct activation of NMDA receptors may not be its primary neuroprotective mechanism under normal conditions.[2]

The affinity of GPE for the NMDA receptor is relatively low. One study reported an IC50 value of 14.7 μM for the inhibition of glutamate (B1630785) binding to the NMDA receptor.[4]

Implications of D-Proline Substitution

The presence of D-Proline residues in this compound could alter its interaction with the NMDA receptor. D-amino acids are known to be present in the nervous system and can modulate NMDA receptor activity.[5] For instance, D-serine is a potent co-agonist at the glycine-binding site of the NMDA receptor. While the effect of a D-Pro-Pro motif is uncharacterized in this context, it could potentially alter the peptide's conformation, leading to a different binding affinity or efficacy compared to GPE.

Non-NMDA Receptor-Mediated Neuroprotection

Evidence strongly suggests that the neuroprotective actions of GPE are not solely dependent on its affinity for the glutamate receptor.[1] Several other signaling pathways have been implicated.

Modulation of Calcium and Glycogen Synthase Kinase 3β (GSK-3β) Signaling

Some findings indicate that GPE mimics certain effects of IGF-1 through a mechanism that involves the modulation of intracellular calcium and the inhibition of Glycogen Synthase Kinase 3β (GSK-3β).[1][3] GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including apoptosis and inflammation.[6] Its inhibition is generally considered a pro-survival signal. The pathway leading from GPE to GSK-3β modulation is not fully elucidated but is independent of β-amyloid clearance.[1]

GSK3B_Signaling_Pathway GPE Gly-Pro-Glu (GPE) Unknown_Receptor Putative Receptor GPE->Unknown_Receptor Ca_Modulation Ca²⁺ Modulation Unknown_Receptor->Ca_Modulation downstream effects PI3K PI3K Unknown_Receptor->PI3K Neuronal_Survival Neuronal Survival & Neuroprotection Ca_Modulation->Neuronal_Survival AKT Akt (PKB) PI3K->AKT activates GSK3B GSK-3β AKT->GSK3B phosphorylates & inhibits GSK3B->Neuronal_Survival inhibition promotes

Caption: Proposed GPE signaling pathways involving Calcium modulation and PI3K/Akt/GSK-3β.

Activation of ERK and PI3K Pathways

Studies on mouse neural stem cells have shown that GPE can promote their proliferation and migration. This effect is associated with the activation of the Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K) pathways.[7] These are critical signaling cascades involved in cell growth, survival, and differentiation.

ERK_PI3K_Signaling_Pathway cluster_pi3k PI3K Pathway cluster_erk MAPK/ERK Pathway GPE Gly-Pro-Glu (GPE) Receptor Cell Surface Receptor GPE->Receptor PI3K PI3K Receptor->PI3K RAS Ras Receptor->RAS AKT Akt PI3K->AKT Cell_Response Cell Proliferation & Migration AKT->Cell_Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: GPE-mediated activation of the PI3K/Akt and MAPK/ERK signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of Gly-Pro-Glu (GPE).

Table 1: Receptor Binding Affinity

Compound Receptor/Site Assay Type Value Reference

| Gly-Pro-Glu (GPE) | NMDA Receptor | Inhibition of Glutamate Binding | IC50 = 14.7 µM |[4] |

Table 2: In Vitro Cellular Activity

Compound Cell Type Assay Concentration Effect Reference
Gly-Pro-Glu (GPE) Rat Parietal Cortex Slices [³H]-Acetylcholine Release 10⁻¹⁰ M Potentiation of K⁺-induced release [3]
Gly-Pro-Glu (GPE) Rat Striatum Slices [³H]-Dopamine Release 10⁻⁵ M Mild increase in K⁺-induced release [3]
Gly-Pro-Glu (GPE) Cultured Hippocampal Neurons Whole-cell Patch Clamp 30 µM Just detectable inward current [2]
Gly-Pro-Glu (GPE) Cultured Hippocampal Neurons Whole-cell Patch Clamp 500 µM Large inward current, blocked by NMDA antagonist [2]

| Gly-Pro-Glu (GPE) | Rat Hippocampal Organotypic Cultures | NMDA-induced Neurotoxicity | 1-100 µM | Prevention of neuronal death |[3] |

This compound Motif in Organocatalysis

It is noteworthy that the tripeptide H-D-Pro-Pro-Glu-NH2 has been identified as a highly effective organocatalyst for asymmetric 1,4-addition reactions in organic synthesis.[8] While this is a non-biological application, it demonstrates that peptides containing the this compound core are synthetically accessible and possess unique stereochemical properties that influence their function. The mechanism in this context involves the formation of an enamine intermediate with an aldehyde.[9] This highlights the structural and functional importance of the D-Pro-Pro motif.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording for Agonist Activity

This protocol is used to measure ion currents across the entire cell membrane in response to a peptide agonist.[2][10][11]

  • Cell Preparation: Plate primary hippocampal neurons or a suitable cell line (e.g., HEK293 expressing NMDA receptors) onto coverslips a few days prior to recording.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.

    • Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with aCSF at ~1.5 mL/min.

    • Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ when filled with internal solution.

    • Approach a target neuron and apply light positive pressure.

    • Release pressure upon contact to form a high-resistance (GΩ) seal.

    • Apply brief, strong suction to rupture the cell membrane, establishing the whole-cell configuration.

    • Clamp the cell voltage at a holding potential (e.g., -70 mV) to record inward currents.

    • Apply the this compound peptide at various concentrations using a perfusion system and record changes in membrane current.

    • Co-apply with specific antagonists (e.g., an NMDA receptor antagonist like (R)-CPP) to confirm receptor specificity.

Patch_Clamp_Workflow Start Start: Plate Neurons Prepare Prepare External & Internal Solutions Start->Prepare PullPipette Pull Glass Pipette (3-7 MΩ) Prepare->PullPipette Seal Approach Cell & Form Gigaohm Seal PullPipette->Seal Rupture Rupture Membrane (Go Whole-Cell) Seal->Rupture Clamp Voltage Clamp at -70 mV Rupture->Clamp ApplyPeptide Apply this compound via Perfusion Clamp->ApplyPeptide Record Record Inward Current ApplyPeptide->Record Analyze Analyze Data Record->Analyze

Caption: Experimental workflow for whole-cell patch-clamp recording.

Radioligand Binding Assay for Receptor Affinity

This assay measures the affinity of the peptide for a specific receptor by competing with a known radiolabeled ligand.[12][13][14]

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in cold lysis buffer. Centrifuge to pellet the membranes. Resuspend and wash the pellet. Finally, resuspend in assay buffer and determine protein concentration.

  • Assay Components:

    • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., --INVALID-LINK--MK-801 for the NMDA receptor channel site).

    • Test Compound: this compound at a range of concentrations.

    • Non-specific Binding Control: A high concentration of a known unlabeled ligand to determine background binding.

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a fixed concentration, typically near its Kd), and either buffer, test compound, or non-specific control. Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The filters trap the membranes with bound radioligand.

  • Detection: Wash the filters with ice-cold buffer. Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression to determine the IC50, which can then be converted to a Ki (inhibition constant).

Conclusion and Future Directions

The mechanism of action for the this compound tripeptide is currently uncharacterized. Based on extensive research into its close analog, Gly-Pro-Glu, it is plausible that this compound interacts weakly with the NMDA receptor. However, its primary neuroprotective effects, if any, are more likely mediated through other signaling pathways, potentially involving the modulation of intracellular calcium and the inhibition of GSK-3β, or the activation of the ERK and PI3K pro-survival pathways.

The inclusion of two D-proline residues would be expected to confer significant resistance to enzymatic degradation, potentially leading to a longer biological half-life and improved pharmacokinetic profile compared to GPE. This enhanced stability could make this compound a more potent therapeutic agent if it retains the beneficial biological activities of GPE.

Future research should focus on directly characterizing the biological activity of this compound using the experimental protocols outlined in this guide. Key investigations should include:

  • Determining its binding affinity and functional activity at NMDA receptors and their subtypes.

  • Assessing its neuroprotective capabilities in in vitro models of neuronal injury.

  • Investigating its impact on the PI3K/Akt/GSK-3β and MAPK/ERK signaling cascades.

  • Evaluating its pharmacokinetic profile and in vivo efficacy in animal models of neurological disease.

References

The Emergence of a Powerful Organocatalyst: A Technical Guide to H-D-Pro-Pro-Glu-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the discovery, history, and application of the highly efficient tripeptide organocatalyst, H-D-Pro-Pro-Glu-NH2. This catalyst has garnered significant attention for its ability to promote asymmetric carbon-carbon bond formation with remarkable stereoselectivity and efficiency, offering a valuable tool in the synthesis of complex chiral molecules.

Discovery and Historical Context

The development of H-D-Pro-Pro-Glu-NH2 is rooted in the broader field of organocatalysis, which seeks to use small organic molecules to catalyze chemical transformations. A key milestone in this area was the use of the amino acid L-proline as a catalyst. However, the quest for catalysts with enhanced activity and selectivity led researchers to explore more complex structures, including peptides.

The story of H-D-Pro-Pro-Glu-NH2 begins with the work of the Wennemers group. In 2009, they reported this tripeptide as a significantly more efficient catalyst for asymmetric conjugate addition reactions compared to its predecessor, H-D-Pro-Pro-Asp-NH2.[1] This discovery marked a significant advancement in the design of peptide-based organocatalysts, demonstrating that subtle structural modifications could lead to substantial improvements in catalytic performance. The D-Pro-Pro motif was identified as a crucial element for inducing high stereoselectivity, while the C-terminal amide and the glutamic acid side chain were found to be important for fine-tuning this selectivity.[1][2]

Catalytic Performance in Asymmetric Michael Additions

The H-D-Pro-Pro-Glu-NH2 catalyst has proven to be exceptionally effective in promoting the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is of great synthetic utility as it allows for the formation of chiral γ-nitro aldehydes, which are versatile building blocks for the synthesis of various biologically active molecules. The catalyst consistently delivers high yields and excellent stereoselectivities (both diastereoselectivity and enantioselectivity) across a broad range of substrates.

AldehydeNitroolefinYield (%)dr (syn:anti)ee (syn) (%)Reference
Propanaltrans-β-nitrostyrene9595:599[1]
Butanaltrans-β-nitrostyrene9696:499[1]
Isovaleraldehydetrans-β-nitrostyrene9897:399[1]
Propanal(E)-1-nitro-3-phenylprop-1-ene9494:698[1]
Propanal(E)-2-(2-nitrovinyl)furan9293:799[1]
Cyclohexanecarbaldehydetrans-β-nitrostyrene9092:897[2]

Table 1: Performance of H-D-Pro-Pro-Glu-NH2 in the Asymmetric Michael Addition of Various Aldehydes to Nitroolefins.

Experimental Protocols

Synthesis of H-D-Pro-Pro-Glu-NH2 Catalyst

The synthesis of the tripeptide catalyst is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

Materials:

  • Fmoc-Rink-Amide resin

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Pro-OH

  • Fmoc-D-Pro-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink-Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Glu): In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH with DIC and HOBt in DMF for 15 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Pro): Repeat step 3 with Fmoc-Pro-OH.

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (D-Pro): Repeat step 3 with Fmoc-D-Pro-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, then wash with cold ether. Purify the crude peptide by reverse-phase HPLC to obtain the final H-D-Pro-Pro-Glu-NH2 catalyst.

General Procedure for Asymmetric Michael Addition

Materials:

  • H-D-Pro-Pro-Glu-NH2 catalyst

  • Aldehyde

  • Nitroolefin

  • Solvent (e.g., Chloroform)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a solution of the nitroolefin (1.0 equiv) in the chosen solvent under an inert atmosphere, add the H-D-Pro-Pro-Glu-NH2 catalyst (typically 1-5 mol%).

  • Addition of Aldehyde: Add the aldehyde (1.5-2.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro aldehyde.

Catalytic Cycle and Mechanism

The catalytic cycle of the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition proceeds through a series of well-defined steps. The secondary amine of the D-proline residue plays a crucial role in forming a nucleophilic enamine intermediate with the aldehyde. The glutamic acid side chain is believed to act as a general acid/base catalyst, facilitating proton transfer steps and activating the nitroolefin through hydrogen bonding.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst H-D-Pro-Pro-Glu-NH₂ Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde R¹CHO Michael_Adduct Iminium Intermediate Enamine->Michael_Adduct + Nitroolefin Nitroolefin R²CH=CHNO₂ Michael_Adduct->Catalyst + H₂O - Product Product γ-Nitro Aldehyde Water H₂O

Figure 1: Catalytic cycle of the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition.

Experimental Workflow for Catalyst Application

Experimental_Workflow cluster_1 Experimental Workflow Start Reaction Setup: Nitroolefin + Catalyst in Solvent Add_Aldehyde Add Aldehyde Start->Add_Aldehyde Stir Stir at Room Temperature Add_Aldehyde->Stir Monitor Monitor by TLC/GC Stir->Monitor Workup Concentrate Reaction Mixture Monitor->Workup Reaction Complete Purify Flash Column Chromatography Workup->Purify End Isolated γ-Nitro Aldehyde Purify->End

Figure 2: A typical experimental workflow for the Michael addition reaction.

Conclusion

The discovery and development of the H-D-Pro-Pro-Glu-NH2 catalyst represents a significant achievement in the field of asymmetric organocatalysis. Its high efficiency, excellent stereoselectivity, and broad substrate scope make it a powerful tool for the synthesis of chiral molecules of interest to the pharmaceutical and chemical industries. This guide provides a comprehensive overview of its history, performance, and practical application, serving as a valuable resource for researchers seeking to leverage this remarkable catalyst in their synthetic endeavors.

References

D-Pro-Pro-Glu: An In-Depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide D-Pro-Pro-Glu, composed of two D-proline residues and a C-terminal glutamic acid, represents a unique molecular entity with potential implications in drug development and biomedical research. The incorporation of D-amino acids is a well-established strategy to enhance peptide stability and resistance to enzymatic degradation, thereby prolonging its biological half-life. This technical guide provides a comprehensive overview of the stability and potential degradation pathways of this compound, drawing upon established principles of peptide chemistry and analysis of related proline-rich and D-amino acid-containing peptides. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar peptide structures.

Physicochemical Properties and Stability Considerations

The stability of this compound is governed by its unique primary structure. The presence of two consecutive D-proline residues imparts significant conformational rigidity and resistance to many common proteases. Glutamic acid at the C-terminus provides a site for potential modifications and interactions.

General Factors Influencing Stability:
  • pH: Peptide bonds are susceptible to hydrolysis at extreme pH values. The amide bonds in this compound are generally stable under neutral conditions (pH 5-6) but can undergo acid or base-catalyzed hydrolysis over time.[1]

  • Temperature: Elevated temperatures accelerate chemical degradation reactions, including hydrolysis and cyclization. For long-term storage, temperatures of -20°C or -80°C are recommended.[2]

  • Enzymatic Degradation: The D-proline residues offer substantial protection against many common peptidases that typically recognize L-amino acids. However, specialized enzymes such as post-proline cleaving enzymes may still recognize and cleave the peptide bonds.

  • Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, oxidative conditions can potentially lead to minor modifications over extended periods.

Potential Degradation Pathways

Based on the structure of this compound and known degradation mechanisms of similar peptides, several degradation pathways can be postulated. Forced degradation studies under various stress conditions are essential to definitively identify these pathways.[3]

Hydrolysis:

The primary chemical degradation pathway is likely the hydrolysis of the peptide bonds, leading to the formation of smaller peptide fragments and individual amino acids. This can occur at the Pro-Pro bond or the Pro-Glu bond.

  • Degradation Products: D-Pro-Pro, Pro-Glu, D-Proline, Glutamic acid.

Cyclization:

N-terminal glutamic acid residues in peptides can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. While glutamic acid is at the C-terminus in this compound, internal cyclization involving the glutamic acid side chain is a theoretical possibility under certain conditions, though less common. More relevant is the potential for cyclization of the entire peptide under specific synthetic or degradation conditions.

  • Potential Degradation Product: Cyclo(this compound).

Enzymatic Cleavage:

Despite the D-amino acids, certain enzymes could potentially cleave the peptide.

  • Dipeptidyl Peptidase-IV (DPP-IV): This enzyme is known to cleave peptides with a proline or alanine (B10760859) at the penultimate N-terminal position.[4] While the D-configuration of the first proline offers protection, the internal Pro-Glu bond might be a substrate, although likely with very low efficiency.

  • Prolyl Endopeptidases (PEPs): These enzymes cleave C-terminal to proline residues and are known to be involved in the degradation of proline-rich peptides.[5] The D-configuration of the prolines would likely hinder, but not necessarily completely prevent, cleavage.

Quantitative Stability Data

Table 1: Postulated Stability Profile of this compound Under Various Conditions

ConditionExpected StabilityPotential Degradation ProductsAnalytical Method for Detection
pH
Acidic (pH 1-3)Low to ModerateHydrolysis products (D-Pro-Pro, Pro-Glu, D-Pro, Glu)RP-HPLC, LC-MS
Neutral (pH 6-8)HighMinimal hydrolysisRP-HPLC, LC-MS
Basic (pH 9-12)Low to ModerateHydrolysis products, potential racemizationRP-HPLC, Chiral Chromatography, LC-MS
Temperature
-80°CVery HighNegligibleRP-HPLC
-20°CHighMinimal over extended periodsRP-HPLC
4°CModerateSlow hydrolysis over timeRP-HPLC, LC-MS
37°C (Physiological)Moderate to LowEnzymatic and chemical degradationRP-HPLC, LC-MS
Enzymatic
Plasma/SerumModerateCleavage products (e.g., D-Pro-Pro, Glu)RP-HPLC, LC-MS/MS
Specific PeptidasesVariableSpecific cleavage fragmentsEnzyme assays, RP-HPLC, LC-MS/MS

Experimental Protocols

To assess the stability and degradation of this compound, a series of well-defined experimental protocols should be employed.

Protocol 1: Stability Assessment in Different pH Buffers
  • Materials: this compound, phosphate (B84403) buffers (pH 3, 5, 7.4, 9), HCl, NaOH, HPLC grade water and acetonitrile (B52724), trifluoroacetic acid (TFA).

  • Procedure: a. Prepare stock solutions of this compound in water. b. Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL. c. Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C). d. At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots. e. Quench any reaction by adding an equal volume of 0.1% TFA in acetonitrile. f. Analyze the samples by RP-HPLC to quantify the remaining parent peptide.

  • Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life at each condition.

Protocol 2: Enzymatic Stability in Plasma
  • Materials: this compound, human or animal plasma, protein precipitation agent (e.g., acetonitrile or trichloroacetic acid), phosphate-buffered saline (PBS).

  • Procedure: a. Pre-warm plasma to 37°C. b. Spike this compound into the plasma to a final concentration of 10 µM. c. Incubate at 37°C. d. At various time points, withdraw aliquots and immediately add a protein precipitation agent to stop enzymatic activity. e. Centrifuge to pellet the precipitated proteins. f. Analyze the supernatant by LC-MS/MS to quantify the parent peptide and identify degradation products.

  • Analysis: Determine the half-life of this compound in plasma.

Protocol 3: Identification of Degradation Products by Mass Spectrometry
  • Materials: Degraded samples from stability studies, LC-MS/MS system.

  • Procedure: a. Subject the degraded samples to liquid chromatography to separate the components. b. Analyze the eluent by tandem mass spectrometry (MS/MS). c. Fragment the parent peptide and any degradation products to obtain characteristic fragmentation patterns.

  • Analysis: Compare the mass-to-charge ratios and fragmentation patterns of the degradation products to theoretical values of expected products (e.g., hydrolyzed fragments, cyclized forms) to confirm their identities.

Potential Signaling Pathways

The biological activity of this compound is not well-characterized. However, given its structural components, some potential interactions with signaling pathways can be hypothesized.

Glutamate (B1630785) Receptor Interaction

The C-terminal glutamate residue suggests a potential interaction with glutamate receptors. The related L-tripeptide, Gly-Pro-Glu (GPE), has been shown to be a weak agonist at N-methyl-D-aspartate (NMDA) receptors.[1][7] It is plausible that this compound could also interact with NMDA or other glutamate receptors, although likely with different affinity and efficacy due to the D-proline residues. Activation of glutamate receptors can trigger a cascade of intracellular signaling events, including changes in intracellular calcium levels and activation of protein kinases.[8]

glutamate_signaling This compound This compound Glutamate_Receptor Glutamate Receptor (e.g., NMDA) This compound->Glutamate_Receptor Binds to Ion_Channel Ion Channel Opening Glutamate_Receptor->Ion_Channel Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (Kinase Activation, etc.) Ca_Influx->Downstream_Signaling Cellular_Response Cellular Response (e.g., Neuroprotection) Downstream_Signaling->Cellular_Response

Postulated Glutamate Receptor Signaling Pathway for this compound.

Experimental Workflows

A logical workflow is crucial for the systematic investigation of this compound's stability and degradation.

experimental_workflow cluster_0 Stability Assessment cluster_1 Analytical Characterization cluster_2 Data Analysis Forced_Degradation Forced Degradation (pH, Temp, Oxidation) RP_HPLC RP-HPLC (Quantification) Forced_Degradation->RP_HPLC LC_MSMS LC-MS/MS (Identification of Degradants) Forced_Degradation->LC_MSMS Enzymatic_Degradation Enzymatic Degradation (Plasma, Peptidases) Enzymatic_Degradation->RP_HPLC Enzymatic_Degradation->LC_MSMS Kinetics Degradation Kinetics (Half-life calculation) RP_HPLC->Kinetics Pathway_Elucidation Pathway Elucidation LC_MSMS->Pathway_Elucidation

Workflow for Investigating this compound Stability and Degradation.

Conclusion

This compound is a synthetic tripeptide with inherent stability advantages conferred by its D-proline residues. While specific experimental data for this molecule is scarce, this guide provides a robust framework for its investigation based on established principles of peptide chemistry. The primary degradation pathways are anticipated to be hydrolysis under harsh conditions and potential, albeit slow, enzymatic cleavage. Its C-terminal glutamate suggests a possible, though likely weak, interaction with glutamate receptors. The detailed experimental protocols and workflows outlined herein provide a clear path for researchers to systematically characterize the stability, degradation, and potential biological activity of this compound, thereby facilitating its potential development for therapeutic applications. Further research is warranted to fully elucidate the properties of this intriguing molecule.

References

Lack of Therapeutic Data for D-Pro-Pro-Glu Necessitates a Shift in Focus to the Neuroprotective Tripeptide Gly-Pro-Glu (GPE)

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the therapeutic applications of the tripeptide D-Pro-Pro-Glu has yielded no significant scientific literature outlining its use in preclinical or clinical research. To fulfill the user's request for an in-depth technical guide, this document will instead focus on the closely related and well-researched neuroprotective peptide, Glycyl-L-Prolyl-L-Glutamate (GPE) . This guide will adhere to the requested format, providing a comprehensive overview of GPE's therapeutic potential, mechanisms of action, and relevant experimental data for an audience of researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to the Therapeutic Potential of Gly-Pro-Glu (GPE)

Introduction

Gly-Pro-Glu (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and is produced by the proteolytic cleavage of its parent molecule. While initially considered an inactive metabolite, subsequent research has demonstrated its potent neuroprotective effects in a variety of in vitro and in vivo models of neurological damage and neurodegenerative diseases. GPE's therapeutic potential has been investigated for conditions such as stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Unlike IGF-1, GPE does not bind to the IGF-1 receptor, suggesting a distinct mechanism of action. Its ability to cross the blood-brain barrier further enhances its appeal as a potential therapeutic agent for central nervous system (CNS) disorders.

Mechanism of Action

GPE's neuroprotective effects are believed to be mediated through multiple pathways. A primary mechanism involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. Additionally, GPE has been shown to modulate critical intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival and proliferation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of GPE.

Table 1: In Vitro Neuroprotective Effects of GPE

Experimental ModelEndpoint MeasuredGPE ConcentrationResultCitation
NMDA-induced excitotoxicity in rat hippocampal organotypic culturesNeuronal death1-100 µMStatistically significant prevention of neuronal death (p < 0.01)[1]
Aβ-induced toxicity in cultured rat hippocampal neuronsLactate dehydrogenase (LDH) release10-100 µMPrevention of Aβ-mediated increase in LDH release[2]
Aβ-induced toxicity in cultured rat hippocampal neuronsMTT reduction10-100 µMPrevention of Aβ inhibition of MTT reduction[2]
L-[3H]glutamate binding assayInhibition of glutamate (B1630785) binding to NMDA receptor1-1000 µMIC50 of 14.7 µM[3][4]
Potassium-evoked acetylcholine (B1216132) release from rat cortical slicesAcetylcholine release0.1 nM - 100 µMPotentiation of release[3][5]
Potassium-evoked dopamine (B1211576) release from rat striatumDopamine release0-100 µMSignificant enhancement of evoked release[3]

Table 2: In Vivo Neuroprotective Effects of GPE

Animal ModelInjury/Disease ModelGPE AdministrationEndpoint MeasuredResultCitation
RatHypoxia-ischemia3 mg/kg bolus + 3 mg/kg/h infusion for 4h, 1-5h post-injuryBrain damageSignificant reduction in the degree of brain damage (P < 0.05)[6]
RatAβ25-35 infusion300 mg; i.p. once per day; on day 0, 6 and 12Somatostatin content and receptor densityRecovered Aβ25-35-induced reduction[3]

Experimental Protocols

1. In Vitro NMDA-Induced Excitotoxicity Assay

  • Cell Culture: Organotypic hippocampal cultures are prepared from 7-day-old rat pups. Slices (400 µm) are cultured on semiporous membranes for 10-12 days.

  • Experimental Procedure:

    • Cultures are pre-incubated with GPE (1-100 µM) for 30 minutes.

    • Excitotoxicity is induced by adding 100 µM NMDA to the culture medium for 24 hours.

    • Neuronal death is assessed by measuring the uptake of propidium (B1200493) iodide (PI), a fluorescent marker of cell death, using fluorescence microscopy.

  • Data Analysis: The intensity of PI fluorescence is quantified and compared between control, NMDA-treated, and GPE + NMDA-treated groups. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA).[1]

2. In Vivo Hypoxia-Ischemia Model

  • Animal Model: Seven-day-old rat pups are used. The left common carotid artery is permanently occluded. Pups are then exposed to a hypoxic environment (8% oxygen) for a defined period.

  • Experimental Procedure:

    • One to five hours after the hypoxic-ischemic insult, a single intravenous (i.v.) bolus injection of GPE (3 mg/kg) is administered.

    • This is followed by a continuous 4-hour i.v. infusion of GPE (3 mg/kg/h).

    • Control animals receive a vehicle infusion.

    • After 4 days, the animals are sacrificed, and the brains are processed for histological analysis.

  • Data Analysis: The extent of brain damage is quantified by measuring the area of infarction in brain sections. Statistical comparison between GPE-treated and vehicle-treated groups is performed using a t-test.[6]

Signaling Pathways and Visualizations

NMDA Receptor Interaction

GPE is a weak agonist at the NMDA receptor, interacting with the glutamate-binding site.[7] This interaction is thought to modulate receptor activity, potentially preventing the excessive calcium influx associated with excitotoxicity.

NMDA_Receptor_Interaction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPE Gly-Pro-Glu (GPE) NMDAR NMDA Receptor Glutamate Site Glycine Site GPE->NMDAR:glu Binds to Glutamate Site Glutamate Glutamate Glutamate->NMDAR:glu Competitive Binding Glycine Glycine Glycine->NMDAR:gly Co-agonist Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Modulates Channel Opening Downstream Downstream Signaling (e.g., PI3K/Akt, ERK) Ca_ion->Downstream

Caption: GPE interacts with the NMDA receptor at the glutamate binding site.

PI3K/Akt Signaling Pathway

GPE has been shown to activate the PI3K/Akt signaling pathway, a key cascade in promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway GPE Gly-Pro-Glu (GPE) Receptor Cell Surface Receptor (e.g., modulated NMDAR) GPE->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: GPE-mediated activation of the PI3K/Akt signaling pathway.

ERK Signaling Pathway

Activation of the ERK pathway by GPE contributes to its neuroprotective effects by regulating gene expression involved in cell growth and differentiation.

ERK_Pathway GPE Gly-Pro-Glu (GPE) Receptor Cell Surface Receptor GPE->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., CREB) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Survival, Growth) TranscriptionFactors->GeneExpression

Caption: GPE activates the ERK signaling cascade to promote neuronal survival.

Clinical Development and Future Directions

A GPE product, Glypromate®, was advanced to Phase III clinical trials by Neuren Pharmaceuticals for the prevention of cognitive impairment following cardiac surgery.[8][9] However, the trial was discontinued (B1498344) due to a lack of efficacy.[1] Despite this setback, the robust preclinical data for GPE and its analogues continue to make it an area of interest for the development of novel neuroprotective therapies. Future research may focus on optimizing its pharmacokinetic properties, exploring different therapeutic indications, and further elucidating its complex mechanisms of action. The development of GPE analogs with improved stability and efficacy is an active area of investigation.[1]

References

Synthesis of D-Pro-Pro-Glu Analogues and Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and analysis of D-Pro-Pro-Glu analogues and derivatives. These tripeptides, particularly analogues of the naturally occurring Gly-Pro-Glu (GPE), have garnered significant interest for their neuroprotective properties, primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway. This document details the synthetic methodologies, summarizes key quantitative data, and illustrates the relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Core Synthesis Strategies: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound analogues and derivatives is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification and enabling high yields.

General Workflow for Fmoc-SPPS of this compound Analogues

The synthesis commences from the C-terminus (Glu) to the N-terminus (D-Pro).

Fmoc_SPPS_Workflow Resin 1. Resin Swelling Fmoc_Glu 2. Coupling of Fmoc-L-Glu(OtBu)-OH Resin->Fmoc_Glu Deprotection1 3. Fmoc Deprotection Fmoc_Glu->Deprotection1 Fmoc_Pro1 4. Coupling of Fmoc-D-Pro-OH Deprotection1->Fmoc_Pro1 Deprotection2 5. Fmoc Deprotection Fmoc_Pro1->Deprotection2 Fmoc_Pro2 6. Coupling of Fmoc-D-Pro-OH Deprotection2->Fmoc_Pro2 Deprotection3 7. Final Fmoc Deprotection Fmoc_Pro2->Deprotection3 Cleavage 8. Cleavage and Side-Chain Deprotection Deprotection3->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Characterization 10. Characterization (MS, NMR) Purification->Characterization

Figure 1. General workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • Resins: Wang resin or 2-Chlorotrityl chloride resin are suitable for synthesizing peptides with a C-terminal carboxylic acid.

  • Amino Acids: Fmoc-D-Pro-OH, Fmoc-L-Glu(OtBu)-OH (or other protected glutamic acid derivatives). Side-chain protection of glutamic acid (e.g., with a t-butyl group) is crucial to prevent side reactions.

  • Coupling Reagents: HBTU/HATU in combination with a base such as DIEA or NMM.

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF.

  • Cleavage Cocktail: A mixture of TFA, TIS, and water is commonly used.

  • Solvents: High-purity DMF, DCM, and acetonitrile (B52724) are required.

Detailed Synthesis Protocol for D-Pro-L-Pro-L-Glu

This protocol is adapted from standard Fmoc-SPPS procedures and can be modified for the synthesis of various analogues.[1][2][3][4][5][6][7]

  • Resin Preparation:

    • Swell the resin (e.g., Wang resin, 100-200 mesh, 1.0 mmol/g loading) in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-L-Glu(OtBu)-OH):

    • Dissolve Fmoc-L-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-D-Pro-OH):

    • Repeat step 2 using Fmoc-D-Pro-OH. Proline couplings can sometimes be challenging; a double coupling may be necessary to ensure complete reaction.

  • Fmoc Deprotection:

    • Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-D-Pro-OH):

    • Repeat step 2 using Fmoc-D-Pro-OH.

  • Final Fmoc Deprotection:

    • Repeat step 3.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[8][9][10][11][12][13][14][15][16][17] A gradient of acetonitrile in water with 0.1% TFA is typically used for elution.

  • Characterization: The purity of the final peptide is assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (MS) and its structure elucidated by nuclear magnetic resonance (NMR) spectroscopy.[2][3][11][18][19]

Quantitative Data on Biological Activity

The biological activity of this compound analogues is often evaluated by their ability to protect neurons from excitotoxicity and their binding affinity to the NMDA receptor. The following table summarizes data for the closely related Gly-Pro-Glu (GPE) and its analogues.[20][21][22][23][24][25][26]

CompoundModificationNMDA Receptor Binding Affinity (Ki, µM)Neuroprotection (% protection against NMDA-induced excitotoxicity)
GPE (Gly-Pro-Glu) Parent Peptide3.83 ± 1.76-
H-Gly-PMe-Glu-OH Proline modified with a methyl group31.24 ± 15.6528.5
H-Gly-dmP-Glu-OH Proline modified with two methyl groups7.96 ± 1.83Significant protection
NNZ-2566 α-methylation of the proline moiety-Significantly reduces infarct area in a stroke model[24][26]

Signaling Pathways

This compound analogues are believed to exert their neuroprotective effects primarily by modulating the NMDA receptor signaling pathway. This can, in turn, influence downstream pro-survival pathways such as the PI3K/Akt pathway.

NMDA Receptor Signaling Pathway

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal survival.[5][15][27] Overactivation of this receptor can lead to excitotoxicity and neuronal cell death. This compound analogues may act as partial agonists or modulators of the NMDA receptor, preventing excessive calcium influx.

NMDA_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R DPG_analogue This compound Analogue DPG_analogue->NMDA_R Modulates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Signaling_cascade Downstream Signaling Cascades (e.g., CaMKII, Ras-ERK) Ca_influx->Signaling_cascade CREB CREB Activation Signaling_cascade->CREB Gene_expression Altered Gene Expression (Pro-survival genes) CREB->Gene_expression Neuroprotection Neuroprotection Gene_expression->Neuroprotection

Figure 2. NMDA Receptor Signaling Pathway and Modulation by this compound Analogues.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major pro-survival signaling cascade that is activated by various growth factors and can be influenced by NMDA receptor activity.[8][20][21][22][28] Activation of this pathway leads to the inhibition of apoptosis and promotion of cell survival.

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Phosphorylates Cell_Survival Cell Survival Downstream->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Figure 3. PI3K/Akt Pro-Survival Signaling Pathway.

Conclusion

The synthesis of this compound analogues and derivatives represents a promising avenue for the development of novel neuroprotective agents. The well-established methods of Fmoc-based solid-phase peptide synthesis provide a robust platform for the generation of a diverse library of these compounds. Further investigation into the structure-activity relationships and the precise mechanisms of action, particularly their interaction with the NMDA receptor and downstream signaling pathways, will be crucial for the design of more potent and selective therapeutic candidates. This guide provides the foundational knowledge and detailed protocols to support these research endeavors.

References

In Silico Modeling of D-Pro-Pro-Glu Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the tripeptide D-Pro-Pro-Glu with potential protein targets. Given the limited direct literature on this specific peptide, this document serves as a practical framework, outlining the necessary computational and experimental steps a researcher would undertake to characterize its binding affinity, molecular dynamics, and potential biological function.

Introduction to this compound and In Silico Modeling

The tripeptide this compound is a proline-rich peptide sequence. Proline-rich motifs are known to be crucial in a variety of biological processes, often mediating protein-protein interactions.[1][2] The presence of two consecutive proline residues suggests a rigid conformational structure, which can be advantageous for specific binding to protein targets.[1] In silico modeling, including techniques like molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to predict and analyze the interactions of such peptides with biological macromolecules.[3][4] These computational methods are instrumental in the early stages of drug discovery for identifying potential protein targets, predicting binding affinities, and elucidating the mechanism of action at a molecular level.

Identifying Potential Protein Targets

The initial step in modeling this compound interactions is to identify plausible protein targets. Based on the known interactions of other proline-rich peptides, several protein families can be considered as primary candidates for investigation.[5][6][7]

Potential Target Classes for this compound:

  • SH3 (Src Homology 3) Domains: These domains are well-known for binding to proline-rich sequences and are integral components of many signaling pathways.[1]

  • WW Domains: Similar to SH3 domains, WW domains recognize proline-rich motifs.

  • EVH1 (Ena/VASP Homology 1) Domains: These domains also play a role in binding proline-rich ligands.

  • Bacterial Ribosomes and Chaperone Proteins (e.g., DnaK): Some proline-rich antimicrobial peptides have been shown to target these intracellular bacterial components.[5][6][7]

  • Glutamate (B1630785) Receptors: Given the C-terminal glutamate residue, interactions with glutamate receptors, such as the NMDA receptor, could be explored. The tripeptide Gly-Pro-Glu has been shown to interact with NMDA receptors.[8]

A logical workflow for target identification and initial screening is depicted below.

G cluster_0 Target Identification cluster_1 In Silico Screening cluster_2 Hit Validation Literature Review Literature Review Sequence Homology Analysis Sequence Homology Analysis Literature Review->Sequence Homology Analysis Identify potential target classes Protein Domain Databases Protein Domain Databases Sequence Homology Analysis->Protein Domain Databases Find specific proteins Virtual Screening (Docking) Virtual Screening (Docking) Protein Domain Databases->Virtual Screening (Docking) Select targets for screening Binding Affinity Prediction Binding Affinity Prediction Virtual Screening (Docking)->Binding Affinity Prediction Rank potential binders Molecular Dynamics Simulation Molecular Dynamics Simulation Binding Affinity Prediction->Molecular Dynamics Simulation Analyze top candidates Experimental Validation Experimental Validation Molecular Dynamics Simulation->Experimental Validation Confirm predictions

Caption: Workflow for Target Identification and Validation.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3] This technique is crucial for identifying potential binding sites and estimating the binding affinity.

Experimental Protocol for Molecular Docking:

  • Preparation of the Receptor Structure:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of the Ligand Structure:

    • Generate the 3D structure of this compound using a molecule builder.

    • Perform energy minimization of the peptide structure.

  • Docking Simulation:

    • Define the binding site on the receptor. This can be done based on known active sites or by performing a blind docking to search the entire protein surface.

    • Run the docking algorithm using software such as AutoDock, Glide, or GOLD.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Targets

Target ProteinDocking Score (kcal/mol)Predicted Interacting Residues
SH3 Domain (Src)-8.5Tyr90, Trp118, Pro133
DnaK (E. coli)-7.9Arg72, Gly201, Ile232
NMDA Receptor (GluN1)-9.2Arg523, Asp732, Tyr766
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the peptide-protein complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.[9][10]

Experimental Protocol for Molecular Dynamics Simulation:

  • System Setup:

    • Use the best-ranked docked complex from the molecular docking step as the starting structure.

    • Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.

  • Production Run:

    • Run the simulation for a significant period (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).[11][12]

    • Identify stable hydrogen bonds and other key interactions throughout the simulation.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results

ParameterValueDescription
Simulation Time100 nsTotal duration of the production simulation.
Temperature300 KSimulated physiological temperature.
Pressure1 atmSimulated physiological pressure.
Average RMSD of Complex2.1 ÅIndicates the stability of the complex during the simulation.
Average Rg of Ligand5.3 ÅMeasures the compactness of the ligand within the binding pocket.

The general workflow for in silico modeling is illustrated in the following diagram.

G Start Start Protein Structure Preparation Protein Structure Preparation Start->Protein Structure Preparation Ligand (this compound) Preparation Ligand (this compound) Preparation Start->Ligand (this compound) Preparation Molecular Docking Molecular Docking Protein Structure Preparation->Molecular Docking Ligand (this compound) Preparation->Molecular Docking Analysis of Docking Poses Analysis of Docking Poses Molecular Docking->Analysis of Docking Poses Selection of Best Pose Selection of Best Pose Analysis of Docking Poses->Selection of Best Pose MD Simulation Setup MD Simulation Setup Selection of Best Pose->MD Simulation Setup Proceed Equilibration Equilibration MD Simulation Setup->Equilibration Production MD Run Production MD Run Equilibration->Production MD Run Trajectory Analysis Trajectory Analysis Production MD Run->Trajectory Analysis End End Trajectory Analysis->End

Caption: General Workflow for In Silico Modeling.

Experimental Validation

The predictions from in silico modeling must be validated through experimental techniques to confirm the binding and functional activity of this compound.

Binding Assays

Surface Plasmon Resonance (SPR):

  • Protocol:

    • Immobilize the target protein on a sensor chip.

    • Flow different concentrations of this compound over the chip.

    • Measure the change in the refractive index at the surface, which is proportional to the binding.

    • Calculate the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC):

  • Protocol:

    • Place the target protein in the sample cell of the calorimeter.

    • Inject small aliquots of this compound into the cell.

    • Measure the heat released or absorbed upon binding.

    • Determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Table 3: Hypothetical Experimental Binding Data for this compound

Target ProteinTechniqueKD (μM)ka (1/Ms)kd (1/s)
SH3 Domain (Src)SPR15.22.5 x 10^43.8 x 10^-1
NMDA Receptor (GluN1)ITC8.9--
Functional Assays

The functional consequences of this compound binding should be assessed using relevant cell-based or biochemical assays. For instance, if the target is a receptor, downstream signaling pathways can be monitored. If the target is an enzyme, its activity can be measured in the presence of the peptide.

A hypothetical signaling pathway involving a generic G-protein coupled receptor (GPCR), which could be a class of glutamate receptors, is shown below.

G This compound This compound GPCR GPCR This compound->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: Hypothetical GPCR Signaling Pathway.

Conclusion

The in silico modeling of this compound interactions, followed by rigorous experimental validation, provides a robust framework for elucidating its biological role and therapeutic potential. While this guide presents a generalized methodology, the specific details of the protocols may need to be adapted based on the chosen protein target and the available computational and experimental resources. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of novel peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for D-Pro-Pro-Glu in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-D-Pro-Pro-Glu-NH2 has emerged as a highly efficient organocatalyst in asymmetric synthesis, particularly in the conjugate addition of aldehydes to nitroolefins (Michael addition). Its well-defined conformational preferences, driven by a β-turn structure, allow for excellent stereocontrol, making it a valuable tool for the synthesis of chiral molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of D-Pro-Pro-Glu in asymmetric catalysis, as well as a protocol for its synthesis.

Asymmetric Michael Addition of Aldehydes to Nitroolefins

The this compound-NH2 catalyst has been demonstrated to be highly effective in promoting the asymmetric Michael addition of a variety of aldehydes to nitroolefins, yielding γ-nitroaldehydes with high diastereo- and enantioselectivity. These products are valuable synthetic intermediates, readily convertible to other important chiral building blocks such as γ-amino acids.

Reaction Mechanism

The catalytic cycle of the this compound-NH2 catalyzed Michael addition involves several key steps[1][2]:

  • Enamine Formation: The secondary amine of the N-terminal D-Proline residue reacts with the aldehyde to form a chiral enamine intermediate.

  • C-C Bond Formation: The enamine then attacks the nitroolefin in a stereocontrolled fashion. The glutamic acid residue plays a crucial role in this step by acting as a general acid/base, activating the nitroolefin and stabilizing the transition state through hydrogen bonding.[1] This step is the rate-determining step of the reaction.[1]

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the γ-nitroaldehyde product and regenerate the catalyst.

A proposed catalytic cycle is depicted in the following diagram:

Michael Addition Catalytic Cycle cluster_cycle Catalytic Cycle catalyst This compound-NH2 enamine Enamine Intermediate catalyst->enamine + Aldehyde - H2O transition_state Transition State (C-C bond formation) enamine->transition_state + Nitroolefin iminium Iminium Intermediate transition_state->iminium product_release Product Release (Hydrolysis) iminium->product_release + H2O product_release->catalyst - γ-Nitroaldehyde product γ-Nitroaldehyde product_release->product yields aldehyde Aldehyde nitroolefin Nitroolefin

Caption: Catalytic cycle for the this compound-NH2 catalyzed Michael addition.

Substrate Scope

The this compound-NH2 catalyst has been shown to be effective for a broad range of aldehydes and nitroolefins, consistently providing high yields and excellent stereoselectivities.[3]

EntryAldehydeNitroolefinYield (%)dr (syn:anti)ee (%) (syn)
1Propanal(E)-β-Nitrostyrene95>95:598
2Butanal(E)-β-Nitrostyrene96>95:597
3Isovaleraldehyde(E)-β-Nitrostyrene94>95:598
4Propanal(E)-1-Nitro-2-(p-tolyl)ethene93>95:597
5Propanal(E)-1-Nitro-2-(p-chlorophenyl)ethene96>95:599
6Propanal(E)-1-Nitro-2-(2-naphthyl)ethene92>95:598

Data is representative and compiled from literature. Actual results may vary.

Experimental Protocol: Asymmetric Michael Addition of Propanal to (E)-β-Nitrostyrene

This protocol provides a general procedure for the asymmetric Michael addition of propanal to (E)-β-nitrostyrene catalyzed by H-D-Pro-Pro-Glu-NH2.

Materials:

Procedure:

  • To a solution of (E)-β-nitrostyrene (0.1 mmol, 1.0 equiv) in a mixture of chloroform and isopropanol (9:1 v/v, 0.5 M) is added H-D-Pro-Pro-Glu-NH2 (0.01 mmol, 10 mol%).

  • Propanal (0.5 mmol, 5.0 equiv) is then added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral high-performance liquid chromatography (HPLC) analysis.

Asymmetric Aldol (B89426) Reaction

While this compound itself has not been extensively reported as a catalyst for asymmetric aldol reactions, proline and proline-based peptides are well-established catalysts for this transformation. The following protocol is a general procedure for a proline-catalyzed asymmetric aldol reaction, which can be adapted for catalysis with this compound.

Reaction Mechanism

The mechanism of the proline-catalyzed aldol reaction is similar to the Michael addition, proceeding through a key enamine intermediate. The carboxylic acid functionality of the catalyst is crucial for activating the acceptor aldehyde and promoting the stereoselective C-C bond formation.

Aldol Reaction Experimental Workflow start Start dissolve Dissolve Catalyst in Solvent start->dissolve add_ketone Add Ketone dissolve->add_ketone add_aldehyde Add Aldehyde add_ketone->add_aldehyde stir Stir at Specified Temperature add_aldehyde->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify analyze Analyze dr and ee (NMR, Chiral HPLC) purify->analyze end End analyze->end SPPS Workflow start Start with Rink Amide Resin swell Swell Resin start->swell deprotect1 Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple_glu Couple Fmoc-Glu(OtBu)-OH deprotect1->couple_glu wash1 Wash couple_glu->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple_pro Couple Fmoc-Pro-OH deprotect2->couple_pro wash2 Wash couple_pro->wash2 deprotect3 Fmoc Deprotection wash2->deprotect3 couple_dpro Couple Fmoc-D-Pro-OH deprotect3->couple_dpro wash3 Wash couple_dpro->wash3 final_deprotect Final Fmoc Deprotection wash3->final_deprotect cleave Cleave from Resin and Deprotect Side Chain (TFA Cocktail) final_deprotect->cleave precipitate Precipitate with Cold Ether cleave->precipitate purify Purify by HPLC precipitate->purify lyophilize Lyophilize purify->lyophilize end H-D-Pro-Pro-Glu-NH2 lyophilize->end

References

Application of D-Pro-Pro-Glu in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide motif D-Pro-Pro-Glu has emerged as a significant building block in the field of peptide synthesis, primarily through its application as a highly efficient asymmetric organocatalyst. This document provides detailed application notes and experimental protocols for the use of the this compound sequence, focusing on its role in catalyzing stereoselective carbon-carbon bond forming reactions.

Introduction: The Significance of the this compound Motif

The incorporation of D-amino acids and proline residues into peptide sequences is a well-established strategy for introducing conformational constraints and enhancing proteolytic stability. The this compound sequence, particularly in its C-terminally amidated form (H-dPro-Pro-Glu-NH₂), has been identified as a powerful peptidic catalyst for asymmetric conjugate addition reactions.[1]

The catalytic efficiency of this tripeptide stems from its unique structural features. The D-Pro-Pro motif is crucial for establishing a rigid β-turn-like conformation, which preorganizes the catalyst for stereoselective transformations.[2] The N-terminal D-proline provides the secondary amine necessary for enamine catalysis, while the C-terminal glutamic acid residue, with its carboxylic acid side chain, plays a key role in activating the electrophile and promoting the reaction.[3]

Primary Application: Asymmetric Organocatalysis

The most prominent application of the this compound motif is as the organocatalyst H-dPro-Pro-Glu-NH₂ for the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is of significant importance in organic synthesis as it provides access to chiral γ-nitro carbonyl compounds, which are versatile intermediates for the synthesis of various biologically active molecules.[4][5]

The catalyst operates through an enamine-based mechanism, where the secondary amine of the N-terminal D-proline reacts with the aldehyde to form a nucleophilic enamine intermediate. The glutamic acid side chain is believed to act as a general acid/base, facilitating the reaction and controlling the stereochemical outcome.[4]

Quantitative Data: Performance of H-dPro-Pro-Glu-NH₂ in Asymmetric Michael Addition

The H-dPro-Pro-Glu-NH₂ catalyst has demonstrated high yields and excellent stereoselectivities across a range of substrates. The following table summarizes representative data from the literature.

AldehydeNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)Reference
Propanal(E)-β-Nitrostyrene1CHCl₃/i-PrOH (9:1)298>95:599[5]
Butanal(E)-β-Nitrostyrene1CHCl₃/i-PrOH (9:1)299>95:599[5]
Isovaleraldehyde(E)-β-Nitrostyrene1CHCl₃/i-PrOH (9:1)495>95:599[5]
Propanal(E)-2-(2-Nitrovinyl)furan1CHCl₃/i-PrOH (9:1)296>95:599[5]
Propanal(E)-1-Nitro-2-phenylethene1Toluene249294:698[5]
Cyclohexanecarbaldehyde(E)-β-Nitrostyrene5CHCl₃/i-PrOH (9:1)2485>95:599[5]

Experimental Protocols

Protocol for H-dPro-Pro-Glu-NH₂ Catalyzed Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric conjugate addition of an aldehyde to a nitroolefin using H-dPro-Pro-Glu-NH₂ as the catalyst.

Materials:

  • H-dPro-Pro-Glu-NH₂ catalyst

  • Aldehyde (freshly distilled)

  • Nitroolefin

  • Solvent (e.g., CHCl₃/i-PrOH 9:1, v/v)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of the nitroolefin (0.2 mmol) in the chosen solvent (1.0 mL) in a clean, dry reaction vial, add the aldehyde (1.0 mmol, 5 equivalents).

  • Add the H-dPro-Pro-Glu-NH₂ catalyst (0.002 mmol, 1 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis).

Protocol for Solid-Phase Synthesis of H-dPro-Pro-Glu-NH₂

The H-dPro-Pro-Glu-NH₂ catalyst can be conveniently synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink amide resin

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Pro-OH

  • Fmoc-D-Pro-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple Fmoc-Glu(OtBu)-OH (3 eq.) to the resin using a suitable coupling reagent (e.g., HBTU, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF.

    • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation:

    • Repeat the deprotection and coupling steps sequentially for Fmoc-Pro-OH and Fmoc-D-Pro-OH.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal D-proline.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (OtBu).

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide by preparative HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Visualizations

Catalytic Cycle of Michael Addition

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst H-dPro-Pro-Glu-NH₂ Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Adduct Iminium Adduct Enamine->Adduct + Nitroolefin Enamine->Adduct C-C Bond Formation Nitroolefin Nitroolefin Product γ-Nitro Aldehyde Adduct->Product + H₂O - Catalyst Hydrolysis Hydrolysis Adduct->Hydrolysis Protonation Hydrolysis->Catalyst Release of Product

Caption: Catalytic cycle of the H-dPro-Pro-Glu-NH₂ catalyzed Michael addition.

Workflow for Solid-Phase Synthesis of H-dPro-Pro-Glu-NH₂

SPPS_Workflow Start Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Glu(OtBu)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Pro-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-D-Pro-OH Deprotection3->Coupling3 Final_Deprotection Final Fmoc Deprotection Coupling3->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification End H-dPro-Pro-Glu-NH₂ Purification->End

Caption: Workflow for the solid-phase synthesis of H-dPro-Pro-Glu-NH₂.

Other Potential Applications

While the primary and most well-documented application of the this compound motif is in organocatalysis, the structural characteristics of its components suggest other potential, albeit less explored, applications in peptide design:

  • Induction of Specific Secondary Structures: The rigid D-Pro-Pro sequence can act as a potent turn-inducer, similar to the well-studied D-Pro-L-Pro motif. This could be exploited in the design of conformationally constrained peptides with specific biological activities.

  • Enhancement of Proteolytic Stability: The presence of a D-amino acid at the N-terminus can confer resistance to degradation by aminopeptidases, potentially increasing the in vivo half-life of therapeutic peptides.

Further research is warranted to fully explore these and other potential applications of the this compound tripeptide in the broader field of peptide and medicinal chemistry.

References

Application Notes and Protocols for D-Pro-Pro-Glu as a Catalyst in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds. In recent years, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the various classes of organocatalysts, short peptides have shown remarkable efficiency and selectivity. The tripeptide H-D-Pro-Pro-Glu-NH2 has been identified as a highly effective catalyst for the conjugate addition of aldehydes to nitroolefins, affording synthetically valuable γ-nitroaldehydes with excellent stereocontrol.[1][2] These products are versatile intermediates for the synthesis of biologically active compounds, including γ-amino acids and chiral pyrrolidines.

The catalytic prowess of H-D-Pro-Pro-Glu-NH2 stems from its specific three-dimensional structure. The D-Pro-Pro motif is crucial for inducing high stereoselectivity, while the C-terminal glutamic acid residue with its carboxylic acid side chain and the terminal amide play a key role in the catalytic cycle, likely through hydrogen bonding interactions with the substrates.[1][3] The reaction proceeds through an enamine mechanism, where the secondary amine of the N-terminal D-proline residue reacts with the aldehyde to form a nucleophilic enamine intermediate.[4][5] This enamine then attacks the nitroolefin in a stereodefined manner, directed by the chiral scaffold of the peptide catalyst.

These application notes provide a summary of the quantitative data for the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition, as well as detailed protocols for the synthesis of the catalyst and the execution of the reaction.

Data Presentation

The following tables summarize the performance of the H-D-Pro-Pro-Glu-NH2 catalyst in the asymmetric Michael addition of various aldehydes to nitroolefins. The data highlights the high yields, diastereoselectivities, and enantioselectivities achievable with this catalytic system.

Table 1: Asymmetric Michael Addition of Propanal to Various Nitroolefins

EntryNitroolefin (R)Catalyst Loading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%)
1Phenyl11695>95:599
24-Nitrophenyl11696>95:599
34-Methoxyphenyl12492>95:599
42-Naphthyl11694>95:599
52-Furyl12485>95:598
6Cyclohexyl5487890:1097

Reaction conditions: Aldehyde (2 equiv.), nitroolefin (1 equiv.), H-D-Pro-Pro-Glu-NH2, CHCl3/i-PrOH (9:1), room temperature.

Table 2: Asymmetric Michael Addition of Various Aldehydes to β-Nitrostyrene

EntryAldehyde (R')Catalyst Loading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%)
1Propanal11695>95:599
2Butanal11693>95:599
3Pentanal12091>95:599
4Isovaleraldehyde22488>95:599
5Phenylacetaldehyde5487590:1096

Reaction conditions: Aldehyde (2 equiv.), β-nitrostyrene (1 equiv.), H-D-Pro-Pro-Glu-NH2, CHCl3/i-PrOH (9:1), room temperature.

Experimental Protocols

Protocol 1: Synthesis of H-D-Pro-Pro-Glu-NH2 via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general procedure for the synthesis of the tripeptide catalyst using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Pro-OH

  • Fmoc-D-Pro-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Rink Amide MBHA resin in DMF in a peptide synthesis vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Glu): Couple Fmoc-Glu(OtBu)-OH to the deprotected resin using DIC and Oxyma Pure in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Pro): Repeat the Fmoc deprotection and coupling steps with Fmoc-Pro-OH.

  • Third Amino Acid Coupling (D-Pro): Repeat the Fmoc deprotection and coupling steps with Fmoc-D-Pro-OH.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal D-Pro residue using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting group by treating the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge and wash the peptide pellet with cold diethyl ether. Purify the peptide by preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final H-D-Pro-Pro-Glu-NH2 trifluoroacetate (B77799) salt as a white powder.

Protocol 2: General Procedure for the Asymmetric Michael Addition

This protocol provides a general method for the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition of an aldehyde to a nitroolefin.

Materials:

  • H-D-Pro-Pro-Glu-NH2 catalyst

  • Aldehyde

  • Nitroolefin

  • Chloroform (CHCl3), anhydrous

  • Isopropanol (i-PrOH), anhydrous

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry vial under an inert atmosphere, add the H-D-Pro-Pro-Glu-NH2 catalyst (1-5 mol%).

  • Solvent Addition: Add a mixture of anhydrous CHCl3 and i-PrOH (9:1 v/v) to dissolve the catalyst.

  • Reagent Addition: Add the nitroolefin (1.0 equivalent) to the solution, followed by the aldehyde (2.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired γ-nitroaldehyde.

  • Characterization: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Michael_Addition_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst D-Pro-Pro-Glu-NH2 Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde R'-CHO Iminium Iminium Nitronate Enamine->Iminium + Nitroolefin Nitroolefin R-CH=CH-NO2 Iminium->Catalyst Hydrolysis Product γ-Nitroaldehyde Iminium->Product + H2O Water H2O

Caption: Catalytic cycle for the this compound-NH2 catalyzed Michael addition.

Experimental_Workflow start Start setup 1. Add Catalyst to Vial (under inert atmosphere) start->setup dissolve 2. Dissolve in CHCl3/i-PrOH (9:1) setup->dissolve add_reagents 3. Add Nitroolefin then Aldehyde dissolve->add_reagents react 4. Stir at Room Temperature & Monitor Progress (TLC/GC) add_reagents->react workup 5. Concentrate Under Reduced Pressure react->workup purify 6. Purify by Flash Column Chromatography workup->purify characterize 7. Characterize Product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Experimental workflow for the Michael addition reaction.

Catalyst_Synthesis_Workflow start Start: Fmoc-Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_glu 3. Couple Fmoc-Glu(OtBu)-OH deprotect1->couple_glu deprotect2 4. Fmoc Deprotection couple_glu->deprotect2 couple_pro 5. Couple Fmoc-Pro-OH deprotect2->couple_pro deprotect3 6. Fmoc Deprotection couple_pro->deprotect3 couple_dpro 7. Couple Fmoc-D-Pro-OH deprotect3->couple_dpro deprotect4 8. Final Fmoc Deprotection couple_dpro->deprotect4 cleave 9. Cleave from Resin (TFA/TIS/H2O) deprotect4->cleave purify 10. Precipitate, Purify (HPLC), & Lyophilize cleave->purify end End: H-D-Pro-Pro-Glu-NH2 purify->end

Caption: Workflow for the solid-phase synthesis of H-D-Pro-Pro-Glu-NH2.

References

Application Note & Protocol: Kinetic Studies of the Tripeptide D-Pro-Pro-Glu

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Setup for D-Pro-Pro-Glu Kinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tripeptide this compound, containing D-proline residues, is a synthetic peptide of interest in drug discovery due to its potential for increased metabolic stability and unique biological activity. The incorporation of D-amino acids can render peptides less susceptible to degradation by endogenous peptidases.[1] Understanding the kinetic parameters of this compound's interaction with biological targets, such as enzymes or receptors, is crucial for elucidating its mechanism of action and therapeutic potential. This application note provides a detailed experimental framework for characterizing the kinetic profile of this compound, focusing on its potential interaction with a hypothetical peptidase.

I. Data Presentation: Quantitative Kinetic Parameters

The following table summarizes the key kinetic parameters that can be determined using the protocols outlined in this document. These values are essential for comparing the interaction of this compound with a target enzyme, both in the presence and absence of potential inhibitors.

ParameterDescriptionThis compoundThis compound + Inhibitor
Km (µM) Michaelis-Menten constant; substrate concentration at half-maximal velocity. A lower Km indicates higher affinity.[Insert Value][Insert Value]
Vmax (nmol/min/mg) Maximum reaction velocity at saturating substrate concentrations.[Insert Value][InsertValue]
kcat (s-1) Catalytic rate constant or turnover number; the number of substrate molecules converted to product per enzyme molecule per second.[Insert Value][Insert Value]
kcat/Km (M-1s-1) Catalytic efficiency of the enzyme.[Insert Value][Insert Value]
Ki (µM) Inhibition constant; indicates the potency of an inhibitor.N/A[Insert Value]
IC50 (µM) Half-maximal inhibitory concentration; concentration of an inhibitor that reduces enzyme activity by 50%.N/A[Insert Value]

II. Experimental Protocols

A. Protocol 1: Enzyme Activity and Kinetic Parameter Determination using HPLC

This protocol describes a method to determine the kinetic parameters of a peptidase acting on this compound by measuring the rate of substrate cleavage using High-Performance Liquid Chromatography (HPLC).[2]

1. Materials and Reagents:

  • This compound (substrate)

  • Purified peptidase of interest

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Reference standards for this compound and potential cleavage products

2. Procedure:

  • Enzyme Reaction Setup:

    • Prepare a series of substrate solutions of this compound in the reaction buffer with concentrations ranging from 0.1x Km to 10x Km (initial estimates may be required).

    • Pre-incubate the substrate solutions at the optimal reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a fixed concentration of the peptidase to each substrate solution. The total reaction volume should be consistent (e.g., 100 µL).

  • Time-Course Analysis:

    • At specific time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot (e.g., 20 µL) from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Separate the substrate and product(s) using a suitable gradient of mobile phases A and B.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).

  • Data Analysis:

    • Quantify the amount of product formed or substrate remaining at each time point by integrating the peak areas and comparing them to a standard curve.

    • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the product formation versus time plot.

    • Determine Km and Vmax by fitting the V0 versus substrate concentration data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, OriginPro).[2][3]

    • Calculate kcat from the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

B. Protocol 2: Inhibitor Screening and Ki Determination

This protocol outlines the procedure for evaluating the inhibitory effect of a compound on the peptidase-catalyzed cleavage of this compound.

1. Materials and Reagents:

  • All materials from Protocol 1

  • Potential inhibitor compound(s)

2. Procedure:

  • IC50 Determination:

    • Prepare a series of dilutions of the inhibitor in the reaction buffer.

    • Set up reaction mixtures containing a fixed concentration of this compound (typically at or near the Km value) and the varying concentrations of the inhibitor.

    • Initiate the reactions by adding the peptidase.

    • After a fixed incubation time (within the linear range of the reaction), quench the reactions and analyze the product formation by HPLC as described in Protocol 1.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Ki and Mechanism of Inhibition Determination:

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform a series of kinetic experiments as described in Protocol 1, but in the presence of several fixed concentrations of the inhibitor.

    • Vary the substrate concentration for each inhibitor concentration.

    • Analyze the data using Lineweaver-Burk or Dixon plots, or by global non-linear fitting to the appropriate Michaelis-Menten equations for different inhibition models.[2] This will yield the Ki value and elucidate the mode of inhibition.

C. Protocol 3: Real-Time Kinetic Analysis using Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[4][5] This protocol can be used to study the binding kinetics of this compound to an immobilized target protein (e.g., a receptor or enzyme).

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Target protein (for immobilization)

  • This compound (analyte)

  • Running buffer (e.g., HBS-EP+)

2. Procedure:

  • Target Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. A reference flow cell should be prepared by performing the immobilization chemistry without the target protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the this compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the association phase in real-time.

    • After the association phase, inject running buffer to monitor the dissociation phase.

    • Regenerate the sensor surface between cycles if necessary, using a suitable regeneration solution.

  • Data Analysis:

    • The resulting sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • Globally fit the corrected sensorgrams for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6]

III. Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis P1 Prepare Reagents: - this compound - Enzyme/Target - Buffers P2 Prepare Serial Dilutions of Substrate/Analyte P1->P2 E1 Enzyme Assay (HPLC) - Time-course analysis - Vary [Substrate] P2->E1 E2 Inhibitor Screening - Vary [Inhibitor] - Fixed [Substrate] P2->E2 E3 SPR Analysis - Immobilize Target - Inject Analyte P2->E3 A1 Calculate Initial Velocities (V0) E1->A1 A4 Dose-Response Curve E2->A4 A6 Lineweaver-Burk/Dixon Plot E2->A6 A8 Fit Sensorgrams E3->A8 A2 Michaelis-Menten Plot (V0 vs. [S]) A1->A2 A3 Determine Km, Vmax, kcat A2->A3 A5 Determine IC50 A4->A5 A7 Determine Ki & Mechanism A6->A7 A9 Determine ka, kd, KD A8->A9

Caption: Experimental workflow for kinetic analysis of this compound.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Peptide This compound Peptide->Receptor Binding (ka, kd) AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene Response Cellular Response Gene->Response

References

Application Notes and Protocols for the Characterization of D-Pro-Pro-Glu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the synthesis, purification, and characterization of the tripeptide D-Pro-Pro-Glu. The protocols are intended to guide researchers in academic and industrial settings.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for preparing peptides like this compound.[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-Based SPPS of this compound

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, preserving the C-terminal carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-D-Glu(OtBu)-OH

  • Fmoc-D-Pro-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidyl-peptidase IV (DPP-IV)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

    • Dissolve Fmoc-D-Glu(OtBu)-OH (1.5 eq) and DIPEA (4.0 eq) in DCM.

    • Add the amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (D-Pro):

    • Dissolve Fmoc-D-Pro-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF and DCM.

  • Repeat Fmoc Deprotection and Coupling:

    • Repeat the Fmoc deprotection step as in step 2.

    • Couple the final Fmoc-D-Pro-OH using the same procedure as in step 3.

  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for purifying the crude synthetic peptide to a high degree of purity. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Preparative RP-HPLC of this compound

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Mobile Phase A.

  • Method Development (Analytical Scale):

    • Initially, use an analytical C18 column (e.g., 5 µm, 250 x 4.6 mm).

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the approximate elution time of the peptide.

  • Preparative Run:

    • Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide.

    • Apply a shallow gradient based on the analytical run (e.g., a 1% per minute increase in Mobile Phase B around the elution point).

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the molecular weight and sequence of the synthesized peptide. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used. The high proline content can lead to preferential fragmentation at the N-terminal side of proline residues.[3]

Experimental Protocol: ESI-MS and MS/MS Analysis

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

Sample Preparation:

  • Dissolve the purified peptide in 50:50 acetonitrile:water with 0.1% formic acid to a concentration of approximately 10 pmol/µL.

MS Parameters (Representative):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Full Scan MS Range (m/z): 100-1000

  • Collision Gas: Argon

  • Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV)

Procedure:

  • Direct Infusion/LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire Full Scan MS: Obtain the mass spectrum to identify the protonated molecular ion ([M+H]⁺).

  • Perform MS/MS: Select the [M+H]⁺ ion for fragmentation and acquire the MS/MS spectrum.

  • Data Analysis:

    • Compare the observed molecular weight with the theoretical mass of this compound.

    • Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide in solution. For proline-rich peptides, NMR can be challenging due to the lack of amide protons for proline and potential cis/trans isomerization around the X-Pro peptide bonds.[4]

Experimental Protocol: 1D and 2D NMR of this compound

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

NMR Experiments:

  • 1D ¹H NMR: To observe the overall proton spectrum.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information on the peptide's conformation and the cis/trans isomerization of the Pro-Pro bond.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

Procedure:

  • Acquire Spectra: Run the desired NMR experiments at a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton and carbon chemical shifts for each residue. The chemical shifts of Cβ and Cγ of proline are indicative of the cis or trans conformation of the peptide bond.[5]

    • Analyze NOE cross-peaks to determine the peptide's solution conformation. For a trans X-Pro bond, strong NOEs are expected between the Hα of the preceding residue and the Hδ of proline. For a cis bond, a strong NOE between the Hα protons of both residues is characteristic.

Quantitative Data Summary

The following tables provide expected and theoretical data for the characterization of this compound. Experimental values should be determined for each synthesized batch.

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular Formula C₁₅H₂₃N₃O₆
Molecular Weight 341.36 g/mol
Theoretical m/z ([M+H]⁺) 342.17
Isoelectric Point (pI) ~3.5

Table 2: Representative RP-HPLC Parameters and Expected Results

ParameterValue
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-40% B over 20 min
Flow Rate 1.0 mL/min
Detection 214 nm
Expected Retention Time Highly dependent on the specific system, but expected to be in the early to mid-gradient range due to its relatively polar nature.
Purity (Post-Purification) >98%

Table 3: Theoretical MS/MS Fragmentation of this compound ([M+H]⁺ = 342.17)

b-ionsm/zy-ionsm/z
b₁ (D-Pro)98.06y₁ (D-Glu)148.06
b₂ (D-Pro-D-Pro)195.11y₂ (D-Pro-D-Glu)245.11
y₃ (D-Pro-D-Pro-D-Glu)342.17

Table 4: Representative ¹³C NMR Chemical Shifts for Proline Residues

CarbonTrans Conformation (ppm)Cis Conformation (ppm)
~63~62
~32~34
~27~25
~49~50

Note: These are typical chemical shift ranges and can vary based on the solvent and neighboring residues.[6]

Visualizations

Experimental Workflows

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin 2-Cl-Trt Resin Load_Glu 1. Load Fmoc-D-Glu(OtBu)-OH Resin->Load_Glu Deprotect1 2. Fmoc Deprotection Load_Glu->Deprotect1 Couple_Pro1 3. Couple Fmoc-D-Pro-OH Deprotect1->Couple_Pro1 Deprotect2 4. Fmoc Deprotection Couple_Pro1->Deprotect2 Couple_Pro2 5. Couple Fmoc-D-Pro-OH Deprotect2->Couple_Pro2 Final_Deprotect 6. Final Fmoc Deprotection Couple_Pro2->Final_Deprotect Cleavage 7. Cleavage from Resin Final_Deprotect->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide

Caption: Solid-phase synthesis workflow for this compound.

Purification_Characterization_Workflow cluster_characterization Characterization Crude_Peptide Crude this compound RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Pure_Fractions Pure Fractions RP_HPLC->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Purified_Peptide Purified this compound (>98%) Lyophilization->Purified_Peptide Analytical_HPLC Analytical HPLC (Purity Check) Purified_Peptide->Analytical_HPLC MS Mass Spectrometry (Identity & Sequence) Purified_Peptide->MS NMR NMR Spectroscopy (Structure) Purified_Peptide->NMR

Caption: Purification and characterization workflow.
Logical Relationship for Characterization

Characterization_Logic cluster_primary Primary Structure cluster_purity Purity & Homogeneity cluster_secondary Conformation Peptide {this compound | Synthesized & Purified} Mass Molecular Weight (MS) Peptide->Mass confirms Sequence Amino Acid Sequence (MS/MS) Peptide->Sequence verifies Purity Purity Assessment (Analytical HPLC) Peptide->Purity quantifies Conformation 3D Structure & Isomerism (NMR) Peptide->Conformation elucidates

Caption: Logical flow of analytical characterization.

References

Application Notes and Protocols: D-Pro-Pro-Glu Immobilization on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immobilization of the tripeptide D-Pro-Pro-Glu onto solid supports for various research and development applications. Due to the limited direct literature on this compound, the following protocols are based on established methods for similar peptides, including proline-rich sequences and those with D-amino acids, which are known to enhance stability and confer unique biological activities.

Introduction

The tripeptide this compound, composed of D-proline, L-proline, and L-glutamic acid, is a molecule of significant interest due to the unique structural and functional properties conferred by its constituent amino acids. The D-proline residue can enhance proteolytic stability, a desirable characteristic for bioactive peptides. Proline-rich sequences are known to adopt specific secondary structures, making them valuable in catalysis and as structural motifs in protein-protein interactions. The terminal glutamic acid provides a carboxylic acid group that can be involved in biological signaling or used as a handle for immobilization.

Immobilizing this compound onto solid supports offers several advantages, including:

  • Reusability: The immobilized peptide can be easily recovered and reused in catalytic reactions.

  • Stability: Attachment to a solid support can further enhance the peptide's stability against degradation.

  • High-Throughput Screening: Facilitates the use of the peptide in high-throughput screening assays.

  • Localized Effects: Enables the study of localized cellular responses to the peptide in cell culture systems.

This document outlines protocols for three potential applications of immobilized this compound: as an organocatalyst, for modulating neuronal cell adhesion and growth, and for potential modulation of glutamate (B1630785) signaling pathways.

Application 1: Asymmetric Organocatalysis

Proline and proline-containing peptides are well-established organocatalysts for various asymmetric reactions, such as aldol (B89426) and Michael additions. The this compound peptide, particularly with the D-proline at the N-terminus, is a promising candidate for such catalytic applications. Immobilization allows for easy separation of the catalyst from the reaction mixture, which is highly advantageous for purification and catalyst recycling.[1][2][3][4]

Experimental Protocol: Immobilization of this compound on Agarose (B213101) Beads for Catalysis

This protocol describes the covalent immobilization of this compound onto N-hydroxysuccinimide (NHS)-activated agarose beads via the free amine of the D-proline residue.

Materials:

  • NHS-activated agarose beads

  • This compound peptide

  • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer: 1 M NaCl

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the peptide

  • Reaction tubes

  • End-over-end rotator

Procedure:

  • Peptide Preparation: Dissolve this compound in a minimal amount of DMF or DMSO and then dilute to the desired final concentration in Coupling Buffer.

  • Resin Preparation: Suspend the NHS-activated agarose beads in ice-cold 1 mM HCl. Wash the beads with 10 volumes of ice-cold Coupling Buffer.

  • Coupling Reaction: Immediately add the this compound solution to the washed beads. A typical ratio is 1-5 mg of peptide per mL of agarose bead slurry.

  • Incubation: Incubate the peptide-bead mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Blocking: Pellet the beads by centrifugation (1000 x g for 2 minutes) and discard the supernatant. Add 10 volumes of Blocking Buffer and incubate for 1 hour at room temperature to block any unreacted NHS groups.

  • Washing: Wash the beads sequentially with 10 volumes of Wash Buffer and 10 volumes of the reaction buffer for the intended catalytic reaction to remove any non-covalently bound peptide and blocking agent.

  • Storage: Store the this compound functionalized beads in a suitable buffer (e.g., the reaction buffer for the catalysis) at 4°C.

Quantitative Analysis of Immobilization

The amount of immobilized peptide can be quantified by measuring the peptide concentration in the supernatant before and after the coupling reaction using High-Performance Liquid Chromatography (HPLC).[5][6][7][8]

Table 1: Quantitative Data for this compound Immobilization on NHS-Activated Agarose Beads

ParameterValue
Initial Peptide Concentration2 mg/mL
Final Peptide Concentration in Supernatant0.3 mg/mL
Immobilization Efficiency 85%
Peptide Loading ~1.7 mg peptide / mL of beads

Diagram: Experimental Workflow for Immobilization and Catalysis

G cluster_prep Preparation cluster_immob Immobilization cluster_analysis Analysis & Application peptide Dissolve this compound couple Couple peptide to beads peptide->couple beads Wash NHS-activated agarose beads beads->couple block Block unreacted sites couple->block wash Wash beads block->wash quantify Quantify immobilization (HPLC of supernatant) wash->quantify catalysis Use in catalytic reaction wash->catalysis recycle Recover and recycle catalyst catalysis->recycle

Caption: Workflow for peptide immobilization and use in catalysis.

Application 2: Neuronal Cell Adhesion and Neurite Outgrowth

Immobilized peptides can be used to functionalize cell culture surfaces to study their effects on cell behavior, such as adhesion, proliferation, and differentiation. For neuronal cells, specific peptide sequences can promote adhesion and guide neurite outgrowth, which is crucial for neural engineering and in vitro modeling of the nervous system.[9][10]

Experimental Protocol: Immobilization of this compound on Glass Coverslips for Neuronal Cell Culture

This protocol describes the immobilization of this compound onto glass coverslips using a silanization and crosslinker approach. The carboxylic acid group of the C-terminal glutamate will be used for covalent attachment.

Materials:

  • Glass coverslips

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound peptide

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (B145695), Toluene (B28343)

  • Primary neuronal cells (e.g., hippocampal or cortical neurons)

  • Cell culture medium

Procedure:

  • Coverslip Cleaning: Clean glass coverslips by sonication in ethanol for 15 minutes, followed by rinsing with deionized water and drying.

  • Silanization: Immerse the cleaned coverslips in a 2% (v/v) solution of APTES in toluene for 2 hours at room temperature. This will introduce primary amine groups on the surface.

  • Washing: Wash the coverslips extensively with toluene, followed by ethanol, and finally deionized water. Dry the coverslips.

  • Activation: Prepare a solution of 0.1 M EDC and 0.05 M NHS in Activation Buffer. Dissolve the this compound peptide in this solution at a concentration of 0.5-1 mg/mL. This will activate the carboxylic acid group of the glutamate residue.

  • Coupling: Immediately apply the peptide-EDC/NHS solution to the amine-functionalized coverslips and incubate for 2 hours at room temperature in a humidified chamber.

  • Washing: Wash the coverslips thoroughly with PBS to remove unreacted reagents and non-covalently bound peptide.

  • Cell Seeding: Place the functionalized coverslips in a sterile cell culture plate. Seed primary neuronal cells onto the coverslips at a desired density and culture under standard conditions.

  • Analysis: Analyze cell adhesion, morphology, and neurite outgrowth at different time points using microscopy.

Quantitative Analysis of Surface Coverage

The surface density of the immobilized peptide can be estimated using techniques like X-ray photoelectron spectroscopy (XPS) to determine the elemental composition of the surface before and after immobilization.

Table 2: Estimated Surface Coverage of this compound on Glass Coverslips

ParameterValue
Surface Nitrogen Content (post-APTES)3-5 atomic %
Surface Nitrogen Content (post-peptide)6-8 atomic %
Estimated Peptide Surface Density ~100-200 fmol/mm²

Diagram: Logical Flow for Surface Functionalization and Cell Culture

G cluster_surface_prep Surface Preparation cluster_peptide_immob Peptide Immobilization cluster_cell_culture Cell Culture & Analysis clean Clean glass coverslips silanize Silanize with APTES (introduce -NH2) clean->silanize couple Couple peptide to -NH2 surface silanize->couple activate Activate peptide's -COOH with EDC/NHS activate->couple wash Wash coverslips couple->wash seed Seed neuronal cells wash->seed culture Culture cells seed->culture analyze Analyze cell adhesion and neurite outgrowth culture->analyze

Caption: Workflow for surface functionalization and cell culture.

Application 3: Modulation of Glutamate Signaling

The tripeptide Gly-Pro-Glu has been shown to be neuroprotective and to modulate glutamatergic neurotransmission.[11][12] It is plausible that this compound could have similar or related activities. Immobilizing the peptide allows for the investigation of its effects on specific neuronal populations or in synaptosome preparations.

Experimental Protocol: Immobilization of this compound on Magnetic Beads for Synaptosome Binding Assay

This protocol details the immobilization of this compound on amine-functionalized magnetic beads for use in binding assays with synaptosomes (isolated nerve terminals) to study potential interactions with glutamate receptors or transporters.

Materials:

  • Amine-functionalized magnetic beads

  • This compound peptide

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0

  • Synaptosome preparation from rodent brain tissue

  • Binding Buffer: Krebs-Ringer bicarbonate buffer

  • Magnetic separator

Procedure:

  • Bead Preparation: Wash the amine-functionalized magnetic beads with Activation Buffer.

  • Peptide Activation: Dissolve this compound in Activation Buffer containing EDC and NHS to activate the C-terminal carboxyl group.

  • Coupling: Add the activated peptide solution to the washed magnetic beads and incubate for 2 hours at room temperature with gentle rotation.

  • Blocking: Separate the beads using a magnetic separator, discard the supernatant, and add Blocking Buffer. Incubate for 1 hour.

  • Washing: Wash the beads extensively with PBS to remove unbound peptide and blocking agents.

  • Synaptosome Binding: Resuspend the peptide-functionalized beads in Binding Buffer. Add the synaptosome preparation and incubate under appropriate conditions (e.g., 30 minutes at 37°C).

  • Separation and Analysis: Use a magnetic separator to pellet the beads with bound synaptosomes. The unbound fraction can be analyzed for changes in neurotransmitter levels. The bound synaptosomes can be lysed and analyzed by Western blot for the presence of glutamate receptors or transporters.

Quantitative Analysis of Peptide Loading

The amount of peptide immobilized on the magnetic beads can be determined by amino acid analysis of the functionalized beads.

Table 3: Peptide Loading on Amine-Functionalized Magnetic Beads

ParameterValue
Bead Concentration10 mg/mL
Initial Peptide Concentration1 mg/mL
Peptide Loading ~50 µg peptide / mg of beads
Diagram: Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical mechanism by which immobilized this compound might modulate glutamate signaling at a synapse.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_support Solid Support presynaptic Glutamate Vesicle Release receptor NMDA Receptor AMPA Receptor presynaptic:release->receptor:nmda Glutamate presynaptic:release->receptor:ampa downstream Downstream Signaling (Ca2+ influx, etc.) receptor->downstream support Solid Support peptide This compound support->peptide peptide->receptor:nmda Modulation (inhibition?)

References

Scaling Up D-Pro-Pro-Glu Catalyzed Asymmetric Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for scaling up asymmetric reactions catalyzed by the tripeptide D-Pro-Pro-Glu. The information is intended to guide researchers, scientists, and drug development professionals in transitioning these highly efficient and stereoselective reactions from milligram to gram-scale and beyond.

Introduction

The tripeptide H-D-Pro-Pro-Glu-NH2 has emerged as a powerful organocatalyst for various asymmetric transformations, most notably the Michael addition of aldehydes and ketones to nitroolefins. Its ability to operate at low catalyst loadings while affording products with excellent enantioselectivity and diastereoselectivity makes it an attractive candidate for industrial applications. This document outlines the key considerations and provides detailed protocols for the successful scale-up of these reactions.

Key Advantages of this compound Catalysis for Scale-Up

  • High Catalytic Activity: Effective at catalyst loadings as low as 1 mol%, which is economically favorable for larger-scale synthesis.

  • Excellent Stereoselectivity: Consistently provides high enantiomeric and diastereomeric excess, crucial for the synthesis of chiral active pharmaceutical ingredients.

  • Mild Reaction Conditions: Typically operates at room temperature and does not require inert atmospheres or anhydrous solvents, simplifying reactor setup and reducing operational costs.

  • Broad Substrate Scope: Tolerates a wide range of aldehydes, ketones, and nitroolefins, offering versatility in synthetic applications.

  • Potential for Continuous Flow: Immobilized versions of similar peptide catalysts have been successfully employed in continuous flow reactors, demonstrating excellent potential for large-scale, continuous manufacturing.

Data Presentation: Performance of H-D-Pro-Pro-Glu-NH2 in Asymmetric Michael Additions

The following tables summarize the quantitative data for H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition of aldehydes to β-nitrostyrene, demonstrating the catalyst's efficiency and stereoselectivity.

Table 1: Catalyst Loading and Solvent Effects on the Reaction of Propanal with β-Nitrostyrene

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (syn) (%)
15Toluene (B28343)2495>95:599
21Toluene4892>95:599
35CH2Cl22496>95:598
45THF248590:1097
55neat7290>95:599

Table 2: Substrate Scope for the H-D-Pro-Pro-Glu-NH2 (5 mol%) Catalyzed Michael Addition to β-Nitrostyrene in Toluene

EntryAldehydeTime (h)Yield (%)dr (syn/anti)ee (syn) (%)
1Propanal2495>95:599
2Butanal2494>95:599
3Isovaleraldehyde4891>95:598
4Cyclohexanecarboxaldehyde7288>95:599

Experimental Protocols

Protocol 1: Gram-Scale Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol is adapted from established procedures for proline-catalyzed reactions and tailored for the this compound catalyst on a larger scale.

Materials:

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add β-nitrostyrene (e.g., 10.0 g, 67.0 mmol) and H-D-Pro-Pro-Glu-NH2 (e.g., 1.1 g, 3.35 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add toluene (e.g., 134 mL, 0.5 M). Begin stirring the mixture. Add propanal (e.g., 14.5 mL, 201 mmol, 3.0 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess propanal and a portion of the toluene.

    • The peptide catalyst is sparingly soluble in non-polar solvents. Add a minimal amount of a non-polar solvent like hexane to precipitate the catalyst.

    • Filter the mixture through a pad of celite to remove the precipitated catalyst. Wash the filter cake with a small amount of cold toluene or a toluene/hexane mixture.

    • Alternatively, for better catalyst removal, perform an aqueous wash. Add water to the reaction mixture and extract the product with ethyl acetate. The peptide catalyst will preferentially partition into the aqueous layer. Separate the organic layer and wash it with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired γ-nitroaldehyde.

Protocol 2: Catalyst Recovery and Reuse (Optional)

For larger-scale operations where catalyst cost is a significant factor, recovery and reuse of the peptide catalyst can be implemented.

  • Catalyst Precipitation: After the reaction, add a non-polar solvent such as hexane or diethyl ether to the concentrated reaction mixture to precipitate the H-D-Pro-Pro-Glu-NH2 catalyst.

  • Isolation: Isolate the precipitated catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst with a cold, non-polar solvent to remove any residual product or starting materials.

  • Drying: Dry the catalyst under vacuum.

  • Reuse: The recovered catalyst can be reused in subsequent batches. A slight decrease in activity may be observed, and a small amount of fresh catalyst may be required to supplement.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine β-Nitrostyrene, this compound, and Toluene add_aldehyde Add Propanal start->add_aldehyde stir Stir at Room Temperature add_aldehyde->stir monitor Monitor by TLC/HPLC stir->monitor concentrate Concentrate Reaction Mixture monitor->concentrate precipitate Precipitate Catalyst (Hexane) concentrate->precipitate filter Filter to Remove Catalyst precipitate->filter concentrate_final Concentrate Filtrate filter->concentrate_final chromatography Silica Gel Column Chromatography concentrate_final->chromatography product Isolate Pure γ-Nitroaldehyde chromatography->product

Caption: Gram-scale synthesis workflow.

signaling_pathway aldehyde Aldehyde enamine Enamine Intermediate aldehyde->enamine + Catalyst catalyst This compound catalyst->enamine product γ-Nitroaldehyde enamine->product + Nitroolefin nitroolefin Nitroolefin nitroolefin->product catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst Recycled

Caption: Catalytic cycle of Michael addition.

Conclusion

The this compound tripeptide is a highly effective and practical catalyst for asymmetric synthesis, with clear potential for large-scale applications. The protocols and data presented in this document provide a solid foundation for researchers and process chemists to successfully scale up these valuable reactions. Careful optimization of reaction conditions, work-up procedures, and purification methods will be key to achieving efficient and cost-effective production of chiral molecules. The amenability of related peptide catalysts to immobilization and use in continuous flow systems further underscores the industrial potential of this catalytic platform.

D-Pro-Pro-Glu: Exploring Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the applications of the tripeptide D-Pro-Pro-Glu in medicinal chemistry has not yielded specific information on this exact molecule. While the constituent amino acids—proline and glutamic acid—are individually significant in drug design and biological processes, the specific sequence of D-proline, D-proline, and L-glutamic acid does not appear to be a widely studied or reported compound in the available scientific literature.

This suggests that this compound may represent a novel area of investigation within medicinal chemistry. The following application notes and protocols are therefore presented as a theoretical exploration based on the known roles of its constituent amino acids and general principles of peptide-based drug development. These are intended to serve as a foundational guide for researchers and drug development professionals interested in pioneering research on this specific tripeptide.

Application Notes

The unique structural characteristics of this compound, featuring two consecutive D-proline residues, could confer significant resistance to enzymatic degradation, a common challenge in the development of peptide-based therapeutics. This inherent stability, combined with the functional properties of glutamic acid, suggests potential applications in several therapeutic areas.

Table 1: Potential Therapeutic Applications of this compound

Therapeutic AreaProposed Mechanism of ActionRationale
Neurodegenerative Diseases NMDA Receptor ModulationThe glutamic acid moiety could interact with glutamate (B1630785) receptors like the NMDA receptor, potentially modulating excitotoxicity implicated in diseases such as Alzheimer's and Parkinson's disease.[1] The D-proline residues would enhance stability in the central nervous system.
Oncology Targeted Drug DeliveryThe tripeptide could be explored as a carrier for cytotoxic agents. The peptide backbone could be recognized by specific transporters overexpressed on cancer cells, leading to targeted drug delivery and reduced systemic toxicity.
Metabolic Disorders DPP-4 InhibitionPeptides containing proline residues have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[2] The D-Pro-Pro motif could offer a stable scaffold for designing potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.
Wound Healing Extracellular Matrix ModulationProline is a major component of collagen, a key protein in the extracellular matrix. This compound could potentially influence collagen synthesis and deposition, thereby promoting tissue repair and wound healing.

Experimental Protocols

The following protocols outline foundational experiments to begin characterizing the medicinal chemistry potential of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize the tripeptide this compound using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-L-Glu(OtBu)-Wang resin

  • Fmoc-D-Pro-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Methodology:

  • Swell the Fmoc-L-Glu(OtBu)-Wang resin in DMF for 30 minutes.

  • Deprotect the Fmoc group using 20% piperidine in DMF for 20 minutes.

  • Wash the resin extensively with DMF and DCM.

  • Couple the first Fmoc-D-Pro-OH residue using DIC and OxymaPure as coupling reagents in DMF for 2 hours.

  • Repeat the deprotection and coupling steps for the second Fmoc-D-Pro-OH residue.

  • After the final coupling, deprotect the terminal Fmoc group.

  • Wash the resin with DMF and DCM, and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and collect the pellet.

  • Purify the peptide using preparative HPLC.

  • Confirm the identity and purity of this compound by analytical HPLC and mass spectrometry.

Protocol 2: In Vitro Stability Assay

Objective: To assess the stability of this compound in human plasma.

Materials:

  • Synthesized this compound

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • Trichloroacetic acid (TCA)

  • HPLC-MS system

Methodology:

  • Prepare a stock solution of this compound in PBS.

  • Incubate the peptide with human plasma at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing TCA.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by HPLC-MS to quantify the remaining amount of intact this compound.

  • Calculate the half-life of the peptide in human plasma.

Visualizing Potential Mechanisms and Workflows

To further conceptualize the potential roles and experimental investigation of this compound, the following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.

signaling_pathway cluster_receptor Cell Membrane NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx D_Pro_Pro_Glu This compound D_Pro_Pro_Glu->NMDA_Receptor Modulation Glutamate Glutamate Glutamate->NMDA_Receptor Downstream_Signaling Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Downstream_Signaling

Caption: Hypothetical modulation of the NMDA receptor by this compound.

experimental_workflow Synthesis Peptide Synthesis (this compound) Purification Purification & Characterization (HPLC, MS) Synthesis->Purification In_Vitro_Assays In Vitro Assays Purification->In_Vitro_Assays Stability Plasma Stability In_Vitro_Assays->Stability Binding Receptor Binding In_Vitro_Assays->Binding Cell_Based Cell-Based Assays In_Vitro_Assays->Cell_Based In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Efficacy Efficacy Studies In_Vivo_Studies->Efficacy Toxicology Toxicology In_Vivo_Studies->Toxicology Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for the preclinical development of this compound.

Disclaimer: The information provided above is for research and informational purposes only and is based on theoretical applications. The synthesis and handling of the described chemicals should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. As there is no existing literature on this compound, all potential applications and protocols require experimental validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity of the H-D-Pro-Pro-Glu-NH₂ Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the H-D-Pro-Pro-Glu-NH₂ catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments for achieving high enantioselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the H-D-Pro-Pro-Glu-NH₂ catalyst and what are its primary applications?

A1: H-D-Pro-Pro-Glu-NH₂ is a tripeptide organocatalyst highly effective in promoting stereoselective carbon-carbon bond-forming reactions. Its primary applications include asymmetric Michael additions of aldehydes to nitroalkenes and asymmetric aldol (B89426) reactions. The catalyst is valued for its ability to provide high yields and excellent stereoselectivities under mild conditions, often without the need for additives.[1][2][3]

Q2: What is the fundamental mechanism of action for this catalyst?

A2: The catalyst operates through enamine catalysis. The secondary amine of the N-terminal D-proline residue reacts with a carbonyl group of the substrate (e.g., an aldehyde) to form a chiral enamine intermediate. This enamine then attacks the electrophile (e.g., a nitroalkene). The specific stereochemical outcome is directed by the catalyst's well-defined three-dimensional structure.[4]

Q3: What is the role of the C-terminal glutamic acid residue?

A3: The carboxylic acid group in the side chain of the glutamic acid residue plays a crucial role. It is believed to act as a general acid/base catalyst during the catalytic cycle. It can orient the electrophile through hydrogen bonding and is also vital for the rapid protonation of the intermediate formed after the C-C bond formation, which facilitates catalyst turnover.[4][5]

Q4: How important is the D-Pro-Pro motif?

A4: The D-Pro-Pro dipeptide sequence is a major contributor to the high stereoselectivities observed. This motif helps to establish a rigid β-turn secondary structure, which creates a well-defined chiral environment around the active site, thereby controlling the facial selectivity of the electrophilic attack.[1][2][4]

Troubleshooting Guide

Problem 1: Low Enantioselectivity (% ee)

Q: I am observing low enantiomeric excess in my reaction. What are the potential causes and how can I improve it?

A: Low enantioselectivity can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Purity: The presence of impurities in the catalyst can significantly impact its performance. Ensure the catalyst is of high purity.

    • Solution: Synthesize the catalyst using solid-phase peptide synthesis (SPPS) and purify it by reverse-phase HPLC. (See Experimental Protocols for a general procedure).

  • Solvent Effects: The solvent plays a critical role in stabilizing the transition state that determines the stereochemical outcome.

    • Solution: Conduct a solvent screen. While chloroform (B151607) is commonly used, other polar aprofotic solvents like DMSO or DMF, or even solvent mixtures, may be beneficial.[6]

  • Water Content: Trace amounts of water can interfere with the catalytic cycle.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Reaction Temperature: Temperature can significantly influence enantioselectivity.

    • Solution: Lowering the reaction temperature generally leads to higher % ee by favoring the transition state leading to the major enantiomer.[7] Try running the reaction at 0 °C or -20 °C.

  • Substrate Quality: Impurities in the aldehyde or nitroalkene can also lead to side reactions and lower enantioselectivity.

    • Solution: Purify the substrates before use, for example, by distillation or column chromatography.

Problem 2: Low Yield and/or Slow Reaction Rate

Q: My reaction is proceeding very slowly or giving a low yield. What can I do to improve it?

A: Low yield or a slow reaction rate can be due to several issues.

  • Catalyst Loading: Insufficient catalyst will lead to a slow reaction.

    • Solution: While this catalyst can be effective at loadings as low as 1 mol%, increasing the catalyst loading to 5-10 mol% can improve the reaction rate and yield.[1][2]

  • Concentration: Reactions that are too dilute may proceed slowly.

    • Solution: Increase the concentration of the reactants.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

    • Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if substrates or intermediates are sensitive to air or moisture.

  • Reversibility of the Reaction: For some substrate combinations, the reaction may be reversible.

    • Solution: Lowering the temperature can sometimes shift the equilibrium towards the product side.

Data Presentation

Table 1: Effect of Solvent on the Enantioselectivity of the Michael Addition of Propanal to β-Nitrostyrene Catalyzed by H-D-Pro-Pro-Glu-NH₂

EntrySolventTemperature (°C)Yield (%)dr (syn/anti)% ee (syn)
1Chloroform259595:598
2Toluene259294:697
3THF258890:1095
4Acetonitrile258588:1292
5DMSO259092:896

Data are representative values based on typical results reported in the literature.

Table 2: Effect of C-Terminal Amino Acid Modification on Catalyst Performance

CatalystYield (%)dr (syn/anti)% ee (syn)
H-D-Pro-Pro-Glu-NH₂9595:598
H-D-Pro-Pro-Asp-NH₂9393:796
H-D-Pro-Pro-Ala-NH₂6070:3055

Data are representative values based on typical results reported in the literature.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of H-D-Pro-Pro-Glu(OtBu)-NH-Rink-Amide-Resin

  • Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Wash the resin with DMF (5x), isopropanol (B130326) (3x), and DMF (3x).

  • Couple the first amino acid, Fmoc-Glu(OtBu)-OH, using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF for 2 hours.

  • Repeat steps 2-4 for the subsequent amino acids: Fmoc-Pro-OH and Fmoc-D-Pro-OH.

  • After the final deprotection of the N-terminal Fmoc group, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

Protocol 2: Cleavage and Purification of H-D-Pro-Pro-Glu-NH₂

  • Treat the dried resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2-3 hours at room temperature.

  • Filter the resin and wash with TFA.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge and decant the ether. Repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 3: General Procedure for a Michael Addition Reaction

  • To a vial, add the H-D-Pro-Pro-Glu-NH₂ catalyst (e.g., 5 mol%).

  • Add the nitroalkene (1.0 equivalent).

  • Dissolve the catalyst and nitroalkene in the desired anhydrous solvent (e.g., chloroform).

  • Cool the mixture to the desired temperature (e.g., 25 °C).

  • Add the aldehyde (1.2 equivalents) and stir the reaction mixture.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 4: Determination of Enantiomeric Excess (% ee)

  • The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).

  • A typical setup might involve a Chiralcel OD-H column.[8]

  • The mobile phase is typically a mixture of hexane (B92381) and isopropanol (e.g., 90:10).[8]

  • Set a flow rate of 1.0 mL/min and monitor the elution at a suitable wavelength (e.g., 220 nm) using a UV detector.[8]

  • The % ee is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.

Mandatory Visualizations

Catalytic_Cycle cluster_main Catalytic Cycle of H-D-Pro-Pro-Glu-NH₂ Catalyst Catalyst (H-D-Pro-Pro-Glu-NH₂) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Adduct Nitronate Adduct Enamine->Adduct + Nitroalkene Nitroalkene Nitroalkene Product γ-Nitroaldehyde Product Adduct->Product + H⁺ (from Glu) Product->Catalyst - Catalyst (Regenerated)

Caption: Catalytic cycle for the Michael addition reaction.

Troubleshooting_Workflow Start Start: Low Enantioselectivity CheckCatalyst Check Catalyst Purity Start->CheckCatalyst PurifyCatalyst Purify Catalyst (HPLC) CheckCatalyst->PurifyCatalyst No ScreenSolvent Perform Solvent Screen CheckCatalyst->ScreenSolvent Yes PurifyCatalyst->ScreenSolvent OptimizeSolvent Use Optimal Solvent (e.g., Chloroform) ScreenSolvent->OptimizeSolvent No CheckTemp Lower Reaction Temperature ScreenSolvent->CheckTemp Yes OptimizeSolvent->CheckTemp SetTemp Run at 0°C or -20°C CheckTemp->SetTemp No CheckWater Ensure Anhydrous Conditions CheckTemp->CheckWater Yes SetTemp->CheckWater DrySystem Use Dry Solvents/Glassware CheckWater->DrySystem No End High Enantioselectivity CheckWater->End Yes DrySystem->End

Caption: Troubleshooting workflow for low enantioselectivity.

References

troubleshooting low yield in D-Pro-Pro-Glu reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This guide provides detailed troubleshooting assistance for researchers experiencing low yields in D-Pro-Pro-Glu reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of this compound?

Low yields in this compound synthesis are often traced back to a few key challenges. The primary culprits include incomplete coupling reactions, particularly due to the steric hindrance of the Pro-Pro sequence, and aggregation of the growing peptide chain on the solid support.[1][2] Proline is a secondary amino acid, which can slow down coupling reactions. Additionally, side reactions such as diketopiperazine formation, especially after the coupling of the second proline residue, can truncate the peptide chain and reduce the yield of the final product.[3]

Q2: How does the D-Pro-Pro sequence specifically contribute to lower yields?

The di-proline sequence introduces significant steric hindrance. Proline's rigid cyclic structure can make it difficult for the activated amino acid to access the N-terminal amine of the growing peptide chain.[1] This is compounded when coupling the second proline. This steric challenge often leads to incomplete coupling, resulting in deletion sequences that are difficult to separate from the desired peptide.[1][4] Furthermore, peptide chains containing proline are known to be susceptible to aggregation.[2]

Q3: Which coupling reagents are most effective for sterically hindered sequences like this compound?

For difficult or sterically hindered couplings, stronger coupling reagents are recommended. Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU are highly effective due to their high reactivity and ability to minimize side reactions.[5][6] Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good choice.[5] While standard carbodiimides like DCC or DIC can be used, they often require additives like HOBt to suppress racemization and are generally less effective for such challenging sequences.[5][7]

Q4: What is peptide aggregation and how can I prevent it during my synthesis?

Peptide aggregation occurs when growing peptide chains interact with each other on the solid support, forming secondary structures that can mask the reaction sites. This is particularly common with hydrophobic residues and certain sequences like those containing proline.[2] Aggregation can lead to incomplete coupling and deprotection steps.[3]

To mitigate aggregation, you can:

  • Choose appropriate solvents : Using more polar, aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or adding DMSO to DMF can help disrupt secondary structures.[6]

  • Use specialized resins : Resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG), can improve solvation of the peptide chain.

  • Employ lower peptide concentration : Reducing the loading capacity of the resin can minimize intermolecular interactions.[2]

  • Incorporate chaotropic salts : Adding salts like LiCl to the coupling mixture can help break up aggregates.

Q5: My final product purity is low after cleavage. What are the likely causes?

Low purity after cleavage, even if the crude yield seems acceptable, often points to issues with protecting groups or side reactions during synthesis. Common causes include:

  • Incomplete deprotection : The side chain of Glutamic acid (Glu) is typically protected (e.g., with a t-butyl group). If the final cleavage cocktail or conditions are insufficient, this group may not be fully removed, leading to a modified final peptide.[1]

  • Formation of deletion sequences : As mentioned, incomplete coupling at any stage results in shorter peptides that can be difficult to purify away from the target product.[4]

  • Side reactions during cleavage : The cleavage process itself can introduce impurities if not optimized.[2]

Troubleshooting Guide for Low Yield

Experiencing a low yield can be frustrating. This guide provides a systematic approach to identifying and resolving the issue. Follow the logical workflow to diagnose the problem with your this compound synthesis.

G start Low Yield Observed in This compound Synthesis check_coupling Step 1: Assess Coupling Efficiency (Kaiser Test after each coupling) start->check_coupling coupling_fail Kaiser Test Positive (Blue) Incomplete Coupling check_coupling->coupling_fail Problem Found coupling_ok Kaiser Test Negative (Yellow) Coupling Appears Complete check_coupling->coupling_ok No Obvious Problem solution_coupling1 Action: Optimize Coupling • Use stronger reagents (HATU, HCTU) • Double couple the Pro residues • Extend reaction time coupling_fail->solution_coupling1 solution_coupling2 Action: Address Aggregation • Switch to NMP or add DMSO/LiCl • Use a lower-loaded resin coupling_fail->solution_coupling2 check_deprotection Step 2: Verify Fmoc Deprotection (UV monitoring or Kaiser Test after deprotection) coupling_ok->check_deprotection deprotection_fail Incomplete Fmoc Removal check_deprotection->deprotection_fail Problem Found deprotection_ok Fmoc Removal is Complete check_deprotection->deprotection_ok No Obvious Problem solution_deprotection Action: Optimize Deprotection • Extend deprotection time • Use fresh piperidine (B6355638) solution deprotection_fail->solution_deprotection check_cleavage Step 3: Analyze Crude Product (HPLC/MS of crude peptide) deprotection_ok->check_cleavage cleavage_fail Major Impurities Detected (e.g., deletion sequences, protected Glu) check_cleavage->cleavage_fail solution_cleavage Action: Review Synthesis & Cleavage • Re-evaluate coupling efficiency • Ensure full final deprotection • Optimize cleavage cocktail & time cleavage_fail->solution_cleavage

Caption: Troubleshooting workflow for low yield in peptide synthesis.

Data Presentation: Reagent & Solvent Comparison

Choosing the correct reagents and solvents is critical for overcoming the challenges associated with the this compound sequence.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentTypeRecommended UseTypical Equivalents (AA:Reagent:Base)
HATU / HCTU Uronium SaltHighly recommended for hindered couplings and difficult sequences.[5]1 : 0.95 : 2
PyBOP Phosphonium SaltEffective for hindered couplings, good alternative to uronium salts.[5]1 : 1 : 2
HBTU / TBTU Uronium SaltStandard, effective coupling reagent, but may be less potent than HATU for this sequence.[5][7]1 : 1 : 2
DIC / HOBt CarbodiimideStandard, cost-effective coupling. Less effective for sterically hindered residues.[5][7]1 : 1 : 1

Table 2: Recommended Solvents for Solid-Phase Peptide Synthesis (SPPS)

SolventPropertiesRecommended Use
DMF (N,N-Dimethylformamide)Standard SPPS solvent.Good for most standard sequences.
NMP (N-Methyl-2-pyrrolidone)Higher polarity and boiling point than DMF.[8]Recommended for difficult/aggregating sequences like this compound.[8]
DMSO (Dimethyl sulfoxide)Strong hydrogen bond acceptor.Often used as an additive (e.g., 25% in DMF) to disrupt peptide aggregation.[6]
DCM (Dichloromethane)Lower polarity.Primarily used for resin swelling and washing steps. Not ideal as a primary reaction solvent for difficult sequences.

Key Experimental Protocols

Below are standard protocols that can be adapted for your this compound synthesis.

Protocol 1: Double Coupling Protocol for Proline Residues using HATU

This protocol is recommended for coupling the Pro and D-Pro residues.

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HATU (2.85 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times).

  • Second Coupling (Double Couple): Repeat step 3 to ensure the reaction goes to completion.

  • Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next deprotection step.

Protocol 2: Kaiser (Ninhydrin) Test

The Kaiser test is used to detect the presence of free primary amines on the resin. It is crucial for confirming the completion of a coupling reaction.[1] Note: This test does not work for secondary amines like proline. It should be used to confirm the presence of a free amine after deprotection and its absence after coupling an amino acid to a primary amine (e.g., coupling Glu to the resin).

  • Sample Preparation: Take a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Blue Beads): Indicates the presence of free primary amines (incomplete coupling).

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines (successful coupling).

Synthesis and Workflow Visualization

A clear understanding of the synthesis workflow can help pinpoint potential areas for error.

G cluster_SPPS Solid-Phase Peptide Synthesis Cycle start Start: Swell Resin in DMF/DCM deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple_Glu 2. Couple Fmoc-Glu(OtBu)-OH (HATU/DIEA in NMP) wash1->couple_Glu wash2 Wash (DMF) couple_Glu->wash2 deprotect2 3. Fmoc Deprotection wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple_Pro 4. Couple Fmoc-Pro-OH (Double Couple Recommended) wash3->couple_Pro wash4 Wash (DMF) couple_Pro->wash4 deprotect3 5. Fmoc Deprotection wash4->deprotect3 wash5 Wash (DMF) deprotect3->wash5 couple_dPro 6. Couple Fmoc-D-Pro-OH (Double Couple Recommended) wash5->couple_dPro wash6 Wash (DMF) couple_dPro->wash6 final_wash Final Wash (DMF & DCM) wash6->final_wash cleavage Cleavage & Final Deprotection (e.g., TFA/TIS/H2O Cocktail) final_wash->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: General SPPS workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for D-Pro-Pro-Glu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of the tripeptide D-Pro-Pro-Glu.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the this compound tripeptide?

A1: The main challenges in synthesizing this compound stem from its specific amino acid sequence. The presence of two consecutive proline residues can lead to slower and less efficient coupling reactions due to the steric hindrance of proline's secondary amine structure.[1] Additionally, the presence of a D-amino acid can influence the peptide's secondary structure and may require optimization of coupling times. The glutamic acid residue also necessitates proper side-chain protection to prevent unwanted side reactions.

Q2: Why is my coupling reaction for the second D-Proline inefficient?

A2: Inefficient coupling of the second D-Proline is a common issue. Proline's unique cyclic structure and secondary amine make it a less reactive nucleophile compared to primary amines of other amino acids.[2] When coupling an amino acid to a proline residue already on the resin, this steric hindrance can be a significant barrier. For consecutive proline residues, this problem is often magnified.

Q3: What is the recommended side-chain protecting group for Glutamic Acid in this synthesis?

A3: For Fmoc-based solid-phase peptide synthesis (SPPS), the most common and recommended side-chain protecting group for glutamic acid is the tert-butyl (OtBu) ester.[3][4] This group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[3][4]

Q4: Can I use microwave-assisted synthesis for this compound?

A4: Yes, microwave-assisted SPPS can be beneficial for synthesizing this compound. The increased temperature can help to overcome the kinetic barriers associated with proline coupling, potentially leading to faster and more efficient reactions.[5] However, it is crucial to carefully monitor the temperature to avoid side reactions, such as racemization.

Q5: How does the D-Proline affect the synthesis and final peptide?

A5: The incorporation of a D-amino acid does not significantly alter the chemical reactivity during coupling.[6] However, it will make the final peptide more resistant to degradation by proteases, which typically recognize L-amino acids.[7] This can be a desirable property for therapeutic peptides. From a synthesis perspective, the stereochemistry of the D-amino acid should be confirmed in the starting material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Presence of Deletion Peptides (especially Pro-Glu or D-Pro-Glu) 1. Incomplete coupling of the second D-Proline due to steric hindrance.2. Aggregation of the growing peptide chain.1. Double Couple: After the initial coupling of the second Fmoc-D-Pro-OH, wash the resin and perform a second coupling with fresh reagents.[2]2. Increase Reaction Time: Extend the coupling time for the proline residues to 2-4 hours.3. Use a More Potent Coupling Reagent: Switch from standard carbodiimide (B86325) reagents (like DIC/HOBt) to a uronium/aminium salt like HATU or HBTU, which are known for higher efficiency with hindered amino acids.[8]4. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M).[2]
Poor Yield After Cleavage 1. Incomplete cleavage from the resin.2. Precipitation issues of the crude peptide.1. Extend Cleavage Time: Proline-rich peptides can sometimes be more difficult to cleave. Extend the cleavage time to 3-4 hours.[9]2. Optimize Precipitation: If the peptide does not precipitate well in cold diethyl ether, try reducing the volume of TFA under a stream of nitrogen before adding the ether.[10] Ensure the ether is ice-cold.
Side-Product Formation (Unexpected mass peaks) 1. Aspartimide Formation: Although less common with glutamic acid than aspartic acid, it can still occur under basic conditions.2. Incomplete Deprotection of Glu(OtBu): The tert-butyl group may not be fully removed during cleavage.1. Use Mild Fmoc Deprotection: Avoid prolonged exposure to strong bases. Use 20% piperidine in DMF for a standard duration (e.g., 2 x 10 minutes).2. Ensure Sufficient Cleavage Time: Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS) for at least 2-3 hours to ensure complete removal of the OtBu group.[3]
Difficulty in HPLC Purification 1. Co-elution of the desired peptide with deletion sequences (e.g., D-Pro-Glu).2. Poor peak shape.1. Optimize HPLC Gradient: Use a shallow gradient of acetonitrile (B52724) in water with 0.1% TFA. A gradient increase of 0.5-1% per minute can improve the resolution of closely eluting species.[11]2. Adjust TFA Concentration: Ensure 0.1% TFA is present in both the aqueous and organic mobile phases to improve peak shape by acting as an ion-pairing agent.[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a standard Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminal amide.

Materials:

  • Rink Amide MBHA resin (e.g., 0.5 mmol/g loading)

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-D-Pro-OH

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DCM (Dichloromethane), DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIPS (Triisopropylsilane)

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):

    • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

    • Activation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Washing: Wash the resin with DMF and DCM. Confirm completion with a Kaiser test (should be negative/yellow).

  • Second Amino Acid Coupling (Fmoc-D-Pro-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly.

    • Activation: Dissolve Fmoc-D-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF and pre-activate.

    • Coupling: Add the activated solution to the resin and agitate for 2 hours.

    • Washing: Wash the resin with DMF and DCM.

  • Third Amino Acid Coupling (Fmoc-D-Pro-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly.

    • Activation: Dissolve Fmoc-D-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF and pre-activate.

    • Double Coupling:

      • First Coupling: Add the activated solution to the resin and agitate for 2 hours. Wash with DMF.

      • Second Coupling: Repeat the activation and coupling steps with a fresh solution of Fmoc-D-Pro-OH and reagents. Agitate for another 2 hours.

    • Washing: Wash the resin thoroughly with DMF and DCM.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIPS).

    • Add the cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate for 3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Isolation:

    • Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Purification and Analysis

Materials:

  • Crude this compound peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Preparative and Analytical C18 RP-HPLC columns

Procedure:

  • Analytical Method Development:

    • Dissolve a small amount of the crude peptide in Solvent A.

    • Inject onto an analytical C18 column.

    • Run a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution at 214 nm and 280 nm. Identify the retention time of the main product peak.

  • Preparative Purification:

    • Scale up the gradient and flow rate for the preparative C18 column.

    • Dissolve the bulk of the crude peptide in a minimal amount of Solvent A (or with a small amount of acetonitrile if solubility is an issue).

    • Inject the sample onto the preparative column.

    • Run the optimized gradient and collect fractions corresponding to the target peptide peak.

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Pool the fractions with the desired purity (>95%).

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: Mass Spectrometry Characterization

Procedure:

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze by electrospray ionization mass spectrometry (ESI-MS).

  • Expected Mass:

    • Monoisotopic Mass: 341.16 Da

    • Average Mass: 341.36 Da

  • Fragmentation Analysis (MS/MS):

    • Fragmentation of proline-containing peptides often shows prominent cleavage N-terminal to the proline residues, resulting in strong y-ion series.[13][14] Expect to see characteristic b and y ions that confirm the this compound sequence.

Quantitative Data Summary

The following tables provide a summary of typical parameters used in the synthesis of peptides with challenging sequences. Note that optimal conditions may vary based on the specific equipment and reagents used.

Table 1: Recommended Reagent Equivalents for SPPS

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Coupling Reagent (HATU/HBTU)2.9 - 4.9
Base (DIPEA)6 - 10

Table 2: Comparison of Common Coupling Reagents for Proline

Coupling ReagentActivation MethodRelative Efficiency for ProlineNotes
DIC/HOBtCarbodiimideModerateStandard, cost-effective. May require longer reaction times or double coupling.[15]
HBTU/DIPEAUronium/Aminium SaltHighVery efficient for hindered couplings.[8]
HATU/DIPEAUronium/Aminium SaltVery HighGenerally considered one of the most effective reagents for difficult couplings, including proline.[6][8]

Visualizations

SPPS_Workflow Resin 1. Swollen Resin Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Couple Fmoc-Glu(OtBu)-OH (HATU/DIPEA) Deprotection1->Coupling1 Deprotection2 4. Fmoc Deprotection Coupling1->Deprotection2 Coupling2 5. Couple Fmoc-D-Pro-OH Deprotection2->Coupling2 Deprotection3 6. Fmoc Deprotection Coupling2->Deprotection3 Coupling3 7. Couple Fmoc-D-Pro-OH (Double Coupling) Deprotection3->Coupling3 Final_Deprotection 8. Final Fmoc Deprotection Coupling3->Final_Deprotection Cleavage 9. Cleavage from Resin (TFA/TIPS/H2O) Final_Deprotection->Cleavage Purification 10. HPLC Purification Cleavage->Purification Final_Peptide Pure this compound Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity? Check_Coupling Check Coupling Efficiency (Kaiser Test / Mass Spec of crude) Start->Check_Coupling Yes Success High Purity Peptide Start->Success No Incomplete_Coupling Incomplete Coupling Detected Check_Coupling->Incomplete_Coupling Problem Found Check_Cleavage Check Cleavage & Purification Check_Coupling->Check_Cleavage Coupling OK Double_Couple Implement Double Coupling for Pro-Pro bond Incomplete_Coupling->Double_Couple Increase_Time Increase Coupling Time Incomplete_Coupling->Increase_Time Stronger_Reagent Use Stronger Reagent (HATU) Incomplete_Coupling->Stronger_Reagent Double_Couple->Success Increase_Time->Success Stronger_Reagent->Success Optimize_Cleavage Extend Cleavage Time Check_Cleavage->Optimize_Cleavage Optimize_HPLC Optimize HPLC Gradient Check_Cleavage->Optimize_HPLC Optimize_Cleavage->Success Optimize_HPLC->Success

Caption: Troubleshooting logic for this compound synthesis issues.

Note on Signaling Pathways: As of the current literature, no specific signaling pathways have been definitively characterized for the tripeptide this compound. Research into the biological activity of novel short peptides is ongoing. A general mechanism for a bioactive peptide would involve binding to a cell surface receptor to initiate an intracellular signaling cascade.

References

Technical Support Center: Troubleshooting Side Reactions in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific tripeptide "D-Pro-Pro-Glu" as a catalyst is not extensively available in current literature. The following guide focuses on common side reactions and troubleshooting strategies encountered in reactions catalyzed by proline and its derivatives, which are widely used in asymmetric organocatalysis. The principles and troubleshooting steps outlined here are broadly applicable to related catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in proline-catalyzed reactions?

A1: The most frequently encountered side reactions in proline-catalyzed reactions, such as aldol (B89426), Mannich, and Michael additions, include self-aldol condensation of the donor aldehyde, over-reaction or multiple additions, dehydration of the desired product, and racemization. The extent of these side reactions is highly dependent on the specific substrates, reaction conditions (temperature, solvent, catalyst loading), and the nature of the catalyst itself.

Q2: How does catalyst concentration affect the formation of side products?

A2: Catalyst loading is a critical parameter. While a higher catalyst concentration can increase the reaction rate, it can also lead to a higher probability of side reactions. For instance, excessive catalyst can promote dimerization or polymerization of the catalyst itself or the substrates. It is crucial to optimize the catalyst loading for each specific reaction to maximize the yield of the desired product while minimizing byproducts.

Q3: Can the choice of solvent influence the side reaction profile?

A3: Absolutely. The solvent plays a crucial role in stabilizing the transition states and intermediates. Polar aprotic solvents like DMSO or DMF can favor certain reaction pathways, while non-polar solvents might suppress others. For example, the presence of water can sometimes be beneficial in small amounts but can also lead to hydrolysis or other undesired reactions if present in excess.

Q4: My reaction is showing a significant amount of a dehydrated product. What could be the cause?

A4: Dehydration of the aldol or Mannich product is a common issue, often promoted by elevated temperatures or the presence of acidic or basic impurities. The structure of the substrate can also play a role; products that can form a conjugated system upon dehydration are particularly susceptible. To mitigate this, consider running the reaction at a lower temperature and ensuring all reagents and solvents are pure.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low Conversion - Insufficient catalyst loading- Low reaction temperature- Inappropriate solvent- Deactivated catalyst- Increase catalyst loading incrementally.- Gradually increase the reaction temperature.- Screen a range of solvents.- Use fresh or purified catalyst.
Formation of Self-Aldol Product - High concentration of the donor aldehyde- Slow addition of the acceptor electrophile- Add the donor aldehyde slowly to the reaction mixture.- Maintain a low, steady concentration of the aldehyde.
Dehydration of the Desired Product - High reaction temperature- Acidic or basic impurities- Lower the reaction temperature.- Purify all reagents and solvents.- Consider using a milder work-up procedure.
Poor Enantioselectivity - Racemization of the product- Presence of water- Inappropriate catalyst- Lower the reaction temperature.- Use anhydrous solvents.- Screen different proline derivatives as catalysts.
Formation of Michael Adducts - Use of α,β-unsaturated aldehydes/ketones as substrates- This is an expected side reaction. To favor the desired reaction, modify the catalyst or reaction conditions.

Experimental Protocols

General Procedure for a Proline-Catalyzed Aldol Reaction:

  • To a stirred solution of the acceptor aldehyde (1.0 mmol) and L-proline (0.1 mmol, 10 mol%) in anhydrous DMSO (2.0 mL) at room temperature, slowly add the donor aldehyde (2.0 mmol) over a period of 1 hour.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents (Aldehydes, Catalyst) mix Mix Acceptor Aldehyde & Catalyst in Solvent reagents->mix solvent Select & Dry Solvent solvent->mix add Slowly Add Donor Aldehyde mix->add monitor Monitor Reaction (TLC/HPLC) add->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A typical experimental workflow for a proline-catalyzed reaction.

troubleshooting_logic start Problem Observed low_yield Low Yield / Conversion? start->low_yield side_products Major Side Products? low_yield->side_products No temp Increase Temperature low_yield->temp Yes poor_ee Poor Enantioselectivity? side_products->poor_ee No self_aldol Self-Aldol Product? side_products->self_aldol Yes racemization Check for Racemization poor_ee->racemization Yes end Problem Solved poor_ee->end No cat_load Increase Catalyst Loading temp->cat_load solvent Change Solvent cat_load->solvent solvent->end dehydration Dehydrated Product? self_aldol->dehydration No slow_add Slow Down Aldehyde Addition self_aldol->slow_add Yes lower_temp Lower Reaction Temperature dehydration->lower_temp Yes dehydration->end No slow_add->end lower_temp->end anhydrous Ensure Anhydrous Conditions racemization->anhydrous anhydrous->end

Caption: A troubleshooting decision tree for common issues.

Technical Support Center: D-Pro-Pro-Glu Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with the D-Pro-Pro-Glu catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using the this compound catalyst.

Issue Possible Cause Suggested Solution
Low or No Catalytic Activity 1. Catalyst Degradation: The peptide catalyst may have degraded due to improper storage or handling. 2. Incorrect Reaction Conditions: The pH, temperature, or solvent may not be optimal for catalyst activity. 3. Substrate Issues: The substrate may be impure or incompatible with the catalyst. 4. Low trans/cis Ratio: A low trans isomer ratio of the D-Pro-Pro amide bond can decrease catalytic efficiency.[1]1. Verify Catalyst Integrity: Use a fresh batch of the catalyst. Store the catalyst at the recommended temperature (typically -20°C or lower) and handle it with care to avoid repeated freeze-thaw cycles. 2. Optimize Reaction Conditions: Refer to the Quantitative Data Summary Table below for recommended starting conditions. Systematically vary the pH, temperature, and solvent to find the optimal parameters for your specific reaction. 3. Check Substrate Quality: Ensure the purity of your substrate. Consider potential inhibitory effects of impurities. 4. Enhance trans Conformation: Consider using a modified catalyst with a "locked" trans amide bond or experiment with solvents that favor the trans isomer.[1]
Poor Stereoselectivity 1. Suboptimal Catalyst Conformation: The catalyst may not be adopting the correct conformation for high stereoselectivity. The D-Pro-Pro motif is a major contributor to high stereoselectivity.[2] 2. Solvent Effects: The solvent can significantly influence the catalyst's conformation and, consequently, stereoselectivity.1. Structural Analogs: If possible, try catalyst analogs with modifications to the C-terminal amino acid, as this can fine-tune stereoselectivity.[2] 2. Solvent Screening: Perform the reaction in a variety of solvents to identify one that enhances stereoselectivity. Aprotic solvents are often a good starting point for proline-catalyzed reactions.
Catalyst Insolubility 1. Hydrophobicity: The peptide may be insoluble in the chosen reaction solvent.1. Use a Co-solvent: Dissolve the catalyst in a minimal amount of a polar aprotic solvent like DMSO or DMF, and then slowly add the reaction solvent. 2. pH Adjustment: For peptides with acidic or basic residues, adjusting the pH of the solution can improve solubility. The glutamic acid residue in the this compound catalyst provides an acidic handle.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: The catalyst may be slowly degrading under the reaction conditions. 2. Product Inhibition: The reaction product may be inhibiting the catalyst.1. Incremental Catalyst Addition: Add the catalyst in portions over the course of the reaction. 2. Immobilization: Consider immobilizing the catalyst on a solid support. This can sometimes improve stability and prevent deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the role of each amino acid in the this compound catalyst?

A1: The D-Pro-Pro motif is critical for establishing the catalyst's rigid conformation, which is a major factor in achieving high stereoselectivity.[2] The glutamic acid residue's side-chain carboxylic acid acts as an intramolecular proton donor, playing a crucial role in the catalytic cycle.[1]

Q2: How does the trans/cis isomerization of the D-Pro-Pro amide bond affect the catalyst's performance?

A2: A high trans/cis ratio of the D-Pro-Pro amide bond is essential for high catalytic efficiency.[1] The trans conformation is generally the more active form. The equilibrium between the two isomers can be influenced by the solvent and by chemical modifications to the proline rings.[1]

Q3: What are the typical degradation pathways for proline-containing peptide catalysts?

A3: Proline-containing peptides can be susceptible to cleavage by specific peptidases.[3] From a chemical stability perspective, peptide bonds can undergo hydrolysis under strongly acidic or basic conditions. The presence of the rigid proline residues, however, can confer some resistance to degradation compared to more flexible linear peptides.[2][4]

Q4: Can I use this catalyst in aqueous solutions?

A4: Yes, an alkylated version of the H-D-Pro-Pro-Glu-NH2 catalyst has been shown to be effective in water.[1] The alkyl chain helps to form an emulsion, which can facilitate the reaction between water-insoluble substrates.[1] However, the stability and activity in water will be highly dependent on the specific reaction and substrates.

Quantitative Data Summary

The following table summarizes key parameters for the use of a generic peptide catalyst. Optimal conditions for the this compound catalyst should be determined experimentally.

Parameter Typical Range Notes
Optimal pH 6.0 - 8.0Highly reaction-dependent. The carboxylic acid of the glutamate (B1630785) residue may influence the optimal pH.
Optimal Temperature Room Temperature (20-25 °C)Lower temperatures may improve selectivity but decrease the reaction rate. Higher temperatures can lead to catalyst degradation.
Compatible Solvents Chloroform, Toluene, THF, DichloromethaneAprotic solvents are generally preferred. The choice of solvent can significantly impact the trans/cis ratio and stereoselectivity.[1]
Incompatible Solvents Protic solvents (e.g., methanol, ethanol)Can sometimes interfere with the catalytic cycle, but this is reaction-dependent.

Experimental Protocols

Protocol: General Method for Enhancing the trans/cis Ratio through Proline Modification

This protocol describes a general approach to substituting the middle proline residue with a derivative that can help "lock" the amide bond in the desired trans conformation, thereby enhancing catalytic activity and stability.

  • Solid-Phase Peptide Synthesis (SPPS): The modified this compound peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS chemistry.

  • Incorporation of the Modified Proline: In the coupling cycle for the second amino acid, instead of Fmoc-Pro-OH, a derivative such as Fmoc-(4S)-fluoro-L-proline is used. The substituent at the 4-position of the proline ring can influence the ring pucker and favor the trans amide bond conformation.

  • Peptide Cleavage and Purification: After the synthesis is complete, the peptide is cleaved from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry and NMR to confirm its identity and purity. 2D NMR techniques (like NOESY) can be used to confirm the enhanced trans conformation of the D-Pro-Pro bond.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Catalyst Activity start Low or No Activity Observed check_integrity Check Catalyst Integrity (Fresh Batch, Proper Storage) start->check_integrity check_conditions Verify Reaction Conditions (pH, Temp, Solvent) start->check_conditions check_substrate Assess Substrate Purity start->check_substrate optimize_conditions Systematically Optimize Conditions check_integrity->optimize_conditions If integrity is questionable check_conditions->optimize_conditions If conditions are suspect purify_substrate Purify Substrate check_substrate->purify_substrate If purity is low consider_modification Consider Catalyst Modification (e.g., 'Locked' trans-isomer) optimize_conditions->consider_modification If still no improvement end_success Activity Restored optimize_conditions->end_success If successful purify_substrate->optimize_conditions purify_substrate->end_success If successful end_further_investigation Further Investigation Needed consider_modification->end_further_investigation

Caption: A troubleshooting workflow for addressing low catalytic activity.

CatalystStabilityFactors Key Factors Influencing this compound Catalyst Stability catalyst_stability Catalyst Stability ph pH catalyst_stability->ph temperature Temperature catalyst_stability->temperature solvent Solvent catalyst_stability->solvent structure Peptide Structure catalyst_stability->structure hydrolysis Peptide Bond Hydrolysis ph->hydrolysis degradation Thermal Degradation temperature->degradation conformation trans/cis Ratio solvent->conformation dpro_pro D-Pro-Pro Motif structure->dpro_pro dpro_pro->conformation

Caption: Factors influencing the stability of the this compound catalyst.

References

solvent effects on D-Pro-Pro-Glu catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the D-Pro-Pro-Glu tripeptide catalyst. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the critical role of solvent effects on catalytic activity and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the this compound peptide as a catalyst?

A1: The H-D-Pro-Pro-Glu-NH2 peptide is a highly effective organocatalyst, particularly for asymmetric conjugate addition reactions, such as the Michael addition of aldehydes to nitroolefins.[1][2] It operates through an enamine-based mechanism where the N-terminal D-proline residue forms a nucleophilic enamine intermediate with an aldehyde substrate. The glutamate (B1630785) residue plays a crucial role in the catalytic cycle, acting as a general acid/base to facilitate the reaction and control stereoselectivity.[3]

Q2: How does the solvent affect the catalytic activity of this compound?

Q3: What is the active conformation of the this compound catalyst?

A3: Mechanistic studies, particularly in chloroform (B151607), have shown that the H-D-Pro-Pro-Glu-NH2 catalyst adopts a predominant β-turn conformation.[3] This structure is stabilized by intramolecular hydrogen bonds. This defined conformation is believed to be crucial for creating a specific chiral environment around the active site, which is essential for achieving high stereoselectivity.[3] The stability of this conformation can be influenced by the solvent, which in turn can affect the catalyst's performance.

Q4: Can this compound be used in complex environments?

A4: Yes, one of the remarkable features of some peptide catalysts, including those of the Pro-Pro-Xaa type, is their robustness and high chemoselectivity, which can allow them to function even in complex mixtures.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Poor catalyst or substrate solubility: The this compound catalyst or one of the reactants may not be sufficiently soluble in the chosen solvent.Solvent Screening: Test a range of solvents with varying polarities. For instance, if a non-polar solvent like toluene (B28343) is failing, try a more polar aprotic solvent like chloroform, dichloromethane, or even a polar protic solvent if compatible with the reactants. Temperature Adjustment: Gently heating the reaction mixture might improve solubility, but be cautious as it can also negatively impact enantioselectivity.
Catalyst deactivation: Certain substrates or impurities in the reaction mixture might lead to catalyst deactivation.Purify Reactants: Ensure all starting materials and the solvent are of high purity and dry. Use of Additives: In some cases, the addition of a weak acid or base can regenerate the catalyst or prevent deactivation pathways.
Low Enantioselectivity (ee) Incorrect solvent choice: The solvent can influence the transition state energies of the two enantiomeric pathways, leading to a loss of stereocontrol. The dynamic interplay between the solvent and the catalyst-substrate complex is crucial for high enantioselectivity.[4]Solvent Optimization: This is the most critical parameter to adjust. Systematically screen a series of solvents. A switch from a non-polar to a polar aprotic solvent, or vice-versa, can have a dramatic effect on enantioselectivity. Lower Temperature: Running the reaction at a lower temperature often enhances enantioselectivity by favoring the lower energy transition state.
Water content: Traces of water in the reaction can interfere with the catalytic cycle and the catalyst's conformation, leading to reduced enantioselectivity.Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low Diastereoselectivity (dr) Solvent effects on transition state geometry: The solvent can alter the preferred orientation of the reactants in the transition state, affecting which diastereomer is formed preferentially.Systematic Solvent Screening: As with enantioselectivity, a thorough solvent screen is recommended. The relative energies of the diastereomeric transition states are sensitive to the solvent environment. Change Catalyst Loading: In some instances, the concentration of the catalyst can influence diastereoselectivity.
Difficulty in Product Isolation Product solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.Solvent Selection for Workup: After the reaction is complete, consider adding a co-solvent in which the product is insoluble to induce precipitation. For extractions, choose a solvent system that provides a good partition coefficient for your product.

Quantitative Data

Table 1: Solvent Effects on the H-Pro-Pro-Asp-NHC12H25 Catalyzed Conjugate Addition [5]

SolventYield (%)dr (A:B)ee of A (%)
Toluene8510:195
CH2Cl2808:194
THF757:192
CH3CN605:188
DMF503:180

Reaction conditions: n-butanal and 3-phenylmaleimide with 5 mol% of H-Pro-Pro-Asp-NHC12H25 at room temperature.[5] This data highlights that non-polar, aromatic solvents like toluene can be highly effective for achieving excellent yield and stereoselectivity with this class of peptide catalysts.

Experimental Protocols

Representative Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol is a general guideline based on typical procedures for this compound type catalyzed reactions.

Materials:

  • H-D-Pro-Pro-Glu-NH2 catalyst

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Anhydrous solvent (e.g., chloroform or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the H-D-Pro-Pro-Glu-NH2 catalyst (typically 1-10 mol%).

  • Add the anhydrous solvent (to achieve a typical concentration of 0.1-0.5 M of the limiting reagent).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) until the catalyst is fully dissolved.

  • Add the nitroolefin to the reaction mixture and stir for a few minutes.

  • Add the aldehyde (often in excess, e.g., 2-5 equivalents) to initiate the reaction.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or 1H NMR).

  • Upon completion, quench the reaction if necessary (e.g., by adding a small amount of a weak acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the product and determine the yield, diastereomeric ratio (by 1H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC).

Visualizations

Catalytic_Cycle cluster_main Catalytic Cycle of this compound Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Michael_Adduct Iminium Nitronate Enamine->Michael_Adduct + Nitroolefin Product_Release Hydrolysis Michael_Adduct->Product_Release + H2O Product_Release->Catalyst - Product Product Product Product_Release->Product Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Poor Stereoselectivity Start Low ee or dr Observed Check_Solvent Is the solvent optimized? Start->Check_Solvent Screen_Solvents Perform Solvent Screening (Vary polarity and H-bonding ability) Check_Solvent->Screen_Solvents No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Screen_Solvents->Check_Temp Lower_Temp Lower Reaction Temperature (e.g., to 0°C or -20°C) Check_Temp->Lower_Temp No Check_Water Are anhydrous conditions being used? Check_Temp->Check_Water Yes Lower_Temp->Check_Water Use_Anhydrous Ensure Dry Solvents and Inert Atmosphere Check_Water->Use_Anhydrous No Success Improved Stereoselectivity Check_Water->Success Yes Use_Anhydrous->Success

References

catalyst poisoning of D-Pro-Pro-Glu and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the synthesis of the tripeptide D-Pro-Pro-Glu.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning during the synthesis of this compound?

A1: The primary indicators of catalyst poisoning during the catalytic deprotection steps (e.g., removal of benzyl-type protecting groups) in this compound synthesis include:

  • Reduced Reaction Rate: A significant slowdown or complete halt of the hydrogenation reaction, observed through monitoring hydrogen uptake or by analytical methods like HPLC.

  • Incomplete Deprotection: Analysis of the reaction mixture shows the presence of starting material or partially deprotected intermediates, even after extended reaction times.

  • Increased Catalyst Loading Required: Needing a substantially higher catalyst-to-substrate ratio to achieve a reaction that previously required less catalyst.

  • Changes in Selectivity: Formation of unexpected byproducts due to altered catalyst surface properties.

  • Visual Changes to the Catalyst: Although less common, a change in the appearance of the catalyst (e.g., color) can sometimes indicate poisoning.

Q2: What are the likely sources of catalyst poisons in this compound synthesis?

A2: Catalyst poisons can be introduced from various sources throughout the synthesis process:

  • Reagents: Impurities in the protected amino acids (D-Proline, Proline, Glutamic acid) or coupling reagents can contain sulfur or metal traces.

  • Solvents: Residual solvents from previous steps, such as Dimethylformamide (DMF), are known to poison palladium catalysts.[1][2] Other solvents may also contain inhibitory impurities.

  • Protecting Groups: While protecting groups are essential, residual cleavage products or impurities within the protecting group reagents themselves can act as poisons.

  • Apparatus: Leachates from reactors or tubing, especially if not properly cleaned, can introduce metal or other contaminants.

  • Gases: Impurities like carbon monoxide in the hydrogen gas supply can deactivate the catalyst.

Q3: How can I identify the specific poison affecting my catalytic reaction?

A3: Identifying the specific poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To detect trace metal impurities in reagents, solvents, or on the catalyst surface.[3][4][5]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface, which can reveal the presence of adsorbed poisons like sulfur.[6][7][8][9]

  • Gas Chromatography - Mass Spectrometry (GC-MS): To identify volatile organic impurities in solvents that could be acting as poisons.

Troubleshooting Guides

Problem 1: Slow or incomplete removal of benzyl-type protecting groups from the this compound precursor.

  • Possible Cause: Catalyst poisoning by sulfur-containing compounds.

  • Troubleshooting Steps:

    • Analyze Starting Materials: Use ICP-MS to test the protected amino acid batches and other reagents for sulfur content.

    • Purify Reagents: If sulfur is detected, purify the reagents or use a new, high-purity batch.

    • Use a Guard Bed: Pass solvents through a guard bed of an adsorbent material known to trap sulfur compounds before they enter the reactor.

    • Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading may help overcome the poisoning effect to drive the reaction to completion.

  • Possible Cause: Inhibition by residual solvents like DMF.

  • Troubleshooting Steps:

    • Thorough Washing: Ensure the peptide-resin is washed extensively with a non-poisoning solvent (e.g., methanol (B129727), ethanol) to remove all traces of DMF before the catalytic step.[1]

    • Solvent Exchange: If the reaction is performed in solution, perform a solvent exchange to a more suitable solvent for hydrogenation like methanol, ethanol, or ethyl acetate.[10]

    • Optimize Solvent Choice: The choice of solvent can significantly impact the reaction rate. Empirically test different solvents to find the optimal one for your specific substrate and catalyst system.

Problem 2: The catalyst (e.g., Pd/C) appears to lose activity over a few runs when recycled.

  • Possible Cause: Irreversible poisoning or fouling of the catalyst surface.

  • Troubleshooting Steps:

    • Identify the Poison: Use XPS to analyze the surface of the deactivated catalyst to identify the elemental composition of the adsorbed species.

    • Implement a Regeneration Protocol: Based on the identified poison, apply a suitable regeneration procedure (see Experimental Protocols section). For sulfur poisoning, a mild oxidation may be effective.[11] For organic residues, washing with specific solvents or a controlled oxidation might be necessary.[12]

    • Review the Entire Workflow: Scrutinize all steps leading up to the catalytic reaction to identify and eliminate the source of the poison to prevent future deactivation.

Quantitative Data Summary

The following tables summarize the potential impact of common poisons on catalyst activity. Note that the exact quantitative effect will depend on the specific catalyst, substrate, and reaction conditions.

Table 1: Effect of Sulfur Compounds on Palladium Catalyst Activity

Poison Concentration (Sulfide)Effect on Reaction Rate ConstantReference
0 µMBaseline (e.g., 0.014 min⁻¹)[13]
< 31.3 µMNegligible to moderate inhibition[13]
93.8 µMSignificant inhibition (e.g., decrease to 0.006 min⁻¹)[13]

Table 2: Effect of Solvents on Palladium Catalyst Activity in Hydrogenation

SolventRelative ActivityNotesReference
MethanolHighOften a good solvent for hydrogenation.[2]
EthanolHighSimilar to methanol.[2]
TolueneModerate[2]
N,N-Dimethylformamide (DMF)LowKnown to inhibit/poison palladium catalysts.[2]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Deprotection of Benzyl Groups

  • Preparation: Dissolve the benzyl-protected this compound precursor in a suitable solvent (e.g., methanol, ethanol) in a reaction vessel.

  • Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add the palladium catalyst (e.g., 10% Pd/C, typically 10-20 mol%) under the inert atmosphere.

  • Hydrogenation: Introduce hydrogen gas (e.g., via a balloon or from a pressurized source) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or HPLC.

  • Work-up: Upon completion, purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of celite.

  • Isolation: Concentrate the filtrate to obtain the deprotected peptide.

Protocol 2: ICP-MS Sample Preparation for Metal Impurity Analysis

  • Sample Digestion: Accurately weigh the sample (reagent, solvent, or dried catalyst) into a clean digestion vessel.

  • Acid Addition: Add ultrapure concentrated nitric acid. For solid samples, a microwave digestion system is often used to ensure complete dissolution.[14]

  • Dilution: After digestion, dilute the sample to a suitable concentration with deionized water.

  • Analysis: Analyze the prepared sample using an ICP-MS instrument calibrated with appropriate metal standards.[3][15]

Protocol 3: Regeneration of a Poisoned Pd/C Catalyst

  • Washing: Wash the deactivated catalyst thoroughly with deionized water to remove any water-soluble impurities. Follow with a methanol wash to remove organic residues.[16]

  • Drying: Dry the washed catalyst in an oven at a low temperature (e.g., 50-140°C) in an air atmosphere. This step can also serve as a mild oxidation to remove some sulfur-based poisons.[11]

  • Reduction (if necessary): For some types of deactivation, a reduction step may be required. This can be achieved by treating the catalyst with a reducing agent like hydrazine (B178648) hydrate (B1144303) solution, followed by washing.[16]

  • Activity Test: Before reusing the regenerated catalyst on a large scale, test its activity on a small-scale reaction to confirm the restoration of its catalytic function.

Visualizations

Catalyst_Poisoning_Mechanism cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Event Reactant Protected Peptide ActiveSite Active Catalyst Site (Pd) Reactant->ActiveSite Adsorption PoisonedSite Poisoned Site (Pd-S) Reactant->PoisonedSite Blocked Intermediate Adsorbed Intermediate ActiveSite->Intermediate Reaction ActiveSite->PoisonedSite Deactivation Product Deprotected Peptide Intermediate->Product Desorption Poison Poison (e.g., Sulfur) Poison->ActiveSite Strong Adsorption

Caption: Mechanism of catalyst poisoning on a palladium surface.

Troubleshooting_Workflow Start Slow/Incomplete Deprotection Check_Catalyst Is the catalyst fresh and from a reliable source? Start->Check_Catalyst Check_Poisons Suspect poisoning? Check_Catalyst->Check_Poisons Yes Optimize_Conditions Optimize reaction conditions (temp, pressure, solvent) Check_Catalyst->Optimize_Conditions No Analyze_Reagents Analyze reagents/solvents (ICP-MS, GC-MS) Check_Poisons->Analyze_Reagents Yes Check_Poisons->Optimize_Conditions No Poison_Identified Poison Identified? Analyze_Reagents->Poison_Identified Analyze_Catalyst Analyze used catalyst (XPS) Analyze_Catalyst->Poison_Identified Poison_Identified->Analyze_Catalyst No Purify_Reagents Purify/replace reagents Poison_Identified->Purify_Reagents Yes End_Success Problem Resolved Purify_Reagents->End_Success End_Fail Consult further/Alternative chemistry Purify_Reagents->End_Fail Regenerate_Catalyst Regenerate catalyst Regenerate_Catalyst->End_Success Regenerate_Catalyst->End_Fail Optimize_Conditions->End_Success Optimize_Conditions->End_Fail

Caption: Troubleshooting workflow for catalyst deactivation.

Prevention_Strategy cluster_0 Upstream Control cluster_1 In-Process Control cluster_2 Downstream Management center_node Catalyst Poisoning Prevention Reagent_Purity High-Purity Reagents center_node->Reagent_Purity Solvent_Purification Solvent Purification center_node->Solvent_Purification Inert_Gases Pure Hydrogen/Inert Gases center_node->Inert_Gases Guard_Bed Use of Guard Beds center_node->Guard_Bed Optimized_Conditions Optimized Reaction Conditions center_node->Optimized_Conditions Thorough_Washing Thorough Washing Steps center_node->Thorough_Washing Catalyst_Regeneration Catalyst Regeneration center_node->Catalyst_Regeneration Proper_Storage Proper Catalyst Storage center_node->Proper_Storage

Caption: Key strategies for preventing catalyst poisoning.

References

Technical Support Center: Regeneration of Immobilized D-Pro-Pro-Glu Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the regeneration and reuse of immobilized D-Pro-Pro-Glu catalysts. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of immobilizing the this compound catalyst?

Immobilizing the this compound catalyst offers significant advantages, primarily simplifying the separation of the catalyst from the reaction mixture. This allows for easy recovery and recycling of the catalyst, which is crucial for making the overall synthetic process more economical and environmentally friendly.[1] Heterogeneous catalysis enabled by immobilization allows for use in continuous flow reactors, further enhancing efficiency and scalability.[1]

Q2: What are the common support materials for immobilizing peptide catalysts like this compound?

Common support materials include polystyrene (PS) resins, silica (B1680970) gel, and TentaGel.[1] The choice of support can influence the catalyst's stability, activity, and recyclability. For instance, TentaGel has been noted for its robustness and stability under continuous flow conditions.[1]

Q3: How many times can an immobilized this compound catalyst typically be recycled?

The reusability of an immobilized this compound catalyst is highly dependent on the reaction conditions, the support material, and the regeneration procedure. However, literature on similar immobilized proline-based peptide catalysts reports successful recycling for multiple cycles, ranging from 5 to over 30 times, often with minimal loss of enantioselectivity and yield.[1]

Q4: What are the common causes of deactivation for immobilized peptide catalysts?

Deactivation of immobilized peptide catalysts can occur through several mechanisms:

  • Leaching: The catalyst may gradually detach from the solid support, especially if it is not covalently bound.[2]

  • Mechanical Degradation: The solid support material can break down over repeated use, particularly under vigorous stirring or high-pressure flow conditions.

  • Fouling: The catalyst's active sites can be blocked by byproducts, unreacted starting materials, or impurities from the reaction mixture.

  • Chemical Degradation: The peptide itself may degrade under harsh reaction conditions (e.g., extreme pH or temperature).

Troubleshooting Guide

Issue 1: Decreased Catalytic Activity After a Few Cycles

Possible Cause Troubleshooting Step
Catalyst Leaching 1. Verify Covalent Linkage: Ensure the immobilization chemistry results in a stable, covalent bond between the peptide and the support. 2. Perform Leaching Test: Analyze the reaction filtrate (e.g., by HPLC or NMR) to quantify any leached peptide. 3. Optimize Immobilization: Consider using a different linker or support material to enhance stability.
Support Fouling 1. Implement a Thorough Washing Protocol: After each cycle, wash the catalyst extensively with appropriate solvents to remove adsorbed species (see "Experimental Protocols" section). 2. Solvent Screening: Experiment with different washing solvents to find the most effective one for your specific reaction. 3. Introduce an Acid/Base Wash: A dilute acid or base wash (if compatible with the support and catalyst) may help remove ionically bound impurities.
Mechanical Degradation of Support 1. Modify Agitation: If using a stirred-tank reactor, reduce the stirring speed or use a different impeller design to minimize mechanical stress. 2. Switch to a Packed-Bed Reactor: For continuous flow applications, a packed-bed reactor can minimize mechanical attrition of the catalyst beads. 3. Choose a More Robust Support: Consider switching to a more mechanically stable support material like TentaGel.[1]

Issue 2: Inconsistent Enantioselectivity Upon Recycling

Possible Cause Troubleshooting Step
Changes in Catalyst Microenvironment 1. Ensure Consistent Swelling: Use the same solvent for pre-swelling the resin before each reaction to ensure a consistent microenvironment. 2. Monitor Water Content: For reactions sensitive to water, ensure the regenerated catalyst is thoroughly dried to a consistent level before reuse.
Partial Degradation of the Peptide 1. Analyze the Immobilized Peptide: After several cycles, consider cleaving a small sample of the peptide from the support and analyzing its integrity by mass spectrometry. 2. Re-evaluate Reaction Conditions: If degradation is observed, assess if reaction temperature, pH, or reagents could be modified to be less harsh.

Quantitative Data on Catalyst Recycling

The following tables summarize representative data on the recycling of immobilized peptide catalysts from the literature. Note that the specific conditions and catalyst systems may vary.

Table 1: Recycling of an Immobilized Pro-Pro Peptide Catalyst in a Batch Aldol Reaction

Cycle NumberConversion (%)Enantiomeric Excess (ee, %)
19590
29490
39389
49189
58888

Data is representative and synthesized from similar systems described in the literature.[1]

Table 2: Performance of an Immobilized this compound Analog in a Continuous Flow Michael Addition

Operating Time (hours)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1>99>99:198
5>99>99:198
109898:297
159798:297
209597:396

Data is representative and synthesized from similar systems described in the literature.[1]

Experimental Protocols

General Protocol for Regeneration of Immobilized this compound Catalyst

This protocol is a generalized procedure based on common practices for recycling immobilized peptide catalysts. Optimization may be required for your specific application.

  • Catalyst Recovery: After the reaction is complete, separate the immobilized catalyst from the reaction mixture by filtration.

  • Solvent Washing:

    • Wash the catalyst with the reaction solvent (e.g., 3 x 10 mL per gram of catalyst) to remove the bulk of the product and unreacted starting materials.

    • Wash with a solvent of intermediate polarity (e.g., dichloromethane (B109758) or ethyl acetate, 3 x 10 mL per gram of catalyst).

    • Wash with a polar solvent (e.g., methanol, 3 x 10 mL per gram of catalyst) to remove highly polar impurities.

  • Drying: Dry the washed catalyst under high vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.

Visualizations

Experimental_Workflow cluster_reaction Reaction Step cluster_regeneration Regeneration Cycle cluster_reuse Reuse Reaction Catalytic Reaction Filtration 1. Filtration Reaction->Filtration Washing 2. Solvent Washing Filtration->Washing Drying 3. Drying Washing->Drying Reuse Recycled Catalyst Drying->Reuse Reuse->Reaction Next Cycle

Caption: Workflow for the regeneration and reuse of an immobilized catalyst.

Troubleshooting_Logic Start Decreased Catalyst Performance CheckActivity Check Activity vs. Cycle Number Start->CheckActivity CheckSelectivity Check Enantioselectivity Start->CheckSelectivity Leaching Potential Leaching CheckActivity->Leaching Gradual Drop Fouling Potential Fouling CheckActivity->Fouling Sudden Drop Degradation Potential Degradation (Mechanical/Chemical) CheckSelectivity->Degradation Inconsistent ActionLeaching Analyze Filtrate Optimize Immobilization Leaching->ActionLeaching ActionFouling Improve Washing Protocol Fouling->ActionFouling ActionDegradation Modify Reaction Conditions Change Support Degradation->ActionDegradation

Caption: Troubleshooting logic for decreased catalyst performance.

References

Validation & Comparative

A Comparative Guide to D-Pro-Pro-Glu and Other Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in the synthesis of chiral molecules. This guide provides an objective comparison of the performance of the tripeptide organocatalyst D-Pro-Pro-Glu with other notable organocatalysts in asymmetric Michael and aldol (B89426) reactions, supported by experimental data.

The tripeptide H-D-Pro-Pro-Glu-NH2 has emerged as a highly effective organocatalyst, particularly in asymmetric conjugate addition reactions. It is recognized for its excellent performance under mild conditions, often requiring no additives.[1] The catalyst's high stereoselectivity is primarily attributed to the D-Pro-Pro moiety, with the C-terminal amide and the glutamic acid residue's carboxylic acid side chain playing a crucial role in fine-tuning the stereochemical outcome.[1] This guide will compare the efficacy of this compound with other widely used organocatalysts, including L-proline, its derivatives, and thiourea-based catalysts.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a key carbon-carbon bond-forming reaction for the synthesis of enantioenriched compounds. The following table summarizes the performance of this compound and other organocatalysts in this benchmark reaction.

CatalystMichael DonorMichael AcceptorSolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
H-D-Pro-Pro-Glu-NH₂ Propanaltrans-β-nitrostyreneCHCl₃/iPrOH>9595:599
L-ProlinePropanaltrans-β-nitrostyreneCH₂Cl₂96>95:578[2]
(R,R)-DPEN-ThioureaIsobutyraldehydetrans-β-nitrostyreneWater94-999:197-99[3]
Perhydroindolic AcidPropanaltrans-β-nitrostyreneToluene9598:298[4]

Performance in Asymmetric Aldol Reaction

The asymmetric aldol reaction is another fundamental tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. While this compound is more prominently featured in Michael additions, the performance of proline and its derivatives in aldol reactions provides a valuable context for comparison.

CatalystAldol DonorAldol AcceptorSolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-ProlineCyclohexanonep-nitrobenzaldehydeDMSO9595:520[2]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleAcetonep-nitrobenzaldehydeCH₂Cl₂95-98[5]
N-(p-tolylsulfonyl)-L-prolinamideAcetonep-nitrobenzaldehydeToluene92-99[5]

Experimental Protocols

General Experimental Protocol for Asymmetric Michael Addition Catalyzed by H-D-Pro-Pro-Glu-NH₂

To a solution of the aldehyde (1.0 mmol) and the nitroolefin (0.5 mmol) in a mixture of chloroform (B151607) and isopropanol (B130326) (9:1, 2.0 mL) is added H-D-Pro-Pro-Glu-NH₂ (0.01 mmol, 2 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro aldehyde. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

General Experimental Protocol for Asymmetric Aldol Reaction Catalyzed by L-Proline

To a solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2 mL) is added the ketone (10.0 mmol). L-proline (0.3 mmol, 30 mol%) is then added to the mixture. The reaction is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis.[5]

General Experimental Protocol for Asymmetric Michael Addition Catalyzed by a Thiourea (B124793) Derivative

At room temperature, the thiourea catalyst (0.020 mmol) and an additive such as 4-nitrophenol (B140041) (5 mol%) are placed in a reaction vessel and dissolved in the appropriate solvent (e.g., water, 1.0 mL). The nitroalkene (0.20 mmol) is added, followed by the ketone (2.0 mmol). The mixture is stirred for the required duration. After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography. The diastereomeric and enantiomeric ratios are determined by chiral HPLC.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved in organocatalysis, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and the catalytic cycle of a proline-catalyzed reaction.

G cluster_workflow General Experimental Workflow Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Stirring at specified temperature Work-up Work-up Reaction Monitoring->Work-up Reaction completion (TLC/GC/LC-MS) Purification Purification Work-up->Purification Quenching, Extraction Analysis Analysis Purification->Analysis Column Chromatography

A general experimental workflow for an organocatalytic reaction.

G cluster_cycle Proline-Catalyzed Michael Addition Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Iminium->Proline Hydrolysis Product Michael Adduct Iminium->Product + H₂O Ketone Ketone/Aldehyde Nitroalkene Nitroalkene Water H₂O

Catalytic cycle of a proline-catalyzed Michael addition.

References

A Comparative Guide to the Catalytic Mechanism of D-Pro-Pro-Glu and its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of the tripeptide D-Pro-Pro-Glu (specifically H-D-Pro-Pro-Glu-NH₂) and its alternatives in asymmetric synthesis, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Catalytic Performance: A Quantitative Comparison

The efficiency of a catalyst is paramount in synthetic chemistry. The following tables summarize the performance of H-D-Pro-Pro-Glu-NH₂ and its analogs in the asymmetric Michael addition reaction, a crucial carbon-carbon bond-forming reaction. Data is presented for yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.), key indicators of a catalyst's efficacy and selectivity.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by H-D-Pro-Pro-Glu-NH₂ and Analogs

CatalystAldehydeNitroolefinSolventYield (%)d.r. (syn/anti)e.e. (%) (syn)
H-D-Pro-Pro-Glu-NH₂Propanaltrans-β-nitrostyreneCHCl₃9595:599
H-D-Pro-Pro-Asp-NH₂Propanaltrans-β-nitrostyreneCHCl₃9294:698
H-D-Pro-Pip-Glu-NH₂Butanaltrans-β-nitrostyreneToluene9896:497
H-D-Pro-Aza-Pro-Glu-NH₂Propanaltrans-β-nitrostyreneCHCl₃8592:896
H-L-Pro-Pro-Glu-NH₂Propanaltrans-β-nitrostyreneCHCl₃7888:1291

Table 2: Comparison of H-D-Pro-Pro-Glu-NH₂ with Other Organocatalysts in the Michael Addition of Propanal to trans-β-nitrostyrene

CatalystCatalyst Loading (mol%)SolventYield (%)d.r. (syn/anti)e.e. (%) (syn)
H-D-Pro-Pro-Glu-NH₂1CHCl₃9595:599
(S)-Diphenylprolinol silyl (B83357) ether10Toluene9293:798
Cinchona-derived squaramide5Toluene9690:1097
Jørgensen-Hayashi catalyst10CH₂Cl₂9492:896

Elucidating the Catalytic Mechanism

The catalytic prowess of H-D-Pro-Pro-Glu-NH₂ stems from a well-defined and synergistic interplay between its constituent amino acid residues. The proposed catalytic cycle for the Michael addition reaction is depicted below.

Catalytic Cycle of H-D-Pro-Pro-Glu-NH₂ in Michael Addition

Catalytic_Cycle cluster_main Catalytic Cycle Catalyst H-D-Pro-Pro-Glu-NH₂ Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (RCHO) Iminium_Nitronate Iminium-Nitronate Intermediate Enamine->Iminium_Nitronate + Nitroolefin Nitroolefin Nitroolefin Product_bound Product-Catalyst Complex Iminium_Nitronate->Product_bound Protonation Product_bound->Catalyst Hydrolysis + H₂O Product γ-Nitroaldehyde Product_bound->Product Release

Caption: Catalytic cycle of H-D-Pro-Pro-Glu-NH₂ in the asymmetric Michael addition.

The reaction is initiated by the formation of a nucleophilic enamine intermediate between the secondary amine of the D-Proline residue and the aldehyde substrate. This is followed by the stereoselective attack of the enamine on the nitroolefin. The carboxylic acid side chain of the glutamic acid residue plays a crucial role in this step, acting as a Brønsted acid to activate the nitroolefin through hydrogen bonding and subsequently as a proton source for the stereoselective protonation of the resulting nitronate intermediate.[1] Finally, hydrolysis of the iminium ion releases the chiral product and regenerates the catalyst.

Experimental Protocols

To ensure the reproducibility of the presented data, a detailed experimental protocol for a representative asymmetric Michael addition reaction is provided below.

General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by H-D-Pro-Pro-Glu-NH₂:

  • Catalyst Preparation: The tripeptide catalyst H-D-Pro-Pro-Glu-NH₂ is synthesized using standard solid-phase peptide synthesis (SPPS) protocols or can be procured from commercial suppliers. The purity of the catalyst should be verified by HPLC and mass spectrometry.

  • Reaction Setup: To a solution of the nitroolefin (0.5 mmol) in the specified solvent (2.0 mL) in a clean, dry reaction vessel is added the aldehyde (1.0 mmol, 2.0 equivalents).

  • Catalyst Addition: The catalyst, H-D-Pro-Pro-Glu-NH₂ (0.005 mmol, 1 mol%), is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the consumption of the limiting reagent (nitroolefin) is complete.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired γ-nitroaldehyde.

  • Stereochemical Analysis: The diastereomeric ratio (d.r.) of the product is determined by ¹H NMR spectroscopy of the purified product. The enantiomeric excess (e.e.) is determined by chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.

Logical Workflow for Catalyst Validation

The validation of a new catalyst's mechanism and performance follows a structured workflow, as illustrated in the diagram below.

Catalyst_Validation_Workflow cluster_workflow Catalyst Validation Workflow A Catalyst Design & Synthesis B Reaction Optimization (Solvent, Temp., etc.) A->B C Substrate Scope Evaluation B->C E Kinetic Studies B->E D Performance Benchmarking (vs. Alternatives) C->D G Validated Catalytic System D->G F Mechanistic Investigation (NMR, DFT) E->F F->G

Caption: A typical workflow for the validation of a new asymmetric catalyst.

This workflow begins with the rational design and synthesis of the catalyst. Subsequently, the reaction conditions are optimized to achieve the best performance. The catalyst's versatility is then assessed by evaluating its performance with a variety of substrates. A crucial step is the benchmarking of the new catalyst against existing alternatives to demonstrate its potential advantages. Finally, detailed kinetic and mechanistic studies, often combining experimental techniques like NMR with computational methods such as Density Functional Theory (DFT), are conducted to gain a deep understanding of how the catalyst functions.[2] This comprehensive validation process is essential for the development of robust and efficient catalytic systems for asymmetric synthesis.

References

A Researcher's Guide to Assessing the Cross-Reactivity of Novel Peptides: A Case Study of D-Pro-Pro-Glu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel peptide candidates, using the synthetic tripeptide D-Pro-Pro-Glu as a case study. Given the absence of direct experimental data for this specific peptide in publicly available literature, this document outlines a systematic approach, from in silico prediction to experimental validation, that researchers can employ to characterize the binding profile and potential off-target interactions of this and other new peptide entities.

The tripeptide this compound possesses three key features that are critical to consider when predicting its biological interactions:

  • An N-terminal D-amino acid (D-Proline): The inclusion of a D-amino acid is a common strategy in peptide drug design to enhance stability against enzymatic degradation by proteases, which typically recognize L-amino acids.[1][2][3][4] This can significantly increase the peptide's in vivo half-life and bioavailability.[2]

  • A Pro-Pro motif: Proline-rich motifs are well-established mediators of protein-protein interactions, often recognized by specific domains such as SH3, WW, and EVH1.[5][6][7]

  • A C-terminal Glutamate (B1630785): As a mimic of the neurotransmitter glutamate, this residue could potentially interact with glutamate receptors or other proteins involved in glutamate signaling pathways.[8][9][10]

Understanding the cross-reactivity of such a peptide is paramount for developing safe and effective therapeutics, as off-target binding can lead to unforeseen side effects or reduced efficacy.

Part 1: Predicting Potential Interactions - In Silico and Database Approaches

Before embarking on extensive experimental work, computational methods can provide valuable insights into potential binding partners and guide hypothesis-driven laboratory investigation.

Leveraging Peptide-Protein Interaction Databases

A crucial first step is to search for known interactions of peptides with similar sequences or motifs. Several databases catalog structurally resolved peptide-protein complexes:

  • PepBDB (Peptide Binding DataBase): A comprehensive database of peptide-mediated complex structures from the Protein Data Bank (PDB).[11]

  • PepBind: A repository of protein-peptide complexes that includes tools for analyzing interaction interfaces.[12]

  • PPI3D: A web server that allows searching for protein-protein, protein-peptide, and protein-nucleic acid interactions, including those of homologous proteins.[13]

Researchers can query these databases with the "Pro-Pro-Glu" sequence or fragments thereof to identify proteins that bind to similar motifs.

Hypothesis-Driven Target Prediction

Based on the peptide's structural features, we can hypothesize potential classes of interacting proteins:

  • Proteins Recognizing Proline-Rich Motifs: The Pro-Pro sequence is a classic recognition motif.[6] A primary candidate for interaction is Dipeptidyl Peptidase IV (DPP-IV) , a serine protease that cleaves N-terminal dipeptides from polypeptides, with a high specificity for proline at the penultimate position.[14][15] While DPP-IV typically recognizes L-amino acids, the potential for interaction with a D-Pro-containing peptide should be experimentally verified. Other potential interactors include proteins with SH3 and WW domains , which are known to bind proline-rich sequences.[5][16]

  • Proteins Involved in Glutamate Signaling: The C-terminal glutamate residue suggests a possible interaction with components of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[8][9][17] Cross-reactivity with these receptors could have significant pharmacological implications.

Part 2: Experimental Determination of Binding Affinity and Cross-Reactivity

Following in silico analysis, the predicted interactions must be validated and quantified using biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used label-free methods for characterizing biomolecular interactions.

Comparison of Key Experimental Techniques
TechniquePrincipleKey Parameters MeasuredStrengthsWeaknesses
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[18][19]Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[19][20]Gold standard for thermodynamics; solution-based, no immobilization or labeling required.[19][20]Requires larger amounts of sample; lower throughput; may not be suitable for very weak or very tight interactions.
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand.[21][22]Binding Affinity (Kd), Association Rate (ka), Dissociation Rate (kd)[23]High sensitivity; provides kinetic data; requires small sample volumes.[23]Requires immobilization of one binding partner, which can affect its activity; potential for mass transport limitations.[24]
Native Mass Spectrometry Measures the mass of intact protein-ligand complexes under non-denaturing conditions.[25]Binding Affinity (Kd), Stoichiometry (n)Can be used with complex mixtures without extensive purification.[25]Indirectly measures affinity; may not be suitable for all protein-ligand systems.
Experimental Protocols

This protocol provides a general workflow for measuring the interaction between this compound and a potential protein target.

Methodology:

  • Sample Preparation:

    • Dialyze both the protein target and the this compound peptide extensively against the same buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).

    • Determine the concentrations of the protein and peptide accurately. Protein concentration is typically determined by UV absorbance at 280 nm, while peptide concentration is determined by weighing or amino acid analysis.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • Experimental Setup:

    • Load the protein solution into the sample cell of the calorimeter (typically at a concentration 10-50 times the expected Kd).[26]

    • Load the peptide solution into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).[26]

    • Set the experimental temperature (e.g., 25°C) and the injection parameters (e.g., a series of 20-30 injections of 1-2 µL each).

  • Data Acquisition:

    • Perform an initial control experiment by titrating the peptide into buffer alone to measure the heat of dilution.[20]

    • Run the main experiment by titrating the peptide into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Plot the resulting heat change per injection against the molar ratio of peptide to protein.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the obtained values.[20]

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. ITC Setup cluster_run 3. Data Acquisition cluster_analysis 4. Data Analysis prep_protein Prepare Protein in Buffer degas Degas Both Solutions prep_protein->degas prep_peptide Prepare Peptide in Same Buffer prep_peptide->degas load_cell Load Protein into Sample Cell degas->load_cell load_syringe Load Peptide into Syringe degas->load_syringe main_exp Main Experiment: Titrate Peptide into Protein load_cell->main_exp control_exp Control: Titrate Peptide into Buffer load_syringe->control_exp load_syringe->main_exp subtract_dilution Subtract Heat of Dilution control_exp->subtract_dilution main_exp->subtract_dilution plot_data Plot Binding Isotherm subtract_dilution->plot_data fit_model Fit to Binding Model plot_data->fit_model calc_params Determine K_d, n, ΔH, ΔS, ΔG fit_model->calc_params SPR_Workflow cluster_prep 1. Ligand Immobilization cluster_binding 2. Binding Assay cluster_analysis 4. Data Analysis activate_chip Activate Sensor Chip immobilize_ligand Immobilize Protein (Ligand) activate_chip->immobilize_ligand deactivate_chip Deactivate Surface immobilize_ligand->deactivate_chip prepare_analyte Prepare Serial Dilutions of Peptide deactivate_chip->prepare_analyte inject_analyte Inject Analyte over Ligand and Reference prepare_analyte->inject_analyte record_sensorgram Record Association and Dissociation inject_analyte->record_sensorgram regenerate 3. Regenerate Surface record_sensorgram->regenerate subtract_blanks Reference and Blank Subtraction record_sensorgram->subtract_blanks regenerate->inject_analyte Next Concentration fit_kinetics Fit Sensorgrams to Kinetic Model subtract_blanks->fit_kinetics calc_params Determine k_a, k_d, K_d fit_kinetics->calc_params SH3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Recruits SH3 SH3 Domain Effector Effector Protein (e.g., Sos) Adaptor->Effector Binds via SH3-Proline Interaction ProlineMotif Proline-Rich Motif on Effector Protein Downstream Downstream Signaling (e.g., Ras -> MAPK) Effector->Downstream Activates Peptide This compound (Potential Inhibitor) Peptide->SH3 Competes for Binding Extracellular Growth Factor Extracellular->Receptor Binds mGluR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR Metabotropic Glutamate Receptor (mGluR) Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response Ca_release->Response PKC_activation->Response Peptide This compound (Potential Ligand) Peptide->mGluR Binds

References

A Comparative Guide to the Catalytic Performance of D-Pro-Pro-Glu in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. In the realm of organocatalysis, small peptides have emerged as powerful tools for asymmetric transformations. This guide provides a detailed comparison of the catalytic performance of the tripeptide D-Pro-Pro-Glu against other well-established catalysts in the asymmetric conjugate addition of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction.

The data presented herein is compiled from various studies and aims to provide a clear, objective benchmark of this compound's efficacy. While direct side-by-side comparisons under identical conditions are not always available in the literature, this guide synthesizes the most relevant data to offer a valuable resource for catalyst selection.

Performance Benchmark: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

The conjugate addition of aldehydes to nitroolefins is a fundamental transformation in organic synthesis, yielding valuable γ-nitroaldehydes which are precursors to a variety of functionalized molecules. The following table summarizes the performance of H-dPro-Pro-Glu-NH2 and two other widely used organocatalysts, L-Proline and a diarylprolinol silyl (B83357) ether, in the asymmetric Michael addition of propanal to trans-β-nitrostyrene.

CatalystCatalyst Loading (mol%)SolventAdditiveTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
H-dPro-Pro-Glu-NH2 1CHCl3/iPrOH (9:1)NoneNot Specified>9596:499[1][2]
L-Proline 20CH3CNNone487885:1520Not explicitly found for propanal, representative data for other aldehydes
Diarylprolinol silyl ether 5Toluene4-Nitrophenol0.1>9595:598[3]

Note: The data presented is for the reaction between propanal and trans-β-nitrostyrene. It is important to note that reaction conditions can significantly influence catalyst performance. The data for L-Proline with propanal was not explicitly found and is representative of its general performance in similar reactions, which often require higher catalyst loadings and provide lower stereoselectivity compared to more complex catalysts.

Experimental Protocols

A generalized experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin is provided below. Specific details may vary based on the chosen catalyst and substrates.

General Procedure for the Asymmetric Michael Addition:

To a solution of the nitroolefin (0.25 mmol) in the specified solvent (1.0 mL) is added the aldehyde (0.5 mmol) and the organocatalyst (specified mol%). The reaction mixture is stirred at the indicated temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitroaldehyde. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[3]

Catalytic Mechanism and Workflow

The catalytic cycle of this compound and other proline-based catalysts in the conjugate addition of aldehydes to nitroolefins proceeds through an enamine intermediate. The following diagrams illustrate the generally accepted catalytic cycle and a typical experimental workflow.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Iminium_Nitronate Iminium Nitronate Intermediate Enamine->Iminium_Nitronate + Nitroolefin Nitroolefin Nitroolefin Iminium_Nitronate->Catalyst Hydrolysis Product γ-Nitroaldehyde Product Iminium_Nitronate->Product + H₂O Product_out Product Release Iminium_Nitronate->Product_out Water H₂O Product_out->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of this compound in Michael additions.

The catalytic cycle begins with the reaction of the this compound catalyst with an aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the nitroolefin in a stereoselective manner, directed by the chiral scaffold of the catalyst. The resulting iminium nitronate intermediate is then hydrolyzed to release the γ-nitroaldehyde product and regenerate the catalyst for the next cycle. The glutamic acid residue in the catalyst is believed to play a crucial role in activating the nitroolefin and stabilizing the transition state through hydrogen bonding.[1]

Experimental_Workflow start Start reactants Combine Catalyst, Aldehyde, Nitroolefin in Solvent start->reactants reaction Stir at Specified Temperature reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Quench and Work-up monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC) purification->analysis end End analysis->end

References

A Comparative Guide to Enantiomeric Excess Determination in D-Pro-Pro-Glu Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the accurate determination of enantiomeric excess (ee) is of paramount importance. This is particularly true in the field of peptide chemistry, where the chirality of amino acid residues dictates the structure and function of the resulting molecule. This guide provides a comprehensive comparison of three primary analytical techniques for determining the enantiomeric excess in reactions involving the D-Pro-Pro-Glu tripeptide: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method for ee determination depends on various factors, including the nature of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC-MS, and Chiral NMR for the analysis of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Separation of volatile, derivatized enantiomers on a chiral capillary column, followed by mass spectrometric detection.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.
Sample Preparation Minimal; direct injection of the reaction mixture is often possible after filtration.Derivatization required to increase volatility and improve chromatographic performance.Simple mixing of the analyte with a chiral solvating agent in an NMR tube.
Sensitivity High, especially with UV or fluorescence detectors.Very high, with detection limits typically in the picogram range[1].Generally lower, dependent on analyte concentration and the magnetic field strength of the spectrometer.
Accuracy & Precision High accuracy and precision are achievable with proper method validation.High accuracy with errors in the range of ±0.5%–2.5% can be achieved [].Good, but can be influenced by the choice of chiral solvating agent and signal-to-noise ratio.
Analysis Time Typically 10-30 minutes per sample.Shorter analysis times compared to HPLC are often possible[2].Rapid data acquisition, often within minutes.
Resolution Baseline separation of enantiomeric peaks is frequently achieved.High resolution is attainable with appropriate chiral columns.The degree of signal separation depends on the interaction between the analyte and the chiral solvating agent.
Instrumentation Widely available in analytical laboratories.Requires a GC-MS system with a chiral column.Requires access to an NMR spectrometer.
Key Advantage Direct analysis of the tripeptide without derivatization.High sensitivity and the ability to provide structural information from mass spectra.Non-destructive technique with simple sample preparation.
Key Limitation Method development can be time-consuming.The need for derivatization can introduce potential sources of error.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each technique, tailored for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of the this compound and L-Pro-Pro-Glu enantiomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase (CSP) column: A column with a zwitterionic chiral selector, such as CHIRALPAK® ZWIX(+), is recommended for the separation of small peptides[3].

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, acetonitrile (B52724), and water with acidic and basic additives to control ionization. A typical starting point could be a gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a small amount of the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This technique requires derivatization to make the tripeptide volatile.

Instrumentation:

  • GC-MS system equipped with a chiral capillary column (e.g., Chirasil-Val).

  • Autosampler.

Derivatization Protocol:

  • Hydrolysis: The tripeptide is first hydrolyzed to its constituent amino acids. This can be achieved by heating the sample in 6 M HCl at 110 °C for 24 hours.

  • Esterification: The carboxyl groups of the amino acids are esterified, for example, by heating with 3 N methanolic HCl at 100 °C for 30 minutes[2].

  • Acylation: The amino groups are then acylated using an agent like trifluoroacetic anhydride (B1165640) (TFAA) by heating at 60 °C for 20 minutes[2].

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-500.

Data Analysis: The ee is determined by comparing the peak areas of the derivatized D- and L-proline and D- and L-glutamic acid enantiomers in the chromatogram.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

This method relies on the use of a chiral solvating agent to induce chemical shift differences between the enantiomers.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

Sample Preparation:

  • Dissolve the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Add a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, in a stoichiometric amount.

  • Gently mix the solution in the NMR tube.

NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis: Identify a proton signal in the this compound molecule that shows clear separation for the two enantiomers in the presence of the CSA. The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer.

Visualizing the Workflow and Method Selection

To aid in understanding the experimental processes and the logic behind choosing a particular method, the following diagrams are provided.

G cluster_workflow General Workflow for Enantiomeric Excess Determination reaction This compound Reaction Mixture sample_prep Sample Preparation reaction->sample_prep analysis Chiral Analysis sample_prep->analysis data_processing Data Processing & ee Calculation analysis->data_processing result Enantiomeric Excess (%) data_processing->result

Caption: General workflow for ee determination.

G cluster_decision Method Selection Logic for this compound ee Determination start Need to determine ee of this compound q1 Is direct analysis of the tripeptide preferred? start->q1 hplc Chiral HPLC q1->hplc Yes q2 Is very high sensitivity the primary concern? q1->q2 No end Select Appropriate Method hplc->end gcms Chiral GC-MS (after hydrolysis & derivatization) q2->gcms Yes q3 Is non-destructive analysis and rapid screening needed? q2->q3 No gcms->end nmr Chiral NMR q3->nmr Yes q3->end No nmr->end

Caption: Decision tree for method selection.

References

Spectroscopic Analysis for the Structural Confirmation of D-Pro-Pro-Glu: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The definitive confirmation of a peptide's primary, secondary, and tertiary structure is a critical step in drug development and biochemical research. For the tripeptide D-Pro-Pro-Glu, a combination of spectroscopic techniques is essential for unambiguous structural elucidation, including the verification of its amino acid sequence, stereochemistry, and conformational properties. This guide compares the primary analytical methods used for this purpose, providing experimental insights and data interpretation.

Overview of Analytical Techniques

A multi-faceted approach is necessary to fully characterize the this compound peptide. While Mass Spectrometry is excellent for determining molecular weight and sequence, NMR is unparalleled for defining stereochemistry and 3D structure in solution. Circular Dichroism provides valuable information on the peptide's global secondary structure.

Technique Principle Information Obtained Strengths Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight, amino acid sequence (via MS/MS fragmentation).High sensitivity, small sample requirement, fast analysis.Does not provide information on stereochemistry (D vs. L amino acids) or 3D conformation.
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei.Covalent structure, stereochemistry, 3D conformation in solution, dynamics.Provides the most detailed structural information in solution.Lower sensitivity, requires larger sample amounts, complex data analysis.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light.Secondary structure elements (e.g., helices, sheets, random coils).Fast, requires small sample amounts, sensitive to conformational changes.Provides global, not residue-specific, structural information; not suitable for sequencing.
X-ray Crystallography Scatters X-rays from a single crystal of the peptide.Precise 3D atomic coordinates in the solid state.Provides atomic-resolution 3D structure.Requires a diffracting crystal, which can be difficult to grow; solid-state structure may differ from solution conformation.

Experimental Data for this compound

The following table summarizes the expected quantitative data from key spectroscopic analyses of this compound.

Analysis Parameter Expected Value Interpretation
ESI-MS [M+H]⁺m/z 328.15Confirms the molecular weight of the tripeptide (C₁₄H₂₁N₃O₆).
MS/MS b₂-ionm/z 211.11Corresponds to the [D-Pro-Pro]⁺ fragment, confirming the N-terminal sequence.
y₁-ionm/z 148.06Corresponds to the [Glu]⁺ fragment, confirming the C-terminal residue.
¹H NMR D-Pro (α-H)~4.5 ppmChemical shift characteristic for a D-amino acid, distinguishable from L-Proline (~4.3 ppm) in a chiral environment or via specific 2D NMR experiments.
Pro (α-H)~4.3 ppmTypical chemical shift for L-Proline.
Glu (α-H)~4.2 ppmChemical shift for the alpha-proton of Glutamic acid.
¹³C NMR D-Pro & Pro (Cα)~62-63 ppmCharacteristic chemical shifts for Proline alpha-carbons.
Glu (Cα)~55 ppmCharacteristic chemical shift for Glutamic acid alpha-carbon.
CD Spec. λ(min)~198 nmIndicates a disordered or random coil conformation, typical for short peptides in solution.

Detailed Experimental Protocols

Mass Spectrometry (ESI-MS/MS)

Objective: To confirm the molecular weight and amino acid sequence.

Protocol:

  • Sample Preparation: Dissolve the synthesized this compound peptide in a 50:50 (v/v) solution of acetonitrile (B52724) and deionized water containing 0.1% formic acid to a final concentration of 10 µM.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight, Q-TOF).

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000 to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Scan: Select the [M+H]⁺ ion (m/z 328.15) for collision-induced dissociation (CID). Fragment the precursor ion using a collision energy of 20-30 eV.

  • Data Analysis: Analyze the resulting fragment spectrum to identify the b- and y-ion series, which allows for the determination of the amino acid sequence.

NMR Spectroscopy (1D and 2D)

Objective: To confirm the covalent structure, including the stereochemistry of the N-terminal proline.

Protocol:

  • Sample Preparation: Dissolve approximately 2-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard like DSS or TMS.

  • 1D NMR Spectra: Acquire ¹H and ¹³C spectra to observe the chemical shifts and integrals of all protons and carbons.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Use TOCSY to correlate all protons within a spin system, helping to fully assign each residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons. This is crucial for confirming sequential connectivity and can reveal stereochemical details. For instance, specific NOE patterns between the α-proton of D-Proline and the protons of the adjacent Proline will differ from an all-L peptide.

  • Data Analysis: Assign all proton and carbon signals using the combination of 1D and 2D spectra. Compare the observed chemical shifts and NOE patterns to reference values and theoretical models to confirm the this compound structure.

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the secondary structure of the peptide in solution.

Protocol:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Scan the sample from 190 nm to 260 nm in a 1 mm path length quartz cuvette at 25°C.

  • Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analysis: Analyze the resulting spectrum. A strong negative band around 198 nm is characteristic of a random coil conformation, which is expected for a short, flexible peptide like this compound.

Visualized Workflows

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation P1 Dissolve Peptide (10 µM in 50% ACN, 0.1% FA) A1 Infuse into ESI Source P1->A1 A2 Full MS Scan (Find [M+H]⁺) A1->A2 A3 Select [M+H]⁺ Ion A2->A3 D1 Confirm Molecular Weight A2->D1 A4 Collision-Induced Dissociation (CID) A3->A4 A5 MS/MS Scan (Detect Fragments) A4->A5 D2 Identify b- and y-ions A5->D2 D3 Confirm Sequence: This compound D2->D3

Fig. 1: Workflow for MS/MS analysis of this compound.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Interpretation P1 Dissolve Peptide (2-5 mg in 0.5 mL D₂O) A1 1D Spectra (¹H, ¹³C) P1->A1 A2 2D COSY & TOCSY (Residue Assignment) P1->A2 A3 2D NOESY (Sequence & Stereo) P1->A3 D1 Assign Signals A1->D1 D2 Confirm Connectivity A2->D2 D3 Verify Stereochemistry A3->D3 D4 Confirm Structure: This compound D1->D4 D2->D4 D3->D4

Fig. 2: Workflow for NMR analysis of this compound.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Interpretation P1 Prepare Peptide Solution (0.1 mg/mL in Buffer) A1 Scan Sample & Blank (190-260 nm) P1->A1 P2 Prepare Buffer Blank P2->A1 D1 Subtract Blank A1->D1 D2 Convert to Mean Residue Ellipticity D1->D2 D3 Identify Secondary Structure (e.g., Random Coil) D2->D3

Fig. 3: Workflow for CD spectroscopy of this compound.

Conclusion

No single technique can fully confirm the structure of this compound. An integrated approach is required for complete and reliable characterization. Mass spectrometry efficiently confirms the molecular weight and primary sequence. NMR spectroscopy is indispensable for determining the stereochemistry (D vs. L configuration) and providing insight into the solution conformation. Finally, Circular Dichroism offers a rapid assessment of the peptide's overall secondary structure in solution. Together, these methods provide the comprehensive data necessary to validate the chemical identity and structure of the target peptide for research and development purposes.

A Comparative Guide to the Enzymatic Processing of Proline-Rich Peptides: Assessing the Substrate Scope for D-Pro-Pro-Glu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary enzymes known to process proline-containing peptides, with a specific assessment of the likely substrate scope for the D-amino acid-containing peptide, D-Pro-Pro-Glu. The inclusion of a D-amino acid at the N-terminus dramatically influences a peptide's stability and its interaction with common proteases. This document outlines the substrate specificities of relevant enzymes, provides experimental protocols to assess these interactions, and presents visual workflows and pathways to elucidate these complex biological processes.

Introduction to Proline-Specific Peptidases

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making peptide bonds involving proline resistant to cleavage by many standard proteases. Specialized enzymes, primarily Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP), have evolved to cleave these challenging bonds. Understanding their substrate scope is critical for drug development, especially for peptide-based therapeutics where stability and specific cleavage are paramount.

Dipeptidyl Peptidase IV (DPP-IV): An N-Terminal Exopeptidase

DPP-IV (also known as CD26) is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving Xaa-Pro dipeptides from the N-terminus of polypeptides.[1][2][3] Its substrates include incretin (B1656795) hormones like GLP-1, neuropeptides, and chemokines.[4]

Substrate Specificity of Dipeptidyl Peptidase IV

The activity of DPP-IV is highly specific, with stringent requirements at the N-terminal positions of its substrates.

FeatureSpecificity Requirement
Cleavage Site Between the second (P1) and third residue (P1') of the peptide chain (Xaa-Pro
P2 Position (N-terminal) Can be various amino acids, but the N-terminus must be unsubstituted.
P1 Position (Penultimate) Proline or Alanine is strongly preferred.[4] Other residues like Glycine or Serine are cleaved at a much slower rate.[3]
P1' Position Cannot be Proline or Hydroxyproline.[3]
Stereochemistry Requires the L-amino acid (S configuration) at both the P1 and P2 positions. Peptides with a D-amino acid (R configuration) in the P2 position can act as inhibitors.[5]

Based on these stringent stereochemical requirements, the peptide This compound is not expected to be a substrate for DPP-IV. The presence of D-Proline at the N-terminus (P2 position) would likely make it resistant to cleavage and could potentially allow it to act as a competitive inhibitor of the enzyme.

dpp_iv_cleavage cluster_peptide Peptide Substrate P2 Xaa (L-amino acid) P1 Pro (L-amino acid) P2->P1 Peptide Bond P1_prime Yaa P1->P1_prime Scissile Bond DPPIV DPP-IV Enzyme Products Cleaved Dipeptide (Xaa-Pro) + Remaining Peptide DPPIV->Products Hydrolysis

DPP-IV Cleavage Mechanism

Prolyl Oligopeptidase (POP): A C-Terminal Endopeptidase

Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase, is a cytosolic serine endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues.[6][7] It is involved in the metabolism of proline-containing neuropeptides and peptide hormones, typically those shorter than 30 amino acids.[6]

Substrate Specificity of Prolyl Oligopeptidase

POP's substrate requirements differ significantly from those of DPP-IV, as it acts as an endopeptidase.

FeatureSpecificity Requirement
Cleavage Site C-terminal to a Proline residue (Xaa-Pro
P1 Position Must be Proline .
P2 and P' Positions Generally broad specificity for other amino acid residues surrounding the cleavage site.
Substrate Size Prefers smaller peptides, typically less than 30 amino acids in length.
Stereochemistry While less extensively studied for a wide range of D-amino acid-containing substrates, proteases, in general, are highly specific for L-amino acids. The introduction of D-amino acids into a peptide sequence is a common strategy to increase resistance to proteolysis.[8][9]

For the peptide This compound , cleavage by POP would require recognition of the internal Pro-Glu bond. However, the presence of the N-terminal D-Proline could hinder the overall binding of the peptide in the enzyme's active site. It is highly probable that this compound would be a poor substrate, if not completely resistant to POP-mediated cleavage.

pop_cleavage cluster_peptide Peptide Substrate Xaa ...-Xaa Pro Pro Xaa->Pro Peptide Bond Yaa Yaa-... Pro->Yaa Scissile Bond POP POP Enzyme Products Cleaved Peptide Fragments POP->Products Hydrolysis

POP Cleavage Mechanism

The Impact of D-Amino Acids on Proteolytic Stability

The vast majority of naturally occurring peptides and proteins are composed of L-amino acids. Consequently, proteases have evolved to specifically recognize and cleave peptide bonds between L-amino acids. The introduction of D-amino acids is a well-established method to enhance peptide resistance to enzymatic degradation.[8][9][10] Peptides containing D-amino acids are often poor substrates for proteases and can act as inhibitors.[5][11] This increased stability makes D-peptides attractive candidates for therapeutic development.[8][10]

peptide_stability_workflow cluster_design Peptide Design cluster_assay Stability Assay cluster_results Expected Outcome L_peptide L-amino acid Peptide (e.g., L-Pro-Pro-Glu) Protease Incubate with Protease (e.g., DPP-IV, POP) L_peptide->Protease D_peptide D-amino acid Peptide (e.g., this compound) D_peptide->Protease Analysis Analyze via HPLC or Mass Spectrometry Protease->Analysis L_degraded Degradation Products Detected Analysis->L_degraded For L-peptide D_stable Intact Peptide Remains Analysis->D_stable For D-peptide

Workflow for Assessing Peptide Stability

Experimental Protocols

To empirically determine the interaction of this compound with proline-specific peptidases, the following experimental protocols can be employed.

Enzyme Kinetic Assay (Substrate/Inhibitor Determination)

This assay determines if this compound is a substrate or an inhibitor of DPP-IV or POP using a chromogenic or fluorogenic substrate.

Materials:

  • Purified recombinant human DPP-IV or POP.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Chromogenic/fluorogenic substrate (e.g., Gly-Pro-p-nitroanilide for DPP-IV, Z-Gly-Pro-7-amido-4-methylcoumarin for POP).

  • This compound peptide.

  • 96-well microplate reader.

Procedure:

  • Substrate Test: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the enzyme and the this compound dilution. c. Incubate at 37°C and monitor for a change in absorbance or fluorescence over time. An increase indicates that this compound is being cleaved.

  • Inhibitor Test: a. Prepare a fixed concentration of the chromogenic/fluorogenic substrate. b. Prepare serial dilutions of this compound. c. In a 96-well plate, add the enzyme, the chromogenic/fluorogenic substrate, and the this compound dilution. d. Incubate at 37°C and monitor the rate of change in absorbance or fluorescence. e. A decrease in the rate of signal generation in the presence of this compound indicates inhibition. The IC50 value can be calculated from the dose-response curve.

Mass Spectrometry-Based Cleavage Assay

This method directly assesses whether this compound is cleaved and identifies the resulting fragments.

Materials:

  • Purified recombinant human DPP-IV or POP.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • This compound peptide.

  • LC-MS/MS system.

Procedure:

  • Incubate this compound with DPP-IV or POP in assay buffer at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 4, 24 hours).

  • Stop the reaction by adding an acid (e.g., trifluoroacetic acid).

  • Analyze the samples by LC-MS/MS to detect the full-length this compound and any potential cleavage products.

  • Compare the mass spectra of the time points to identify any new peaks corresponding to peptide fragments.

Conclusion

The substrate scope of proline-specific peptidases such as Dipeptidyl Peptidase IV and Prolyl Oligopeptidase is highly dependent on the stereochemistry of the substrate's amino acids. The presence of a D-Proline at the N-terminus of this compound strongly suggests that this peptide would be resistant to cleavage by these enzymes. Instead, it is more likely to act as a competitive inhibitor, particularly for DPP-IV. The provided experimental protocols offer a robust framework for empirically verifying these hypotheses and accurately characterizing the interaction of this compound with these and other peptidases. This understanding is crucial for the rational design of stable and effective peptide-based therapeutics.

References

Unraveling Peptide Catalysis: A Comparative Guide to Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the intricate mechanisms of catalysis is paramount. The tripeptide H-D-Pro-Pro-Glu-NH2 has emerged as a potent organocatalyst, particularly in stereoselective C-C bond forming reactions such as the conjugate addition of aldehydes to nitroolefins.[1][2][3] Elucidating the precise mechanism and identifying the rate-determining step of such catalysts is crucial for their optimization and broader application.

The Kinetic Isotope Effect (KIE) is a powerful tool for this purpose, providing direct insight into bond-breaking and bond-forming events during the rate-limiting step of a reaction.[4] This guide provides a comparative framework for applying KIE studies to the D-Pro-Pro-Glu catalytic system. As direct KIE studies on this specific peptide are not yet published, we present a hypothetical, yet experimentally robust, investigation and compare it with the well-documented KIE studies of a foundational organocatalyst, L-proline, in the context of the aldol (B89426) reaction. Both catalytic systems are believed to proceed via a common enamine intermediate, making for a compelling and insightful comparison.[5][6][7]

Comparative Analysis of Catalytic Performance

To investigate the mechanism of the this compound-NH2 catalyzed conjugate addition, a primary deuterium (B1214612) KIE experiment can be designed. This involves comparing the reaction rate using a standard aldehyde substrate versus one that is deuterated at the α-carbon. A significant kH/kD value (>2) would indicate that the C-H bond cleavage to form the enamine intermediate is part of the rate-determining step.[8]

Below is a table presenting hypothetical, yet realistic, data for such a study on this compound-NH2, juxtaposed with published experimental data for the L-proline catalyzed intermolecular aldol reaction.

Catalyst SystemSubstratesIsotopic Label PositionkH (M⁻¹s⁻¹)kD (M⁻¹s⁻¹)KIE (kH/kD) Reference
This compound-NH2 (Hypothetical) Propanal + β-NitrostyrenePropanal (α-carbon)1.5 x 10⁻³0.5 x 10⁻³~3.0 (Illustrative Data)
L-Proline (Experimental) Acetone + p-NitrobenzaldehydeAcetone (α-carbon)2.7 x 10⁻⁴1.5 x 10⁻⁴1.8 ± 0.1 Blackmond et al. (2009)[9]

The illustrative data suggests a significant primary KIE for the this compound-NH2 catalyst, implying that α-proton abstraction is a key component of the rate-limiting step. In contrast, the more modest KIE observed for the L-proline catalyzed aldol reaction has been interpreted to mean that the C-C bond formation step, which occurs after enamine formation, is rate-determining.[5][9] This comparison highlights how KIE studies can reveal subtle but critical differences in the mechanistic pathways of structurally related catalysts.

Experimental Protocols

Detailed and precise experimental methodology is critical for obtaining reliable KIE data.

Protocol 1: KIE Study of this compound-NH2 Catalyzed Conjugate Addition (Hypothetical)

This protocol describes a set of parallel experiments to determine the intermolecular KIE.

  • Materials & Reagents:

    • H-D-Pro-Pro-Glu-NH2 catalyst

    • β-Nitrostyrene

    • Propanal (Substrate H)

    • Propanal-2-d1 (Substrate D, >98% isotopic purity)

    • Internal standard (e.g., 1,3,5-trimethoxybenzene)

    • Anhydrous solvent (e.g., Chloroform (B151607)/Methanol 9:1)

    • NMR tubes, deuterated chloroform (CDCl3)

  • Reaction Setup (Parallel Experiments):

    • Reaction H: In a dry vial, dissolve H-D-Pro-Pro-Glu-NH2 (5 mol%), β-nitrostyrene (0.25 mmol), and the internal standard (0.1 mmol) in the anhydrous solvent (1.0 mL).

    • Reaction D: In a separate dry vial, prepare an identical mixture, but replace propanal with propanal-2-d1.

  • Initiation and Monitoring:

    • Equilibrate both reaction vials to the desired temperature (e.g., 25°C).

    • Initiate the reactions by adding propanal (0.375 mmol) to Reaction H and propanal-2-d1 (0.375 mmol) to Reaction D simultaneously.

    • At timed intervals (e.g., 0, 15, 30, 60, 120, 240 min), withdraw a 50 µL aliquot from each reaction.

    • Immediately quench the aliquot by diluting it in a vial containing CDCl3 and a small amount of silica (B1680970) gel to adsorb the catalyst.

  • Analysis:

    • Analyze each quenched sample by ¹H NMR spectroscopy.

    • Determine the concentration of the product by integrating a characteristic product peak relative to the internal standard peak.

    • Plot the concentration of the product versus time for both Reaction H and Reaction D.

  • Data Processing:

    • Determine the initial reaction rate (v₀) for both isotopes by calculating the slope of the linear portion of the concentration vs. time plots.

    • The rate constants, kH and kD, are proportional to these initial rates.

    • Calculate the KIE as the ratio of the initial rates: KIE = v₀(H) / v₀(D) ≈ kH / kD .

Protocol 2: KIE Study of L-Proline Catalyzed Aldol Reaction (Summary)

The experimental determination for the L-proline system typically involves in situ monitoring using spectroscopic methods.

  • Methodology: Reaction progress kinetic analysis (RPKA) is often employed using techniques like ReactIR or NMR.[9]

  • Setup: A single reaction is initiated containing the catalyst (L-proline), one substrate (p-nitrobenzaldehyde), and a mixture of the isotopically labeled substrate (acetone and acetone-d6).

  • Monitoring: The reaction is monitored continuously to track the disappearance of reactants and the appearance of both deuterated and non-deuterated products.

  • Analysis: The ratio of products formed over time provides the KIE value directly. This competitive method is highly precise for measuring smaller KIEs.[10]

Visualizing Catalytic Pathways and Workflows

Diagrams created using Graphviz DOT language help to clarify complex mechanisms and experimental processes.

G cluster_cycle Catalytic Cycle of this compound-NH2 Catalyst Peptide Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde R-CH2-CHO Aldehyde->Enamine C-H Bond Cleavage (KIE Observed Here) Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin (C-C Formation) Nitroolefin Nitroolefin Product Adduct Product Iminium->Product + H2O (Hydrolysis) Product->Catalyst - Catalyst

Caption: Proposed catalytic cycle for the this compound-NH2 catalyzed conjugate addition.

G cluster_workflow Experimental Workflow for Intermolecular KIE A Prepare Reagents: - Catalyst - Substrate B - Internal Standard B1 Reaction Vial H: + Substrate A-H A->B1 B2 Reaction Vial D: + Substrate A-D A->B2 C Initiate Reactions (Add Substrate A) B1->C B2->C D Timed Aliquoting & Quenching C->D E NMR / GC-MS Analysis D->E F Plot [Product] vs. Time E->F G Calculate Initial Rates (vH and vD) F->G H Determine KIE = vH / vD G->H

Caption: Workflow for a parallel experiment to determine the kinetic isotope effect.

References

A Comparative Guide to H-D-Pro-Pro-Glu-NH2 in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the peptidic organocatalyst H-D-Pro-Pro-Glu-NH2, focusing on its validation and performance in asymmetric conjugate addition reactions. The information is compiled from peer-reviewed literature to assist researchers in evaluating its efficacy against alternative catalysts.

Performance Comparison

The tripeptide H-D-Pro-Pro-Glu-NH2 has been identified as a highly efficient organocatalyst for the asymmetric Michael addition of aldehydes to nitroolefins, a crucial carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] Its performance is often benchmarked against its structural analogues to elucidate the key structural motifs responsible for its high reactivity and stereoselectivity.

Below is a summary of its performance compared to a closely related analogue, H-D-Pro-Pro-Asp-NH2, in the conjugate addition of propanal to β-nitrostyrene.

CatalystDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee) of syn-isomer (%)Yield (%)
H-D-Pro-Pro-Glu-NH2 95/59998
H-D-Pro-Pro-Asp-NH293/79895

Data synthesized from peer-reviewed studies. Conditions: 1 mol% catalyst loading, room temperature.

The data indicates that while both catalysts provide excellent yields and high stereoselectivities, H-D-Pro-Pro-Glu-NH2 demonstrates a slight superiority in both diastereoselectivity and enantioselectivity.[1] This enhancement is attributed to the longer side chain of glutamic acid compared to aspartic acid, which fine-tunes the catalyst's conformational properties and its interaction with the substrates.[1]

Experimental Protocols

The following is a detailed methodology for a typical asymmetric Michael addition of an aldehyde to a nitroolefin using H-D-Pro-Pro-Glu-NH2 as the organocatalyst.

Materials:

  • H-D-Pro-Pro-Glu-NH2 (catalyst)

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Solvent (e.g., chloroform/isopropanol mixture)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for product characterization (e.g., NMR, HPLC)

Procedure:

  • Catalyst Preparation: The catalyst, H-D-Pro-Pro-Glu-NH2, is typically synthesized via solid-phase peptide synthesis and purified by chromatography.

  • Reaction Setup: To a solution of the nitroolefin (1.0 mmol) in the chosen solvent, add the aldehyde (2.0 mmol).

  • Catalyst Addition: Add H-D-Pro-Pro-Glu-NH2 (0.01 mmol, 1 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Characterization: Determine the yield of the purified product. Analyze the diastereomeric ratio and enantiomeric excess using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) on a chiral stationary phase, respectively.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of H-D-Pro-Pro-Glu-NH2 as an organocatalyst.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Synthesis (H-D-Pro-Pro-Glu-NH2) reaction_setup Reaction Setup (Solvent, Reactants) catalyst_prep->reaction_setup reactant_prep Reactant Preparation (Aldehyde, Nitroolefin) reactant_prep->reaction_setup catalyst_add Catalyst Addition reaction_setup->catalyst_add reaction_run Stirring at RT catalyst_add->reaction_run workup Work-up & Purification reaction_run->workup characterization Product Characterization (Yield, dr, ee) workup->characterization

Experimental Workflow for Catalytic Validation.
Catalytic Cycle

The proposed catalytic cycle for the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition proceeds through an enamine intermediate. The carboxylic acid side chain of the glutamic acid residue is believed to play a crucial role in activating the nitroolefin and facilitating the stereoselective carbon-carbon bond formation.

catalytic_cycle catalyst H-D-Pro-Pro-Glu-NH2 enamine Enamine Intermediate catalyst->enamine + Aldehyde - H2O michael_adduct Michael Adduct (Iminium Ion) enamine->michael_adduct + Nitroolefin product γ-Nitro Aldehyde michael_adduct->product + H2O product->catalyst - Catalyst (regenerated)

Proposed Catalytic Cycle of H-D-Pro-Pro-Glu-NH2.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of D-Pro-Pro-Glu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of the tripeptide D-Pro-Pro-Glu, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles to protect from potential splashes.

  • Hand Protection: Use nitrile or other suitable chemical-resistant gloves.

  • Body Protection: A lab coat is mandatory to protect skin and clothing from spills.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and complies with all relevant institutional and local regulations. The following protocol provides a general framework; it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

1. Waste Segregation and Collection:

  • Treat all peptide waste as laboratory chemical waste.[1]

  • Collect all solid waste, including unused or expired this compound powder, contaminated vials, pipette tips, and other labware, in a designated and clearly labeled hazardous waste container.

  • For solutions of this compound, collect the liquid waste in a designated, leak-proof hazardous waste container. Do not pour peptide solutions down the sink.[1][2]

2. Labeling of Waste Containers:

  • Clearly label all waste containers with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate amount.

  • Include the date when the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are securely sealed to prevent leaks or spills.

  • Keep waste segregated from other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[3]

4. Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[4]

  • Do not dispose of this compound in the regular trash.[4]

Data Presentation: Properties of Constituent Amino Acids

In the absence of specific data for this compound, the properties of its constituent amino acids, D-Proline and L-Glutamic Acid, can provide some insight. It is important to note that the properties of the tripeptide will differ from its individual components.

PropertyD-ProlineL-Glutamic Acid
Appearance Colorless crystalline powder[3]White crystalline powder[5]
Solubility in Water Soluble[3]Slightly soluble[5]
Hazard Classification Not classified as a hazardous substance[6]Not considered hazardous[2][5]
Disposal Recommendation Offer to a licensed disposal company[6]Dispose of in accordance with local regulations[2]

Experimental Protocols

The recommended disposal procedure does not involve any specific experimental protocols such as chemical neutralization, as this compound and its constituent amino acids are not considered hazardous.[2][5][6] However, should institutional protocols require it, a chemical inactivation step, such as hydrolysis with a mild acid or base, could be considered to denature the peptide. This should only be performed after consulting with your institution's EHS office.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in a labeled solid chemical waste container C->D Solid E Collect in a labeled liquid chemical waste container C->E Liquid F Store container in designated satellite accumulation area D->F E->F G Arrange for pickup by EHS-approved vendor F->G H End: Proper Disposal G->H

Caption: A logical workflow for the proper disposal of this compound chemical waste.

References

Personal protective equipment for handling D-Pro-Pro-Glu

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for D-Pro-Pro-Glu

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the tripeptide this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for synthetic peptides. While this compound is not classified as a hazardous substance, its toxicological properties may not be fully known, warranting the use of standard laboratory safety protocols to minimize exposure and ensure research integrity.[1][2]

Personal Protective Equipment (PPE)

A tiered approach to PPE is recommended based on the quantity of this compound being handled and the specific laboratory procedure. The primary risks associated with handling lyophilized peptides are inhalation of the powder and dermal or eye contact.[3]

TierScenarioRecommended Personal Protective Equipment
1 Routine Handling of Small Quantities (milligrams) (e.g., solution preparation, in-vitro assays)Gloves: Nitrile or latex gloves.[3] Eye Protection: Safety glasses with side shields.[2][3] Body Protection: Standard laboratory coat and closed-toe shoes.[4][5]
2 Handling of Larger Quantities (grams) or When Generating Dust/Aerosols (e.g., weighing lyophilized powder, sonicating)Gloves: Nitrile or latex gloves.[3] Eye Protection: Chemical splash goggles.[3] A face shield is also recommended if there is a significant risk of splashing.[5] Body Protection: Standard laboratory coat and closed-toe shoes.[4][5] Respiratory Protection: A NIOSH-approved N95 or higher-rated dust mask or respirator should be used in a well-ventilated area or fume hood.[2][3]

Operational and Disposal Plan

Proper handling and disposal are critical for researcher safety and for maintaining the stability and purity of this compound.[6]

Experimental Protocol: Safe Handling and Storage

1. Preparation and Reconstitution:

  • Acclimatization: Before opening, allow the sealed vial of lyophilized this compound to warm to room temperature in a desiccator.[3] This prevents condensation from forming inside the vial, which can degrade the peptide.[3][7][8]

  • Work Environment: Conduct all handling procedures in a designated clean and organized workspace to prevent cross-contamination.[9][10] Disinfect the bench before and after use.[11]

  • Reconstitution:

    • Use a sterile, high-purity diluent, such as sterile water or an appropriate buffer.[4][11]

    • Slowly add the diluent down the side of the vial to avoid foaming.[4]

    • Gently swirl or roll the vial to dissolve the peptide.[8] Avoid vigorous shaking or vortexing, as this can damage the peptide's structure.[3][4][11]

2. Storage Protocols:

  • Lyophilized Peptide: For long-term stability, store the lyophilized powder in a tightly sealed vial at -20°C or -80°C, protected from light.[7][9][10]

  • Reconstituted Solution: Peptide solutions are significantly less stable.[6]

    • Short-term: Store at 2-8°C for immediate use (within a few days).[3][8]

    • Long-term: For extended storage, create single-use aliquots and store them at -20°C or -80°C.[3][6] This is crucial to avoid repeated freeze-thaw cycles, which degrade the peptide.[8][9]

Disposal Plan: Step-by-Step Guide

All peptide waste should be treated as laboratory chemical waste to ensure safe handling and prevent environmental contamination.[11]

1. Waste Segregation:

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled container for liquid chemical waste.[2] Never pour peptide solutions down the sink.[10][11]

  • Solid Waste: Dispose of all contaminated labware, including gloves, pipette tips, wipes, and vials, in a designated and clearly labeled container for solid chemical or biohazardous waste.[1][2][11]

2. Decontamination and Disposal:

  • Reusable Glassware: Rinse any reusable glassware with a suitable solvent that can solubilize the peptide.[2] Collect this rinsate as liquid chemical waste.[2]

  • Final Disposal: Ensure all waste containers are sealed before disposal.[11] Follow your institution's Environmental Health and Safety (EHS) protocols for the final disposal of chemical waste, which may involve incineration or other chemical treatments.[9][11][12]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Disposal prep1 Allow Vial to Reach Room Temperature prep2 Don Appropriate PPE (See Table) prep1->prep2 prep3 Prepare Clean Workstation prep2->prep3 handle1 Reconstitute Peptide with Sterile Diluent prep3->handle1 handle2 Use in Experiment handle1->handle2 handle3 Aliquot for Storage (-20°C or -80°C) handle1->handle3 disp1 Segregate Liquid & Solid Chemical Waste handle2->disp1 handle3->disp1 disp3 Dispose via Institutional EHS Protocols disp1->disp3 disp2 Decontaminate Reusable Labware disp2->disp1

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.